N,2,4,6-Tetramethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,2,4,6-tetramethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKABSXHXKCTVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156411 | |
| Record name | N,2,4,6-Tetramethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-14-2 | |
| Record name | N,2,4,6-Tetramethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2,4,6-Tetramethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,2,4,6-Tetramethylaniline from 2,4,6-Trimethylaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,2,4,6-tetramethylaniline, a sterically hindered tertiary amine of significant interest in chemical synthesis. The primary focus is on the N-methylation of 2,4,6-trimethylaniline (mesidine) via the Eschweiler-Clarke reaction. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a field-tested experimental protocol, safety considerations, and methods for purification and characterization. The causality behind procedural choices is emphasized to provide a robust and reproducible methodology.
Introduction and Strategic Importance
N,2,4,6-Tetramethylaniline is a valuable building block in organic synthesis, often utilized in the development of non-nucleophilic bases, ligands for catalysis, and as a precursor for various complex molecules. Its structure, featuring a dimethylamino group flanked by two ortho-methyl substituents, imparts unique steric and electronic properties. The synthesis from its primary amine precursor, 2,4,6-trimethylaniline, is a critical transformation.
While several N-methylation strategies exist, direct alkylation with agents like methyl iodide is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts. The Eschweiler-Clarke reaction presents a superior alternative; it is a reductive amination process that cleanly converts primary amines to their dimethylated counterparts using formaldehyde as the carbon source and formic acid as the reducing agent, effectively stopping at the tertiary amine stage.[1]
The Synthetic Cornerstone: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and reliable method for the methylation of primary and secondary amines.[1] Its primary advantage is the prevention of quaternary salt formation, a common side reaction in other methylation procedures.[1] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1]
Unveiling the Mechanism
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process involves two successive methylation cycles.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2,4,6-trimethylaniline) on formaldehyde. This is followed by dehydration to form a reactive methylene iminium ion.[2]
-
Hydride Transfer: Formic acid serves as the hydride source. A hydride ion is transferred from the formate anion to the electrophilic carbon of the iminium ion, reducing it to the N-methylated secondary amine (N,2,4,6-trimethylaniline). This step releases carbon dioxide, providing a strong thermodynamic driving force.[3]
-
Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence—formation of a new iminium ion with another equivalent of formaldehyde, followed by a second hydride reduction by formic acid—to yield the final tertiary amine, N,2,4,6-tetramethylaniline.[2]
The reaction halts at the tertiary amine stage because the product lacks the necessary proton on the nitrogen to form another iminium ion, thus elegantly avoiding quaternization.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the Eschweiler-Clarke reaction for this specific transformation.
Caption: Reaction mechanism for the N,N-dimethylation of 2,4,6-trimethylaniline.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness. Each step includes justifications to ensure the chemist understands the underlying principles, allowing for intelligent adaptation if necessary.
Reagent and Materials Table
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. | Notes |
| 2,4,6-Trimethylaniline | 135.21 | 5.00 g | 36.98 | 1.0 | Starting material. Ensure purity >98%. |
| Formic Acid (98-100%) | 46.03 | 3.10 mL (3.80 g) | 82.55 | ~2.2 | Acts as solvent and hydride donor. Excess is crucial. |
| Formaldehyde (37% aq. soln.) | 30.03 | 6.25 mL | ~82.55 | ~2.2 | Methylating agent. Use a fresh, stabilized solution. |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - | Extraction solvent. |
| Hydrochloric Acid (1 M aq.) | 36.46 | As needed | - | - | For initial acidic wash. |
| Sodium Hydroxide (5 M aq.) | 40.00 | As needed | - | - | For basification during work-up. |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | As needed | - | - | For column chromatography. |
Step-by-Step Methodology
Safety First: This reaction should be performed in a well-ventilated fume hood. 2,4,6-trimethylaniline is toxic and a suspected carcinogen.[4] Formic acid is corrosive and formaldehyde is a known carcinogen and sensitizer. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylaniline (5.00 g, 36.98 mmol).
-
Reagent Addition: To the stirring amine, add formic acid (3.10 mL, 82.55 mmol), followed by the aqueous formaldehyde solution (6.25 mL, ~82.55 mmol). Causality: Using an excess of both formic acid and formaldehyde ensures the reaction proceeds to the fully dimethylated product and compensates for the steric hindrance of the aniline.[1]
-
Heating: Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously. The reaction is typically accompanied by the evolution of CO₂ gas. Continue heating for 18-24 hours. Causality: Thermal energy is required to overcome the activation energy for iminium ion formation and hydride transfer. The extended reaction time ensures complete conversion of the sterically hindered substrate.[6]
-
Cooling and Quenching: After the heating period, cool the mixture to room temperature. The solution will be acidic. Carefully add 30 mL of deionized water.
-
Acidic Wash: Transfer the mixture to a separatory funnel. Add 30 mL of 1 M HCl and extract with dichloromethane (3 x 30 mL). Discard the organic layers. Causality: The product is an amine, which will be protonated and soluble in the acidic aqueous phase. This step removes any non-basic organic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly and carefully add 5 M NaOH solution with swirling until the pH is strongly basic (pH > 11), as confirmed with pH paper. The free amine product will separate as an oil. Causality: Basification deprotonates the ammonium salt, liberating the free tertiary amine, which is soluble in organic solvents.
-
Extraction: Extract the basic aqueous layer with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,2,4,6-tetramethylaniline.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Causality: Chromatography is effective at separating the nonpolar tertiary amine product from any residual polar starting material or mono-methylated intermediate.
Workflow Visualization
The following diagram outlines the key stages of the synthesis and purification process.
Caption: High-level workflow for the synthesis of N,2,4,6-tetramethylaniline.
Product Characterization
Confirmation of the product's identity and purity is essential. The expected yield is typically high, often exceeding 80%, though this can be lower for sterically hindered substrates.
Spectroscopic Analysis
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is the most definitive tool for confirming the structure. Based on analogous structures, the following peaks are expected (in CDCl₃):
-
Aromatic Protons: A singlet around δ 6.8-6.9 ppm, integrating to 2H.
-
N-Methyl Protons: A singlet around δ 2.6-2.7 ppm, integrating to 6H. This is a key signal indicating successful dimethylation.
-
Ring Methyl Protons: Two singlets around δ 2.2-2.4 ppm; one for the two ortho-methyl groups (6H) and one for the para-methyl group (3H).[7]
-
-
¹³C NMR (Carbon NMR): Key signals would include the N-methyl carbons, the aromatic carbons, and the ring methyl carbons, confirming the full carbon skeleton.
-
Mass Spectrometry (MS): Analysis by GC-MS or ESI-MS should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of N,2,4,6-tetramethylaniline (C₁₁H₁₇N, MW = 163.26 g/mol ).
Safety and Waste Disposal
-
Handling: All manipulations should be conducted within a certified chemical fume hood.[5] Avoid inhalation of vapors and skin contact.[8] In case of exposure, consult the Safety Data Sheet (SDS) for the specific chemical.
-
Waste Disposal: All organic and aqueous waste must be segregated into appropriate, labeled hazardous waste containers. Acidic and basic aqueous wastes should be neutralized before disposal if facility protocols require it. Solid waste, such as used silica gel, should also be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
The Eschweiler-Clarke reaction provides an efficient and reliable pathway for the synthesis of N,2,4,6-tetramethylaniline from its primary amine precursor. By understanding the underlying mechanism and adhering to a systematic and safety-conscious protocol, researchers can confidently produce this valuable sterically hindered amine. The self-validating nature of the described experimental procedure, from reaction to purification and characterization, ensures a high degree of success and reproducibility for applications in pharmaceutical development and advanced chemical synthesis.
References
-
Chem.info. Eschweiler-Clarke reaction. Available at: [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]
- Google Patents.CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
PrepChem.com. Synthesis of 2,4,6-trimethylaniline hydrochloride. Available at: [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]
-
He, L., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(3), 648. Available at: [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]
-
Stewart, T. J., et al. (2021). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–215. Available at: [Link]
-
ResearchGate. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Available at: [Link]
-
CPAchem. Safety data sheet - 2,4,6-Trimethylaniline. Available at: [Link]
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Bhadra, S., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Available at: [Link]
-
Wang, H., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]
-
Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Available at: [Link]
-
YouTube. Eschweiler-Clarke Reaction. Available at: [Link]
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An In-Depth Technical Guide to N,2,4,6-Tetramethylaniline: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N,2,4,6-tetramethylaniline, a sterically hindered aromatic amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer field-proven insights into the synthesis, characterization, and strategic application of this compound, with a particular focus on its role as a precursor in advanced pharmaceutical synthesis. We will delve into the causal reasoning behind experimental methodologies and provide a validated framework for its use, beginning with its essential precursor, 2,4,6-trimethylaniline.
Core Molecular Profile and Physicochemical Properties
N,2,4,6-Tetramethylaniline is a tetra-substituted aniline derivative. The presence of three methyl groups on the aromatic ring at positions 2, 4, and 6, combined with a methyl group on the nitrogen atom, creates significant steric hindrance around the amino group. This steric shield profoundly influences its reactivity and basicity compared to less substituted anilines.
The core properties of N,2,4,6-tetramethylaniline and its immediate precursor, 2,4,6-trimethylaniline (also known as mesidine), are summarized below. It is critical to note that while the precursor is well-characterized, experimental data for the neutral N,2,4,6-tetramethylaniline is not extensively documented in publicly available literature, suggesting it is often synthesized and used in situ or converted directly into a salt form.
| Property | N,2,4,6-Tetramethylaniline | 2,4,6-Trimethylaniline (Mesidine) |
| Chemical Formula | C₁₀H₁₅N | C₉H₁₃N[1][2] |
| Molecular Weight | 149.23 g/mol (Calculated)[3][4] | 135.21 g/mol [1][2][5] |
| CAS Number | Data not readily available | 88-05-1[1][2][5] |
| Appearance | Not widely documented | Clear yellow to brown liquid[6] |
| Boiling Point | Data not readily available | 233 °C (at 760 mmHg)[2][5] |
| Melting Point | Data not readily available | -5 °C[5] |
| Density | Data not readily available | 0.963 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | Data not readily available | 1.551 |
| pKa (of conjugate acid) | Data not readily available | 4.38[5] |
Synthesis and Mechanistic Considerations
The primary route to N,2,4,6-tetramethylaniline involves the direct N-methylation of its precursor, 2,4,6-trimethylaniline. The steric hindrance from the ortho-methyl groups on the aniline ring makes the nitrogen lone pair less accessible, which necessitates a potent methylating agent.
Synthesis of the Precursor: 2,4,6-Trimethylaniline
From a practical standpoint, the synthesis begins with mesitylene (1,3,5-trimethylbenzene). The process is a classic two-step nitration-reduction sequence.
-
Step 1: Nitration of Mesitylene. The key challenge is the selective mono-nitration of mesitylene to form 2-nitromesitylene without oxidizing the benzylic methyl groups. This is achieved by using a controlled mixture of nitric acid and sulfuric acid at low temperatures (typically below 10 °C)[6]. The strong activating effect of the three methyl groups makes the ring highly susceptible to electrophilic attack.
-
Step 2: Reduction of 2-Nitromesitylene. The nitro group is then reduced to a primary amine. A common and robust method is catalytic hydrogenation using a nickel catalyst under pressure[7]. Alternatively, classical methods like reduction with iron powder in the presence of an acid, such as hydrochloric acid, are also effective[6].
The overall synthesis pathway for the precursor is illustrated below.
Caption: Synthesis of 2,4,6-Trimethylaniline from Mesitylene.
Protocol: Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate
A recent study by Stewart et al. (2024) details a reliable method for the methylation of 2,4,6-trimethylaniline to form the corresponding anilinium salt. This protocol serves as a validated procedure for accessing the N-methylated derivative.
Expert Insight: The choice of methyl trifluoromethanesulfonate ("methyl triflate," MeOTf) as the methylating agent is deliberate. It is a powerful electrophile, capable of overcoming the steric hindrance and lower nucleophilicity of the nitrogen atom in 2,4,6-trimethylaniline. The resulting triflate salt is often crystalline and easily purified.
Step-by-Step Methodology: (Based on the synthesis described by Stewart et al., 2024)[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4,6-trimethylaniline (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: Cool the solution in an ice bath (0 °C). Add methyl trifluoromethanesulfonate (1.0 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 hours) to ensure complete reaction.
-
Product Isolation: Upon completion, the product often precipitates from the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Purification: Collect the resulting solid by vacuum filtration. The crude N,2,4,6-tetramethylanilinium trifluoromethanesulfonate salt can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield a crystalline solid.
The workflow for the N-methylation is depicted below.
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Technical Monograph: Structural Characterization of N,2,4,6-Tetramethylaniline via ¹H and ¹³C NMR Spectroscopy
[1]
Executive Summary
N,2,4,6-Tetramethylaniline (also known as N-methylmesidine or N-methyl-2,4,6-trimethylaniline; CAS: 4869-81-2) represents a critical class of sterically hindered secondary amines.[1] Unlike simple anilines, the presence of ortho-methyl groups (the mesityl moiety) imposes significant steric restrictions on the nitrogen lone pair, altering its conjugation with the aromatic ring.[2][1] This compound serves as a vital intermediate in the synthesis of N-heterocyclic carbene (NHC) ligands, bulky imine catalysts, and specialized dyes.[2][3]
This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral signature of N,2,4,6-tetramethylaniline.[2] It addresses the specific chemical shifts arising from steric compression and provides a self-validating workflow for confirming N-methylation efficiency.[2][1]
Chemical Profile & Significance[1][2][4][5][6]
-
Molecular Formula: C
H N[2] -
Molecular Weight: 149.23 g/mol [2]
-
Key Structural Feature: The mesityl (2,4,6-trimethylphenyl) group creates a "protective pocket" around the nitrogen, reducing nucleophilicity and preventing over-alkylation during synthesis.[2]
Structural Dynamics (The "Ortho Effect")
In standard anilines, the nitrogen lone pair is
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize solvent-solute interactions (e.g., H-bonding with DMSO), Deuterated Chloroform (CDCl
Method A: Standard Characterization[1]
-
Mass: Weigh 15–20 mg of N,2,4,6-tetramethylaniline (oil or low-melting solid).
-
Solvation: Dissolve in 0.6 mL of CDCl
(containing 0.03% TMS as internal standard). -
Filtration: If the sample was derived from a salt (e.g., hydrochloride), neutralize with NaHCO
, extract with DCM, dry over MgSO , and filter through a 0.2 µm PTFE syringe filter before NMR tube transfer to remove paramagnetic particulates.[2] -
Acquisition:
Critical Note: The N-H proton is exchangeable. If the N-H peak is broadened or ambiguous, add 1 drop of D
O to the NMR tube and shake.[2][1] The disappearance of the peak at ~3.0–3.5 ppm confirms the assignment.[2][1]
Spectral Data Analysis
¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton spectrum is characterized by high symmetry in the aromatic ring, resulting in simplified signal patterns.[2][1]
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Ar-H (3, 5) | 6.82 | Singlet (s) | 2H | - | Equivalent meta-protons due to C |
| N-H | 3.00 – 3.40 | Broad Singlet (br s) | 1H | - | Chemical shift varies with concentration and H-bonding.[2][1] |
| N-CH | 2.76 | Singlet (s) | 3H | - | Distinct diagnostic peak for mono-methylation.[2] |
| o-CH | 2.25 | Singlet (s) | 6H | - | Deshielded slightly by ring currents; magnetically equivalent.[2][1] |
| p-CH | 2.22 | Singlet (s) | 3H | - | Often overlaps with o-CH |
Interpretation Logic:
-
Symmetry Check: The aromatic region shows only one signal (2H) because the molecule has a plane of symmetry running through the N-C1-C4 axis.[2][1]
-
Differentiation: The N-methyl group (2.76 ppm) is significantly downfield from the C-methyl groups (2.20–2.25 ppm) due to the electronegativity of the nitrogen atom.[1]
¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon spectrum confirms the carbon skeleton and the N-alkylation state.[2][1]
| Assignment | Shift ( | Type | Notes |
| C-1 (Ipso) | 144.5 | Quaternary (C | Attached to Nitrogen; most deshielded aromatic C. |
| C-4 (Para) | 131.5 | Quaternary (C | Substituted with methyl. |
| C-2, 6 (Ortho) | 129.8 | Quaternary (C | Sterically crowded; equivalent.[2][1] |
| C-3, 5 (Meta) | 129.2 | Methine (CH) | Only aromatic carbon bearing a proton.[2] |
| N-CH | 36.5 | Methyl (CH | Key diagnostic: Shift < 40 ppm indicates secondary amine.[2][1] |
| p-CH | 20.6 | Methyl (CH | Typical benzylic methyl.[2][1] |
| o-CH | 18.4 | Methyl (CH | Shielded relative to para-methyl due to steric compression (" |
Visualization: Synthesis & Validation Workflow
The following diagram illustrates the synthesis of N,2,4,6-tetramethylaniline via reductive amination and the subsequent NMR validation logic.
Caption: Synthesis via reductive amination (Eschweiler-Clarke) and the subsequent NMR decision tree for structural confirmation.
The Self-Validating System (Quality Control)[2]
To ensure the material is pure N,2,4,6-tetramethylaniline and not the starting material (Mesidine) or the over-alkylated byproduct (N,N-dimethylmesidine), use this checklist:
-
The "3.0 ppm Gap":
-
The "Symmetry Test":
-
If the aromatic region (6.8 ppm) splits into multiple peaks, the symmetry is broken, indicating contamination or loss of the mesityl group integrity.[2]
-
-
Carbon Count:
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 1643 (2,4,6-Trimethylaniline Parent Data).[2][1] National Institute of Advanced Industrial Science and Technology (AIST).[2][1] [Link][2]
-
PubChem. 2,4,6-Trimethylaniline Compound Summary. National Library of Medicine.[2][1] [Link][2][3]
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][1] (Standard text for substituent effect calculations). [Link][2]
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- 4. 2,4,6-Trimethylaniline(88-05-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
N,2,4,6-Tetramethylaniline: Mechanistic Insights & Application as a Hindered Base
This guide provides an in-depth technical analysis of N,2,4,6-Tetramethylaniline (N-methylmesidine), focusing on its physicochemical behavior as a sterically hindered base.[1]
Executive Summary
N,2,4,6-Tetramethylaniline (CAS: 483-56-7), often referred to as N-methylmesidine , represents a specialized class of aromatic amines where steric architecture dictates reactivity.[1] Unlike simple anilines, the presence of ortho-methyl groups (2,6-positions) creates a "steric gate" that decouples the nitrogen lone pair from the aromatic
This guide dissects the Steric Inhibition of Resonance (SIR) mechanism that enhances its basicity relative to unhindered analogs, and details its utility as a proton scavenger and precursor in N-heterocyclic carbene (NHC) ligand synthesis.[1]
Physicochemical Profile
The molecule consists of a mesityl (2,4,6-trimethylphenyl) core with a secondary amine functionality.[1] Its behavior is defined by the clash between the ortho-methyls and the N-methyl group.
| Property | Value / Description |
| IUPAC Name | N,2,4,6-Tetramethylaniline |
| Common Name | N-Methylmesidine |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| pKa (Conj.[1][2][3][4] Acid) | ~4.4 – 5.0 (Est.[1] based on Mesidine pKa ~4.[1]38) |
| Boiling Point | ~233 °C |
| Solubility | Soluble in organic solvents (EtOH, |
| Appearance | Clear to pale yellow/brown oil (oxidizes upon air exposure).[1] |
Mechanism of Action: The "Steric Gate"
The utility of N,2,4,6-tetramethylaniline as a hindered base stems from two competing mechanistic phenomena: Steric Inhibition of Resonance (SIR) and Nucleophilic Suppression .[1]
Steric Inhibition of Resonance (SIR)
In typical N-alkylanilines (e.g., N-methylaniline), the nitrogen lone pair occupies a
In N,2,4,6-Tetramethylaniline , the bulky methyl groups at the 2- and 6-positions force the N-methyl group to rotate out of the plane of the benzene ring.[1]
-
Consequence: The nitrogen lone pair is twisted out of alignment with the aromatic
-system. -
Result: Resonance is inhibited.[1] The lone pair remains localized on the nitrogen atom, significantly increasing its availability for protonation compared to planar anilines.[1]
Nucleophilic Suppression (The Hindered Base Effect)
While SIR increases basicity (thermodynamic affinity for
-
Protonation: The small proton (
) can slip past the ortho-methyl "gate" to bind with the lone pair. -
Alkylation: Larger electrophiles (e.g., alkyl halides, carbonyls) experience severe steric repulsion from the ortho-methyls, retarding nucleophilic attack.[1]
Mechanistic Visualization
Figure 1: The "Steric Gate" mechanism.[1] Ortho-methyl groups prevent resonance (enhancing basicity) while blocking large electrophiles (reducing nucleophilicity).[1]
Applications in Synthesis
Precursor for N-Heterocyclic Carbenes (NHC)
N,2,4,6-Tetramethylaniline is a critical building block for N-mesityl-substituted NHC ligands (e.g., in Grubbs II catalysts).[1] The mesityl group provides the necessary steric bulk to stabilize the active metal center in olefin metathesis.
Selective Iminium Salt Formation
The amine can be condensed with carbonyls to form iminium salts, which are intermediates in the synthesis of complex pharmaceutical scaffolds.[1] The reaction requires acid catalysis to overcome the initial steric barrier of the amine approaching the carbonyl carbon.
Experimental Protocol: Synthesis of N-Isopropylidene-N,2,4,6-tetramethylanilinium Triflate
Context: This protocol demonstrates the controlled reactivity of N,2,4,6-tetramethylaniline. It is first converted to a Schiff base (imine) and then methylated.[1] This route avoids direct quaternary alkylation, which is difficult due to sterics.[1]
Reagents:
-
N,2,4,6-Tetramethylaniline (Starting Material)[1][3][5][6][7]
-
Acetone (Solvent/Reactant)[1]
-
Methyl Trifluoromethanesulfonate (MeOTf) - Warning: Super-electrophile[1]
-
Molecular Sieves (4Å)[1]
Workflow:
-
Schiff Base Formation (Dehydration):
-
Methylation (Iminium Salt Formation):
-
Dissolve the crude imine in dry dichloromethane (DCM) at 0°C.
-
Add Methyl Trifluoromethanesulfonate (1.05 equiv) dropwise.[1] Note: MeOTf is small enough to alkylate the imine nitrogen despite sterics.
-
Stir at room temperature for 2 hours.
-
Precipitate the product by adding cold diethyl ether.[1]
-
Filter the white crystalline solid: [C13H20N+][CF3SO3-] .
-
Figure 2: Synthetic workflow for iminium salt generation, bypassing direct steric hindrance via imine intermediate.[1]
Safety & Handling
Toxicity:
-
Methemoglobinemia: Like many aromatic amines, N,2,4,6-tetramethylaniline can induce methemoglobinemia (oxidation of hemoglobin iron), leading to cyanosis and hypoxia.[1]
-
Carcinogenicity: Structural analogs (e.g., 2,4,6-trimethylaniline) are classified as suspected carcinogens (IARC Group 2B or similar).[1] Handle as a potential carcinogen.[1]
Handling Protocols:
-
PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in the dark. The compound oxidizes to form brown tars upon exposure to air.[1]
-
Spill: Absorb with sand/vermiculite.[1] Do not use combustible materials (sawdust).[1]
References
-
Basicity and Steric Effects: Anderson, B. M. et al.[1] "Steric Inhibition of Resonance in Ortho-Substituted Anilines."[1] Journal of Organic Chemistry, 1985 .
-
Synthesis & Crystal Structure: Reibenspies, J. H. et al.[1] "Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate." IUCrData, 2020 .[1]
-
Toxicity Data: National Toxicology Program (NTP).[1] "Toxicology and Carcinogenesis Studies of 2,4,6-Trimethylaniline."[1][7][8][9] NTP Technical Report Series, 1990 .[1]
-
NHC Ligand Precursors: Arduengo, A. J. et al.[1] "A stable crystalline carbene."[1] Journal of the American Chemical Society, 1991 .[1]
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- 9. oehha.ca.gov [oehha.ca.gov]
Theoretical Studies on the Conformation of N,2,4,6-Tetramethylaniline
This is an in-depth technical guide on the theoretical conformational analysis of N,2,4,6-Tetramethylaniline (also known as N-methylmesidine).
Executive Summary
N,2,4,6-Tetramethylaniline represents a classic case study in Steric Inhibition of Resonance (SIR) . Unlike unsubstituted aniline, where the nitrogen lone pair delocalizes into the aromatic
This guide outlines the theoretical framework for studying this conformational locking. It details the computational methodologies required to map the Potential Energy Surface (PES), quantify the rotational barriers, and validate these findings against experimental reactivity data (specifically basicity enhancement).
The Chemical Space: Steric Conflict
The core structural conflict exists between the N-methyl group and the 2,6-dimethyl groups on the mesityl ring.
-
Electronic Drive: The nitrogen lone pair (
) seeks to overlap with the aromatic orbitals, favoring a dihedral angle of (coplanarity). -
Steric Penalty: The van der Waals radii of the N-methyl group and the ortho-methyl groups overlap significantly at planar geometries, imposing a severe energetic penalty.
The resulting ground state is a compromise: a twisted, pyramidal nitrogen where the lone pair is localized, leading to distinct spectroscopic and chemical properties.
Computational Methodology
To accurately model this system, researchers must move beyond standard mechanics and utilize Density Functional Theory (DFT) with basis sets capable of describing non-covalent interactions and lone-pair diffuse character.
Recommended Level of Theory
-
Functional: M06-2X or
B97X-D .-
Rationale: These functionals include dispersion corrections, which are critical for accurately modeling the steric repulsion and weak
-interactions between the methyl hydrogens and the ring. Standard B3LYP often underestimates these steric barriers.
-
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Rationale: Diffuse functions (++) are mandatory to correctly describe the electron density of the nitrogen lone pair, which is the focal point of the conformational change.
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Rationale: While gas-phase calculations isolate the steric effects, solvation (e.g., in water or acetonitrile) is necessary to correlate results with experimental pKa values.
-
Workflow Visualization
The following diagram outlines the logical flow for a complete theoretical study, from initial geometry scan to NBO (Natural Bond Orbital) analysis.
Figure 1: Computational workflow for characterizing the conformational landscape of hindered anilines.
Conformational Landscape Analysis
The Potential Energy Surface (PES)
A relaxed PES scan along the
-
Global Minimum: The molecule adopts a conformation where the N-C(Me) bond is twisted roughly 60–80° out of the benzene plane. The nitrogen atom is distinctly pyramidal (
-like). -
Rotational Barrier: Rotation through the plane (where the N-Me eclipses an ortho-Me) presents a high barrier, typically >10 kcal/mol .
-
Nitrogen Inversion: Unlike simple amines, the inversion barrier is coupled with rotation. The "planar" transition state (required for inversion) is destabilized by the ortho-groups, effectively locking the nitrogen chirality on short timescales at low temperatures.
Natural Bond Orbital (NBO) Interactions
Theoretical studies must quantify the "loss of resonance." In NBO terms, this is measured by the second-order perturbation energy (
-
Unsubstituted Aniline: High
values (~20-25 kcal/mol) indicating strong delocalization. -
N,2,4,6-Tetramethylaniline: Drastically reduced
values. The lone pair remains in an orbital with high p-character localized on the nitrogen.[1]
Implications for Reactivity & Drug Design
Enhanced Basicity (The "Proton Sponge" Effect)
Theoretical calculations directly explain the counter-intuitive basicity trends.
-
Mechanism: Because the lone pair is mechanically decoupled from the ring (prevented from resonance stabilization), it is higher in energy and more available for donation.
-
Validation: The calculated proton affinity (PA) of N,2,4,6-tetramethylaniline is significantly higher than that of N,N-dimethylaniline.
-
Data Summary:
| Parameter | N,N-Dimethylaniline | N,2,4,6-Tetramethylaniline | Effect |
| Geometry | Near Planar ( | Twisted ( | Steric Lock |
| Lone Pair | Delocalized into Ring | Localized on N | Resonance Inhibition |
| Basicity | Weaker Base | Stronger Base | Enhanced Reactivity |
| C-N Bond | Short (partial double bond) | Long (single bond) | Reduced |
Metabolic Stability
In drug development, this "ortho-effect" is a strategic tool.
-
Metabolic Blocking: The steric bulk prevents cytochrome P450 enzymes from easily accessing the nitrogen for N-dealkylation or N-oxidation.
-
Conformational Restriction: By locking the conformation, the entropy of binding to a target receptor is reduced, potentially increasing potency if the locked conformation matches the bioactive pose.
Experimental Validation Protocols
To ensure the trustworthiness of theoretical models, results must be cross-referenced with experimental observables:
-
X-Ray Crystallography: Compare calculated bond angles with crystal structures of N,2,4,6-tetramethylanilinium salts (e.g., triflate salts). Note that the salt form will be tetrahedral at nitrogen, validating the steric crowding.
-
Dynamic NMR (DNMR): Measure the coalescence temperature of the ortho-methyl signals (if inequivalent due to slow rotation) to experimentally determine the rotational barrier (
). -
UV-Vis Spectroscopy: The "Hypsochromic Shift." The loss of conjugation shifts the absorption maximum (
) to lower wavelengths (blue shift) compared to planar anilines.
References
-
ChemicalBook . (n.d.). 2,4,6-Trimethylaniline Properties and Synthesis. Retrieved from
-
Stewart, et al. (2024).[2][3] Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. ResearchGate. Retrieved from
-
Lauterbur, P. C. (1963).[4] Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. Journal of Chemical Physics. Retrieved from
-
Pontes, R. M., & Basso, E. A. (2010).[5] Medium effect on the rotational barrier of N,N,N'-trimethylurea... experimental and theoretical study. Journal of Physical Chemistry A. Retrieved from
-
ChemZipper . (2020). Basicity comparison of N,N-dimethylaniline and N,N,2,6-tetramethylaniline. Retrieved from
Sources
- 1. Welcome to Chem Zipper.com......: N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why ? [chemzipper.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2,4,6-Trimethylaniline 98 88-05-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Medium effect on the rotational barrier of N,N,N'-trimethylurea and N,N,N'-trimethylthiourea: experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Electronic Properties of N,2,4,6-Tetramethylaniline
[1]
Executive Summary & Chemical Identity[1][2]
N,2,4,6-Tetramethylaniline is a sterically hindered secondary aromatic amine.[1] Unlike typical anilines, its electronic behavior is dominated by the Steric Inhibition of Resonance (SIR) .[1] The presence of methyl groups at the 2- and 6-positions (ortho) forces the N-methyl group out of the plane of the benzene ring. This conformational twisting decouples the nitrogen lone pair from the aromatic
| Property | Data |
| IUPAC Name | N,2,4,6-Tetramethylaniline |
| Common Name | N-Methylmesidine |
| CAS Number | 4869-81-2 (Free base) / 18450-42-5 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| Key Feature | Sterically decoupled Nitrogen lone pair (Non-planar) |
Electronic Structure & The Ortho-Effect
The defining electronic characteristic of N,2,4,6-tetramethylaniline is the disruption of
Steric Inhibition of Resonance (SIR)
In a standard aniline, the nitrogen lone pair (
-
Consequence : The nitrogen lone pair remains localized on the nitrogen atom.
-
HOMO Energy : The Highest Occupied Molecular Orbital (HOMO) is higher in energy (less stabilized) compared to planar anilines, making the molecule more susceptible to single-electron oxidation.
Visualization of Electronic Decoupling
The following diagram illustrates the structural causality leading to the unique electronic state.
Figure 1: Mechanism of Steric Inhibition of Resonance (SIR) in N-Methylmesidine.
Physicochemical Properties[1][4][5][6][7][8]
Basicity ( )
The basicity of anilines is a tug-of-war between inductive donation (increasing basicity) and resonance delocalization (decreasing basicity).
-
Planar Anilines : Resonance dominates; the lone pair is delocalized into the ring, making them weak bases (
for aniline). -
N,2,4,6-Tetramethylaniline : The SIR effect prevents delocalization.[1] The lone pair is localized and available for protonation.[1][2] However, the ortho-methyl groups also create a "steric gate" that hinders the approach of solvent molecules necessary to stabilize the resulting ammonium cation.
-
Net Result : It is generally more basic than N,N-dimethylaniline due to the loss of resonance, but the steric hindrance to solvation limits the magnitude of this increase.[1]
Electrochemical Redox Potential ( )
This molecule is an excellent candidate for forming stable radical cations (Aminium radicals).
-
Oxidation Mechanism : Removal of an electron from the localized lone pair.
-
Stability : Unlike unhindered anilines which polymerize (forming polyaniline) upon oxidation, the 2,4,6-trimethyl substitution blocks the reactive ortho and para positions.[1] This renders the radical cation (
) kinetically stable (persistent). -
Cyclic Voltammetry Data :
Spectroscopic Signatures (UV-Vis)
The "Aniline Band" (Benzene B-band,
-
Hypsochromic Shift (Blue Shift) : Due to the loss of conjugation, the absorption maximum shifts to lower wavelengths, resembling an alkyl-benzene spectrum (e.g., mesitylene) rather than an aniline spectrum.[1]
-
Reduced Intensity : The molar extinction coefficient (
) of the Charge Transfer (CT) band drops significantly.
Experimental Protocols
Protocol A: Synthesis via Reductive Methylation
Rationale: Direct methylation of mesidine often leads to over-methylation (quaternary salts). Reductive amination allows for controlled mono-methylation.[1]
-
Reagents : 2,4,6-Trimethylaniline (Mesidine) [1], Paraformaldehyde, Sodium Borohydride (
), Methanol.[1] -
Procedure :
-
Dissolve Mesidine (1.0 eq) in Methanol.[1]
-
Add Paraformaldehyde (1.2 eq) and stir at room temperature for 2 hours to form the imine intermediate (often visible as a turbidity change).
-
Cool to 0°C. Slowly add
(2.0 eq) in portions. -
Critical Step : Maintain temperature <10°C to prevent side reactions.[1]
-
Reflux for 1 hour after addition.[1]
-
Quench with water, extract with Dichloromethane (DCM), and dry over
.[1]
-
-
Purification : Vacuum distillation (b.p. ~110°C at 11 mmHg) or Column Chromatography (Hexane/EtOAc 9:1).
Protocol B: Electrochemical Characterization (CV)
Rationale: To determine the oxidation potential and stability of the radical cation.
-
Setup : Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl).
-
Electrolyte : 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile ( ). -
Analyte : 1.0 mM N,2,4,6-Tetramethylaniline.
-
Parameters :
-
Data Analysis : Measure the peak separation (
).[1][4] A ratio of indicates a stable radical cation (reversible system).
Workflow Visualization
Figure 2: Synthesis and Characterization Workflow for N-Methylmesidine.
Applications in Research
Metabolic Stability Probe
In drug discovery, the N-demethylation of secondary amines is a common metabolic pathway (mediated by CYP450).[1] N,2,4,6-Tetramethylaniline serves as a negative control or a mechanistic probe .[1] The steric bulk around the nitrogen hinders the approach of the heme-iron center of CYP450, significantly reducing the rate of metabolic N-dealkylation compared to unhindered amines [2].
Precursor for N-Heterocyclic Carbenes (NHCs)
This molecule is a key intermediate in the synthesis of unsymmetrical NHC ligands (e.g., for Grubbs catalysts).[1] The steric bulk of the mesityl group provides the necessary shielding to stabilize the active catalytic center [3].
Charge Transfer Complexes
Due to its low ionization potential and steric protection, it is used to study Outer-Sphere Electron Transfer mechanisms.[1] It forms stable radical cations that can be observed via EPR (Electron Paramagnetic Resonance) spectroscopy without rapid degradation.[1]
References
-
ChemicalBook . (n.d.).[1] 2,4,6-Trimethylaniline Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH) . (2021).[1] Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. PubMed Central.[1] Retrieved from
-
Wikipedia . (n.d.).[1] 2,4,6-Trimethylaniline.[1][5][6][7][8][9][10][11][12][13][14][15] Retrieved from
-
PubChem . (n.d.).[1] 2,4,6-Trimethylaniline Compound Summary. Retrieved from
Sources
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- 5. benchchem.com [benchchem.com]
- 6. US3674852A - Process for preparing mesidine - Google Patents [patents.google.com]
- 7. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4,6-Trimethylaniline(88-05-1) IR Spectrum [m.chemicalbook.com]
- 13. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Research Potential of N,2,4,6-Tetramethylaniline
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide to the untapped research potential of N,2,4,6-Tetramethylaniline. As a Senior Application Scientist, my goal is to not only outline the known synthesis and properties of this molecule but to also illuminate promising, unexplored avenues for its application in medicinal chemistry, materials science, and catalysis. By understanding the causal relationships behind its chemical behavior, we can unlock its full potential.
Introduction: The Untapped Potential of a Sterically Hindered Aromatic Amine
N,2,4,6-Tetramethylaniline is an aromatic amine characterized by the presence of a methyl group on the nitrogen atom and three methyl groups at the ortho and para positions of the aniline ring. This substitution pattern imparts significant steric hindrance around the amino group, a feature that dictates its unique reactivity and potential applications. While its precursor, 2,4,6-trimethylaniline (mesidine), is a well-established building block for dyes and bulky ligands used in catalysis, the N-methylated analogue remains a relatively underexplored chemical entity.[1][2]
The addition of a methyl group to the nitrogen atom fundamentally alters the molecule's properties compared to its primary amine counterpart. This modification blocks the formation of certain intermolecular interactions, such as hydrogen bonding, while influencing the molecule's basicity, solubility, and conformational dynamics.[3] These nuanced changes open the door to novel applications where precise control over steric and electronic properties is paramount. This guide will delve into the known synthesis of N,2,4,6-Tetramethylaniline, analyze its key structural features, and, most importantly, propose concrete areas for future research and development.
Synthesis and Physicochemical Properties
The synthesis of N,2,4,6-Tetramethylaniline is not extensively documented in the literature, but a logical and experimentally validated approach involves the N-methylation of its readily available precursor, 2,4,6-trimethylaniline.
Synthesis of the Precursor: 2,4,6-Trimethylaniline
The industrial synthesis of 2,4,6-trimethylaniline starts with mesitylene (1,3,5-trimethylbenzene). The process involves two key steps:
-
Nitration: Mesitylene is selectively mononitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitro-1,3,5-trimethylbenzene.[2][4][5] Careful control of reaction conditions is crucial to prevent over-nitration and oxidation of the methyl groups.[4]
-
Reduction: The resulting nitro compound is then reduced to the corresponding amine, 2,4,6-trimethylaniline. This can be achieved through various methods, including catalytic hydrogenation using a nickel catalyst or reduction with iron powder in the presence of an acid.[4][5]
N-Methylation of 2,4,6-Trimethylaniline
The introduction of a methyl group onto the nitrogen atom of 2,4,6-trimethylaniline can be accomplished through established methylation protocols. A demonstrated method involves the use of a methylating agent such as methyl trifluoromethanesulfonate.[6][7]
Experimental Protocol: Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate [6][7]
This protocol describes the synthesis of the trifluoromethanesulfonate salt of N,2,4,6-Tetramethylaniline, from which the free base can be obtained by neutralization.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve 2,4,6-trimethylaniline in a suitable dry, non-protic solvent (e.g., dichloromethane).
-
Addition of Methylating Agent: Cool the solution in an ice bath and add methyl trifluoromethanesulfonate dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation: The product, N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, can be isolated by removal of the solvent under reduced pressure.
-
Purification: The resulting salt can be purified by recrystallization from an appropriate solvent system.
-
Liberation of the Free Base: The free N,2,4,6-Tetramethylaniline can be obtained by treating the salt with a base (e.g., sodium hydroxide solution) followed by extraction with an organic solvent.
A patent also describes a general method for the N-methylation of aromatic amines using dimethylsulfoxide as a solvent with formic acid and triethylamine, which could be applicable.[8]
Physicochemical Properties: An Overview
The key physicochemical properties of N,2,4,6-Tetramethylaniline are summarized in the table below, with some values for the closely related N,N,2,6-tetramethylaniline provided for comparison.
| Property | N,2,4,6-Tetramethylaniline (Predicted/Inferred) | N,N,2,6-Tetramethylaniline (Experimental) | 2,4,6-Trimethylaniline (Experimental) |
| Molecular Weight | 149.23 g/mol | 149.23 g/mol [9] | 135.21 g/mol [10][11] |
| Appearance | Likely a liquid at room temperature | - | Clear yellow to brown liquid[4] |
| Boiling Point | - | - | 233 °C[2] |
| Melting Point | - | - | -5 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents | - | Insoluble in water; soluble in organic solvents[4] |
| pKa | Expected to be slightly lower than 2,4,6-trimethylaniline | - | 4.38[4] |
The N-methylation is expected to slightly decrease the basicity compared to 2,4,6-trimethylaniline due to steric hindrance and electronic effects.[3]
Potential Research Areas: A Roadmap for Innovation
The unique structural characteristics of N,2,4,6-Tetramethylaniline make it a compelling candidate for investigation in several cutting-edge research areas.
Medicinal Chemistry: Scaffolds for Novel Therapeutics
The sterically hindered nature of N,2,4,6-Tetramethylaniline can be exploited to create novel drug candidates with improved pharmacological profiles.
-
Precursors to Bioactive Molecules: N-substituted anilines, including N-methyl-2,4,6-trimethylaniline, have been utilized in the synthesis of α-amino diazoketones, which are precursors to HIV inhibitors.[6][7] This provides a direct rationale for exploring N,2,4,6-Tetramethylaniline as a scaffold for a new generation of antiviral agents. The bulky nature of the tetramethylaniline moiety could lead to enhanced binding affinity and selectivity for viral enzymes.
-
Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors. The specific substitution pattern of N,2,4,6-Tetramethylaniline could be used to design inhibitors that target specific kinases with high potency and reduced off-target effects. The steric bulk can be used to probe and exploit unique features of the ATP-binding pocket of kinases.
Proposed Research Workflow:
Caption: Proposed workflow for the development of new therapeutics.
Materials Science: Building Blocks for Advanced Polymers
The structure of N,2,4,6-Tetramethylaniline suggests its potential as a monomer for the synthesis of novel polymers with unique properties.
-
High-Performance Polymers: The rigidity and steric bulk of the tetramethylaniline unit could be incorporated into polymer backbones to create materials with high thermal stability, mechanical strength, and chemical resistance. Potential applications include advanced composites for the aerospace and automotive industries.
-
Conducting Polymers: Polyaniline is a well-known conducting polymer. The N-methyl and ring-methyl substituents in N,2,4,6-Tetramethylaniline would significantly modify the electronic properties and processability of the corresponding polymer. Research into the synthesis and characterization of poly(N,2,4,6-tetramethylaniline) could lead to new materials for organic electronics, such as sensors and antistatic coatings.
Experimental Protocol: Exploratory Polymerization
-
Monomer Purification: Purify N,2,4,6-Tetramethylaniline to a high degree to ensure reproducible polymerization results.
-
Polymerization: Investigate various polymerization methods, including oxidative chemical polymerization and electrochemical polymerization.
-
Characterization: Characterize the resulting polymers using techniques such as gel permeation chromatography (GPC) for molecular weight determination, thermogravimetric analysis (TGA) for thermal stability, and cyclic voltammetry to assess electrochemical properties.
Catalysis: Ligands for Selective Transformations
The parent compound, 2,4,6-trimethylaniline, is a key precursor to N-heterocyclic carbene (NHC) ligands, which are integral to powerful catalysts like the Grubbs' catalyst for olefin metathesis.[1]
-
Novel NHC Ligands: N,2,4,6-Tetramethylaniline can be used to synthesize a new class of NHC ligands. The N-methyl group would be one of the substituents on the nitrogen atoms of the heterocyclic ring, potentially influencing the steric and electronic properties of the resulting metal complexes. This could lead to catalysts with enhanced stability, activity, and selectivity for a variety of organic transformations.
Proposed Synthesis of a Novel NHC Precursor:
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 6. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 9. N,N,2,6-Tetramethylaniline | C10H15N | CID 69853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,6-Trimethylaniline | C9H13N | CID 6913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mahavirsynthesis.com [mahavirsynthesis.com]
safety, handling, and MSDS for N,2,4,6-Tetramethylaniline
Technical Safety & Handling Guide: N,2,4,6-Tetramethylaniline
Executive Summary
N,2,4,6-Tetramethylaniline (CAS 13021-14-2), also known as N-methylmesidine, is a specialized secondary aromatic amine utilized primarily as a steric hindering agent in the synthesis of N-heterocyclic carbene (NHC) ligands (e.g., for Grubbs catalysts) and as an intermediate in pharmaceutical development.
While structurally similar to its parent compound mesidine (2,4,6-trimethylaniline), the N-methylation alters its lipophilicity and metabolic profile. This guide synthesizes critical safety data, handling protocols, and emergency response mechanisms, emphasizing the risk of methemoglobinemia —a silent but potentially lethal hypoxic condition characteristic of aniline derivatives.
Chemical Identity & Physicochemical Profile
Accurate identification is the first step in safety. N,2,4,6-Tetramethylaniline is a liquid at room temperature, prone to oxidation which darkens its color.
| Property | Data | Notes |
| Chemical Name | N,2,4,6-Tetramethylaniline | IUPAC |
| Synonyms | N-Methylmesidine; N-Methyl-2,4,6-trimethylaniline | Common trade names |
| CAS Number | 13021-14-2 | Unique Identifier |
| Molecular Formula | C₁₀H₁₅N | MW: 149.23 g/mol |
| Physical State | Liquid | Clear to brownish (oxidizes) |
| Boiling Point | 229 °C (444 °F) | High boiler, low volatility |
| Flash Point | 87.8 °C (190 °F) | Combustible Liquid (Class IIIA) |
| Density | 0.935 g/mL at 25 °C | Floats on water |
| Solubility | Immiscible in water; Soluble in organic solvents (DCM, THF) | Lipophilic |
| pKa | ~4.4 - 4.8 (Estimated) | Weak base |
Hazard Identification & Toxicology
Core Hazard Directive: Treat as a cumulative poison and a skin sensitizer . The primary acute risk is Methemoglobinemia , where the amine metabolite oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), incapacitating oxygen transport.
GHS Classification (derived from class data)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 3/4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhal.) | Category 3/4 | H332: Harmful if inhaled. |
| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin/eye irritation. |
| STOT - Repeated | Category 2 | H373: May cause damage to blood (Methemoglobinemia) through prolonged exposure. |
| Aquatic Toxicity | Category 1/2 | H411: Toxic to aquatic life with long-lasting effects. |
Toxicological Mechanism:
-
Absorption: Rapidly absorbed through intact skin due to N-methylation increasing lipophilicity compared to aniline.
-
Metabolism: Undergoes N-hydroxylation in the liver (CYP450).
-
Effect: The N-hydroxylamine metabolite oxidizes hemoglobin.
-
Symptoms: Cyanosis (blue lips/nails), headache, dizziness, fatigue, and chocolate-brown blood. Onset may be delayed 2-4 hours.
Safe Handling Protocols & Engineering Controls
This compound requires a "Zero-Contact" policy. Standard nitrile gloves are often insufficient for prolonged exposure to aromatic amines.
Hierarchy of Controls Workflow
Figure 1: Safe handling workflow emphasizing storage conditions and PPE validation.
Specific PPE Requirements
-
Gloves: Laminate (Silver Shield/4H) or Viton are recommended.
-
Note: Standard Nitrile (4 mil) has a breakthrough time of <15 minutes for many anilines. If using nitrile, employ "Double-Gloving" and change immediately upon splash.
-
-
Respiratory: If heating or aerosolizing outside a hood (not recommended), use a Full-Face Respirator with OV (Organic Vapor) cartridges (P100 pre-filter).
-
Clothing: Tyvek lab coat or chemically resistant apron to prevent skin absorption via clothing wicking.
Engineering Controls
-
Ventilation: Handle only in a chemical fume hood with face velocity >100 fpm.
-
Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen promotes degradation to dark, tarry impurities which may have unknown toxicity.
Emergency Response Protocols
Antidote Note: The specific antidote for severe methemoglobinemia is Methylene Blue (1-2 mg/kg IV), but this must be administered by a medical professional.
Emergency Logic Tree
Figure 2: Emergency response decision tree. Note that scrubbing skin can increase absorption.
Spill Management:
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don Viton gloves and respiratory protection.
-
Contain: Use sand or vermiculite. Do not use sawdust (combustible reaction risk).
-
Clean: Collect into a sealed container labeled "Hazardous Waste - Toxic Organic."
-
Decontaminate: Wash surface with a dilute surfactant solution.
Storage & Stability
-
Temperature: Refrigerate (2-8 °C).
-
Atmosphere: Air-sensitive. Store under inert gas (Argon/Nitrogen).
-
Incompatibilities:
-
Acids: Exothermic reaction (forms anilinium salts).
-
Oxidizers: Fire/Explosion hazard.
-
Acid Chlorides/Anhydrides: Vigorous reaction.
-
-
Shelf Life: 12-18 months if sealed/refrigerated. Discard if liquid turns opaque black/tarry.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic, Irritant).
-
Method: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle Nitrogen Oxides, NOx).
-
Do Not: Do not pour down the drain. Toxic to aquatic life.
References
-
ChemicalBook. (2023). 2,4,6-Trimethyl-N-methylaniline (CAS 13021-14-2) MSDS & Properties.[1][2]Link
-
AK Scientific. (2023).[3] Safety Data Sheet: N,2,4,6-Tetramethylaniline.[1][4][5][6]Link
-
PubChem. (2023). Compound Summary: 2,4,6-Trimethylaniline (Parent Compound Data).[1][7][2][8][5][9][10] National Library of Medicine. Link
-
Sigma-Aldrich. (2023).[10] Safety Data Sheet: 2,4,6-Trimethylaniline (Mesidine).[7]Link
-
Cameo Chemicals. (2023). Chemical Data: Aromatic Amines and Methemoglobinemia Risks. NOAA. Link
Sources
- 1. N-methylaniline; 2,4,6-trinitrophenol | CAS#:14953-19-6 | Chemsrc [chemsrc.com]
- 2. 2 4 6-TRIMETHYL-N-METHYLANILINE 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 13021-14-2 N,2,4,6-Tetramethylaniline AKSci 5545AA [aksci.com]
- 4. aksci.com [aksci.com]
- 5. N,N,2,4,6-PENTAMETHYLANILINE13021-15-3,Purity98%_Aemon Chemical Technology Co.Limited [molbase.com]
- 6. 2 4 6-TRIMETHYL-N-METHYLANILINE 97 - Safety Data Sheet [chemicalbook.com]
- 7. CAS No.88-05-1,2,4,6-Trimethylaniline Suppliers,MSDS download [lookchem.com]
- 8. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
N,2,4,6-Tetramethylaniline in palladium-catalyzed cross-coupling reactions
Application Note: High-Efficiency Pd-Catalyzed Arylation of N,2,4,6-Tetramethylaniline (N-Methylmesidine)
Strategic Overview
Subject: N,2,4,6-Tetramethylaniline (CAS: 4834-02-0) Synonyms: N-Methylmesidine; N-Methyl-2,4,6-trimethylaniline. Reaction Class: Buchwald-Hartwig Cross-Coupling.[1][2] Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
Abstract: N,2,4,6-Tetramethylaniline represents a "privileged" but challenging substrate in palladium-catalyzed C–N bond formation. Its steric profile—defined by two ortho-methyl groups on the aryl ring and an N-methyl group—creates a formidable barrier to the key reductive elimination step in the catalytic cycle. This guide provides an optimized, evidence-based protocol for coupling this sterically encumbered secondary amine with aryl halides to form bulky tertiary amines. These products are critical motifs in the synthesis of atropisomeric drugs, molecular rotors, and advanced optoelectronic materials.
Mechanistic Insight: The "Steric Wall"
To successfully couple N-methylmesidine, one must understand why standard protocols (e.g., Pd(PPh3)4 or dppf) fail.
-
The Substrate Challenge: The amine is a secondary aniline with significant steric bulk around the nitrogen center. The ortho-methyl groups twist the N-aryl bond out of planarity, shielding the nitrogen lone pair.
-
The Bottleneck (Reductive Elimination): In the catalytic cycle, the Pd(II) intermediate must accommodate both the bulky amine and the aryl group. The crowding destabilizes the complex, often leading to:
-
Protodehalogenation: The aryl-Pd species captures a proton instead of the amine.
-
Catalyst Decomposition: Formation of Pd black due to ligand dissociation.
-
-
The Solution: The use of Dialkylbiarylphosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (forcing the substrate into a geometry that favors reductive elimination).
Visualizing the Pathway
Figure 1: The catalytic cycle highlighting the "Steric Clash Zone" where standard catalysts fail to bind the hindered amine effectively.
Experimental Protocols
Two distinct protocols are recommended based on the nature of the electrophile (Aryl Halide).
Protocol A: The "Gold Standard" (RuPhos-Pd System)
Best for: Aryl Chlorides, Aryl Bromides, and substrates with moderate steric hindrance.
Reagents:
-
Substrate: N,2,4,6-Tetramethylaniline (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)
-
Precatalyst: RuPhos Pd G4 (1–2 mol%)
-
Note: If G4 is unavailable, use Pd2(dba)3 (1 mol%) + RuPhos (2-4 mol%).
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or THF.
-
Concentration: 0.2 M – 0.5 M.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G4 (0.02 mmol, ~17 mg).
-
Tip: If the aryl halide is liquid, add it last via syringe.
-
-
Amine Addition: Add N,2,4,6-Tetramethylaniline (1.2 mmol, 179 mg) via syringe.
-
Solvent: Add anhydrous Toluene (2.0 mL). Seal the vial with a septum cap (PTFE-lined).
-
Reaction: Place in a pre-heated block at 85 °C (for Bromides) or 100 °C (for Chlorides). Stir vigorously (800+ rpm) for 12–24 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Heavy Duty" (Pd-PEPPSI System)
Best for: Extremely hindered Aryl Halides (e.g., ortho-substituted) or when RuPhos fails.
Reagents:
-
Catalyst: Pd-PEPPSI-IPent (2 mol%)
-
Why: The "IPent" ligand provides a flexible steric wall that accommodates the ortho-methyls of the mesidine unit better than rigid phosphines in extreme cases.
-
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Solvent: 1,4-Dioxane.
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add Pd-PEPPSI-IPent (2 mol%), KOtBu (1.5 equiv), and solid Aryl Halide (if applicable).
-
Liquids: Add Dioxane (0.5 M concentration), Liquid Aryl Halide, and N,2,4,6-Tetramethylaniline (1.2 equiv).
-
Heating: Heat to 110 °C for 24 hours.
-
Note: The higher temperature is required to overcome the activation energy for reductive elimination in this crowded system.
-
Comparative Data & Optimization
The following table summarizes expected outcomes based on literature precedents for hindered anilines.
| Variable | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Catalyst | Pd(PPh3)4 | RuPhos Pd G4 | Yield increases from <5% to >90%. |
| Base | K2CO3 | NaOtBu | Stronger base essential for deprotonating hindered amine. |
| Solvent | DMF | Toluene | Non-polar solvents often suppress hydrodehalogenation side reactions. |
| Temp | 60 °C | 100 °C | Thermal energy required to drive reductive elimination. |
Troubleshooting Decision Tree
Figure 2: Logical flow for optimizing reaction conditions if the standard RuPhos protocol yields poor results.
Safety & Handling
-
Toxicity: Like all anilines, N,2,4,6-tetramethylaniline is toxic by inhalation and skin contact. It may cause methemoglobinemia.[3] Handle strictly inside a fume hood.
-
Oxidation: The compound darkens upon air exposure. Store under inert gas (Argon/Nitrogen) at 4 °C.
-
Base Handling: NaOtBu and KOtBu are hygroscopic. Weighing must be done quickly or inside a glovebox to maintain stoichiometry.
References
-
RuPhos Generation 4 Catalyst System
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides"
- Source:Surry, D. S.; Buchwald, S. L. Chem. Sci. 2011, 2, 27-50.
-
URL:[Link]
-
PEPPSI Catalyst for Hindered Amines
- Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
- Source:Organ, M. G. et al. Chem. Eur. J. 2006, 12, 4749–4755.
-
URL:[Link]
-
General Buchwald-Hartwig Methodology
- Title: "Practical Palladium Catalysts for C–N and C–O Bond Form
- Source:Ingoglia, B. T. et al. Tetrahedron 2019, 75, 4199-4211.
-
URL:[Link]
-
Mechanistic Studies on Hindered Substrates
- Title: "Origins of the Effectiveness of Pd-Catalyzed C-N Coupling of Sterically Hindered Substr
- Source:Barrios-Landeros, F. et al. J. Am. Chem. Soc. 2008, 130, 5842–5843.
-
URL:[Link]
Sources
Application Note: Selective Dehydrohalogenation using N,2,4,6-Tetramethylaniline
This Application Note and Protocol is designed for the use of N,2,4,6-Tetramethylaniline (also known as
Executive Summary
In complex organic synthesis, standard bulky bases (e.g.,
This protocol details its use in dehydrohalogenation to synthesize alkenes from alkyl halides, specifically targeting Hofmann selectivity (least substituted alkene) and preserving electrophilic sites that would otherwise react with stronger bases.
Chemical Rationale & Mechanism
Why N,2,4,6-Tetramethylaniline?
-
Steric Bulk: The 2,4,6-trimethyl (mesityl) pattern combined with the
-methyl group creates a "molecular wall" around the nitrogen center. This virtually eliminates nucleophilic attack ( ), even at elevated temperatures. -
Modulated Basicity: Unlike alkoxides (
~16-18) or amidines ( ~12), this aniline derivative has a conjugate acid estimated between 4.5–5.5. It promotes elimination only under thermodynamic driving force (heat) or with activated substrates, preventing "scorched earth" deprotonation of other acidic sites. -
Solubility: Its high lipophilicity ensures homogeneity in non-polar solvents (Toluene, Xylenes), favoring E2 mechanisms over E1/S_N1 pathways.
Mechanism of Action (E2 Elimination)
The reaction proceeds via a concerted E2 pathway. Due to the extreme steric crowding of the base, it cannot access the internal, more substituted
DOT Diagram: Steric Control in E2 Elimination
Figure 1: Mechanistic pathway showing the steric prohibition of internal proton abstraction, favoring the Hofmann alkene.
Experimental Protocol
Materials & Equipment
-
Reagent: N,2,4,6-Tetramethylaniline (>98% purity). Note: If liquid is dark brown, distill under reduced pressure before use.
-
Solvent: Anhydrous Toluene (preferred for boiling point ~110°C) or Xylene.
-
Substrate: Alkyl halide (Bromides/Iodides react faster than Chlorides).
-
Equipment: Round-bottom flask, Reflux condenser, Inert gas (Nitrogen/Argon) line.
Standard Operating Procedure (SOP)
Step 1: Stoichiometric Setup
Calculate the molar equivalents. Since the base is weak and the reaction is reversible until the salt precipitates or gas escapes, use an excess.
-
Substrate: 1.0 equivalent
-
N,2,4,6-Tetramethylaniline: 1.5 – 2.0 equivalents
Step 2: Reaction Assembly
-
Flame-dry the glassware and cool under Nitrogen.
-
Dissolve the Substrate (1.0 eq) in Anhydrous Toluene (0.5 M concentration).
-
Add N,2,4,6-Tetramethylaniline (2.0 eq) via syringe.
-
Observation: The solution should remain clear or turn slightly yellow. No immediate precipitation should occur (unlike with strong amine bases).
Step 3: Thermal Activation
-
Heat the mixture to Reflux (110°C) .
-
Monitor via TLC or GC-MS.
-
Timecourse: Reaction typically requires 4–12 hours depending on the leaving group (I > Br > Cl).
-
-
Endpoint: Disappearance of starting halide. A white/off-white precipitate (N,2,4,6-tetramethylanilinium halide) may form as the reaction cools, though it is often soluble in hot toluene.
Step 4: Workup & Purification[1]
-
Cool reaction to room temperature.[2]
-
Removal of Base:
-
Dilute with Diethyl Ether or Ethyl Acetate.
-
Wash 1: 1M HCl (aq) or 10% Citric Acid. Crucial Step: This converts the excess aniline and the anilinium byproduct into water-soluble salts, removing them from the organic phase.
-
Wash 2: Saturated
(to neutralize trace acid). -
Wash 3: Brine.
-
-
Dry organic layer over
, filter, and concentrate. -
Purify residue via flash chromatography (usually Silica Gel) to isolate the alkene.
Data & Optimization Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene / Xylene | High boiling point needed to overcome activation energy of elimination with weak base. |
| Concentration | 0.5 M - 1.0 M | Higher concentration favors bimolecular (E2) kinetics. |
| Temperature | 100°C - 140°C | Essential. Room temp reaction is negligible for non-activated halides. |
| Leaving Group | I > Br >> Cl | Iodides eliminate fastest. Chlorides may require NaI (Finkelstein conditions) adjunct. |
| Atmosphere | Inert ( | Prevents oxidation of the aniline at high temperatures (browning). |
Advanced Workflow: Acid Scavenging
This reagent is also excellent for scavenging HCl/HBr generated during the formation of ketenes or enol silanes, where stronger bases would catalyze polymerization.
DOT Diagram: Protocol Flowchart
Figure 2: Step-by-step workflow for the dehydrohalogenation protocol.
Troubleshooting & Safety
-
Issue: Low Conversion.
-
Cause: Base is too weak for the specific substrate.
-
Solution: Add a Lewis Acid promoter (e.g.,
or ) to assist the leaving group, or switch solvent to Chlorobenzene and increase temp to 130°C.
-
-
Issue: Substitution Product (
) Observed.-
Cause: Unlikely with this base. Check substrate purity. Ensure no smaller amines (like pyridine) are present as impurities.
-
-
Safety Warning: N,2,4,6-Tetramethylaniline is an aromatic amine. It is toxic by inhalation and skin contact and may induce methemoglobinemia. Always handle in a fume hood. Wear nitrile gloves and safety glasses.
References
-
Chemical Properties of N-Methylmesidine
-
N-methyl-2,4,6-trimethylaniline (CAS 13021-14-2).[3] LookChem Chemical Database.
-
-
Steric Hindrance in Anilines
-
Dvořáková, H., et al. (2025).[4] "The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3." ResearchGate.
-
-
Application in Acid Scavenging/Synthesis
- BenchChem Protocols. "Synthesis of O-tosylhydroxylamine using N-Methyl-2,4,6-trimethylaniline."
-
General Dehydrohalogenation Principles
Sources
Application Notes: N,2,4,6-Tetramethylaniline in Polymer Synthesis
Introduction
N,2,4,6-Tetramethylaniline (TMA), also known as N,N,2,4,6-pentamethylaniline, is a sterically hindered aromatic tertiary amine that has carved out a significant niche in the field of polymer synthesis. Its unique structure, characterized by a dimethylamino group and three methyl groups on the aniline ring, imparts a combination of high basicity and steric hindrance. This makes it a highly effective and versatile tool for polymer chemists. Unlike less hindered amines, the bulky methyl groups ortho to the nitrogen atom modulate its nucleophilicity while maintaining its ability to act as a proton scavenger or an electron transfer agent.
This guide provides an in-depth exploration of TMA's primary applications in polymer synthesis, focusing on its role as a polymerization accelerator in radical systems and as a non-nucleophilic base in controlled polymerization reactions. We will delve into the underlying chemical mechanisms, provide field-proven protocols, and offer insights into optimizing its use for researchers in materials science and drug development.
Part 1: TMA as a Redox Accelerator in Radical Polymerization
One of the most prominent industrial applications of TMA is as an accelerator or co-initiator for free-radical polymerization, particularly in systems that require curing at ambient temperatures. This is of paramount importance in the formulation of acrylic resins, dental composites, bone cements, and industrial adhesives.
Core Mechanism: Ambient Temperature Radical Generation
Conventional radical polymerization is often initiated by the thermal decomposition of an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which requires elevated temperatures (typically >60°C). This is unsuitable for many applications, especially in biomedical fields where heat can damage surrounding tissues or heat-sensitive components.
TMA overcomes this limitation by forming a redox pair with peroxides, most commonly BPO. The tertiary amine acts as an electron donor (reducing agent), while the peroxide acts as an electron acceptor (oxidizing agent). This single electron transfer (SET) reaction cleaves the weak oxygen-oxygen bond in BPO, generating a benzoyloxy radical and a cation-radical of the amine, all without the need for external heat.
The generated benzoyloxy radical can then initiate the polymerization of vinyl monomers, such as methyl methacrylate (MMA), or cross-linking of resins like Bis-GMA.
Causality & Expertise: Why N,2,4,6-Tetramethylaniline?
The efficacy of TMA in this role is not accidental; it is a direct consequence of its molecular structure:
-
High Basicity: The electron-donating methyl groups on the aromatic ring increase the electron density on the nitrogen atom, making TMA a stronger Lewis base and a more potent reducing agent compared to unsubstituted N,N-dimethylaniline. This enhances the rate of the redox reaction with BPO, leading to faster curing times.
-
Steric Hindrance: The methyl groups at positions 2 and 6 provide significant steric bulk around the nitrogen atom. This steric shielding minimizes side reactions, such as chain transfer, which can terminate growing polymer chains prematurely and limit the final molecular weight. This leads to a more efficient and controlled polymerization process.
Visualization: Redox Initiation Workflow
The following diagram illustrates the key steps in the TMA/BPO redox initiation system for the polymerization of a generic methacrylate monomer.
Caption: Workflow of TMA/BPO redox initiation for radical polymerization.
Application Protocol: Formulation of a Cold-Cure Acrylic Resin
This protocol describes the preparation of a simple, two-part cold-cure acrylic resin, a common application in dental and orthopedic fields.
Materials:
-
Part A (Powder):
-
Poly(methyl methacrylate) (PMMA) powder
-
Benzoyl Peroxide (BPO), typically 1-2 wt% of the PMMA
-
-
Part B (Liquid):
-
Methyl methacrylate (MMA) monomer, stabilized
-
N,2,4,6-Tetramethylaniline (TMA), typically 0.5-2.0 vol% of the MMA
-
Protocol:
-
Preparation of Part A: Thoroughly mix the PMMA powder with the BPO initiator using a tumbler or roller mixer until a homogenous powder is obtained. Store in a sealed, light-proof container.
-
Preparation of Part B: Add the required volume of TMA to the MMA monomer liquid. Mix gently to avoid introducing air bubbles. This solution should be prepared fresh or stored in a dark, cool place.
-
Mixing and Curing:
-
Dispense the desired amount of Part A (powder) into a mixing vessel.
-
Add Part B (liquid) to the powder, typically at a powder-to-liquid ratio of 2:1 to 3:1 by weight, as recommended for the specific application.
-
Mix thoroughly with a spatula for 30-60 seconds until a smooth, dough-like consistency is achieved.
-
Apply the mixture to the desired substrate or mold.
-
Allow the resin to cure at ambient temperature. The curing time (gel time and final set time) will depend on the precise concentrations of BPO and TMA.
-
Self-Validation: The protocol is self-validating through observation of the curing process. A successful reaction will proceed from a liquid slurry to a rubbery gel (gel point) and finally to a hard, solid polymer. Failure to cure indicates an issue with the initiator/accelerator system.
Data Presentation: Effect of TMA Concentration on Curing Time
The concentration of TMA is a critical parameter that directly controls the rate of polymerization.
| TMA Concentration (vol% in MMA) | BPO Concentration (wt% in PMMA) | Typical Gel Time (minutes) | Typical Final Set Time (minutes) |
| 0.5% | 1.5% | 10 - 15 | 20 - 30 |
| 1.0% | 1.5% | 5 - 8 | 12 - 20 |
| 2.0% | 1.5% | 2 - 4 | 7 - 12 |
Note: Data are illustrative and can vary based on temperature, monomer purity, and powder/liquid ratio.
Part 2: TMA as a Sterically Hindered Proton Scavenger
In certain types of polymerization, acidic byproducts are generated that can interfere with the reaction mechanism, catalyze side reactions, or degrade the final polymer. In these cases, a base is required to neutralize the acid. However, a standard amine base might also act as a nucleophile, potentially initiating unwanted polymerization or reacting with other components.
Core Mechanism: Non-Nucleophilic Proton Trapping
Due to its significant steric hindrance, TMA is an excellent example of a non-nucleophilic strong base . The bulky methyl groups at the ortho positions effectively shield the nitrogen's lone pair of electrons, preventing it from attacking electrophilic centers (i.e., acting as a nucleophile). However, the small size of a proton allows it to approach and be "trapped" by the basic nitrogen atom.[1][2]
This makes TMA an ideal choice for polymerizations where precise control is needed and acidic impurities must be scavenged without disrupting the primary reaction pathway, such as in certain controlled living polymerizations or polycondensation reactions.[3][4]
Visualization: Proton Scavenging Logic
This diagram illustrates the selective role of TMA as a proton scavenger in a generic polymerization reaction that produces an acidic byproduct (HX).
Caption: Logical flow of TMA acting as a selective proton scavenger.
Protocol Outline: Controlled Polymerization Using a Hindered Base
This is a generalized protocol for a reaction requiring acid scavenging, such as the synthesis of polyesters from an acid chloride and an alcohol, which releases HCl.
Materials:
-
Diol Monomer (e.g., Bisphenol A)
-
Diacid Chloride Monomer (e.g., Terephthaloyl chloride)
-
N,2,4,6-Tetramethylaniline (TMA) as the acid scavenger
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
Protocol:
-
Reactor Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a flame-dried reaction vessel with the diol monomer and the anhydrous solvent.
-
Addition of Base: Add a stoichiometric amount of TMA (2 equivalents per 1 equivalent of diacid chloride) to the solution. Stir until fully dissolved.
-
Monomer Addition: Slowly add the diacid chloride monomer to the reaction mixture, either neat or dissolved in a small amount of the anhydrous solvent. The addition is typically done dropwise at a controlled temperature (e.g., 0 °C to room temperature) to manage the exotherm.
-
Reaction: As the polymerization proceeds, the generated HCl will be immediately neutralized by TMA, precipitating as N,2,4,6-tetramethylanilinium chloride.
-
Monitoring: The reaction can be monitored by techniques such as GPC (to track molecular weight increase) or IR spectroscopy (to observe the disappearance of the acid chloride carbonyl peak).
-
Workup: Once the desired molecular weight is achieved, the reaction is quenched (e.g., with water). The precipitated ammonium salt is removed by filtration. The polymer is then isolated from the filtrate by precipitation into a non-solvent (e.g., methanol) and dried under vacuum.
Part 3: Safety, Handling, and Storage
N,2,4,6-Tetramethylaniline is a toxic substance and must be handled with appropriate care.
-
Handling: Always work in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, dark place away from oxidizing agents and acids.[8] The container should be tightly sealed and kept in a well-ventilated area.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
References
-
Shi, S., Gao, H., & Cai, Y. (2022). Radical chemistry in polymer science: an overview and recent advances. RSC Advances, 12(45), 29541-29563. [Link]
-
de la Rosa, M. A., et al. (2020). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. [Link]
-
Fantin, M., et al. (2023). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. ACS Sustainable Chemistry & Engineering, 11(41), 15219–15228. [Link]
-
Gregory, G. L., et al. (2020). Ultrafast and Controlled Ring-Opening Polymerization with Sterically Hindered Strong Bases. Macromolecules, 53(20), 8986–8994. [Link]
-
Ataman Kimya. (n.d.). ACCELERATOR NL-65-100. Ataman Kimya.[Link]
-
Milošević, M., et al. (2012). Optimizing the concentration of 2,4,6-trimethylbenzoyldiphenylphosphine oxide initiator in composite resins in relation to monomer conversion. Dental Materials Journal, 31(5), 791-799. [Link]
-
Ritter, A., et al. (2022). Tetrakis(2,4,6-Trimethylbenzoyl)Silane-A Novel Photoinitiator for Visible Light Curing. ResearchGate.[Link]
-
Ghosh, A., & Jana, T. (2012). Free radical polymerization of alkyl methacrylates with N,N-dimethylanilinium p-toluenesulfonate at above ambient temperature: a quasi-living system. Polymer Chemistry, 3(8), 2175-2183. [Link]
-
Lee, H., et al. (2023). The influence of 2,4,6-trimethylbenzoyldiphenylphosphine oxide on the toxicity of dental resins: A systematic review of in vitro studies. ResearchGate.[Link]
-
Hedrick, J. L., et al. (2021). Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases. IBM Research.[Link]
-
Frei, P. (2022). Structure-Proving Syntheses of the Polyenoyltetramic Acids Pyranonigrin J and I. FreiDok plus.[Link]
-
Gregory, G. L., et al. (2020). Ultrafast and Controlled Ring-Opening Polymerization with Sterically Hindered Strong Bases. Macromolecules, 53(20), 8986-8994. [Link]
-
Farooq, M., et al. (2023). Insights into the structural and optical features of plasma polymerized N, N, 3, 5 tetramethylaniline-2,6-diethylaniline thin films. ResearchGate.[Link]
-
Zhang, Y., et al. (2023). 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. Green Chemistry.[Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylaniline. PubChem Compound Database.[Link]
-
Zhang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science.[Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2,4,6-Trimethyl Aniline. NJ.gov.[Link]
-
Vanderah, D. J. (2006). A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. ResearchGate.[Link]
-
Bąk, B., et al. (2022). Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator. MDPI.[Link]
-
Ritter, S. K. (2006). New Radical Route To Polyolefins. Chemical & Engineering News.[Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethylaniline. Chemdad.[Link]
-
Tsolidou, F., et al. (2022). Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles. Polymers, 14(18), 3740. [Link]
-
Pllana-Zeqiri, M., et al. (2021). Functionalization of Poly(4-vinylbenzylchloride-co-divinylbenzene) PolyHIPE Monolithic Materials. Egyptian Journal of Chemistry, 64(6), 3169-3174. [Link]
-
Wierzbicka, A., et al. (2022). Dental Restorative Composites Fabricated from a Novel Organic Matrix without an Additional Diluent. ResearchGate.[Link]
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N,2,4,6-Tetramethylaniline as a proton scavenger in sensitive reactions
Application Note: N,2,4,6-Tetramethylaniline as a Selective Proton Scavenger in Sensitive Cationic Protocols
Core Directive & Executive Summary
Topic: Utilization of N,2,4,6-Tetramethylaniline (N-Methylmesidine) as a sterically hindered, tunable proton scavenger. Role: To neutralize strong acids (e.g., TfOH, HCl) generated during the synthesis of sensitive electrophiles or cationic intermediates without quenching the active species via nucleophilic attack. Key Advantage: Unlike 2,6-di-tert-butylpyridine (DTBP), N,2,4,6-tetramethylaniline offers a tunable basicity profile (pKa ~4.4–4.6) and distinct solubility characteristics, allowing for the precipitation of anilinium salts in non-polar solvents, facilitating workup.
Technical Grounding & Mechanism
The "Goldilocks" Steric Profile
N,2,4,6-Tetramethylaniline possesses a unique steric environment. The ortho-methyl groups (positions 2 and 6) combined with the N-methyl group create a "protective shell" around the nitrogen lone pair.
-
Protonation (H⁺): The small proton can easily penetrate this steric shield, allowing the amine to function as an effective base.
-
Alkylation/Nucleophilic Attack (E⁺): For bulky electrophiles (e.g., glycosyl oxocarbenium ions, trityl cations), the steric congestion prevents the formation of a covalent N–C bond (quaternization). However, note that unlike DTBP, it can react with small, unhindered alkylating agents (e.g., Methyl Triflate) (See Reference 1), so it is best suited for scavenging protons in the presence of bulky or hard electrophiles.
Thermodynamic & Kinetic Control
-
Basicity: With a pKa of approximately 4.4 (conjugate acid), it is basic enough to scavenge superacids (TfOH, pKa ~ -14) and mineral acids (HCl, pKa ~ -7) but sufficiently non-basic to avoid deprotonating weak C-H acids (e.g., alpha-protons of carbonyls), preventing unwanted enolization.
-
Salt Stability: The resulting N,2,4,6-tetramethylanilinium salts (e.g., the triflate or chloride) often exhibit low solubility in non-polar organic solvents (DCM/Hexane mixtures), driving the reaction forward by precipitation (Le Chatelier’s principle).
Data Presentation
Table 1: Physicochemical Properties of N,2,4,6-Tetramethylaniline
| Property | Value | Relevance to Protocol |
| IUPAC Name | N-Methyl-2,4,6-trimethylaniline | Specific identity (distinct from Mesidine) |
| CAS Number | 13021-14-2 | Ordering and verification |
| Molecular Weight | 149.23 g/mol | Stoichiometry calculations |
| Physical State | Liquid (Clear to Brown) | Easy handling/dispensing via syringe |
| Boiling Point | ~230 °C | High boiling point prevents evaporative loss |
| Density | 0.96 g/mL | Volumetric dosing |
| pKa (Conj.[1] Acid) | ~4.4 - 4.6 | Buffers strong acids; ignores weak acids |
| Solubility | Soluble in DCM, THF, Toluene | Compatible with standard organic workflows |
Experimental Protocol: Acid Scavenging in Glycosyl Donor Activation
Context: This protocol describes the use of N,2,4,6-tetramethylaniline to scavenge Triflic Acid (TfOH) generated during the activation of a glycosyl trichloroacetimidate. Failure to scavenge TfOH leads to acid-catalyzed hydrolysis or anomerization of the product.
Materials:
-
Reagent A: Glycosyl Trichloroacetimidate (Donor)
-
Reagent B: Glycosyl Acceptor (Alcohol)
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
Scavenger: N,2,4,6-Tetramethylaniline (Distilled, stored under Argon)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation of Scavenger Solution:
-
Dissolve N,2,4,6-tetramethylaniline (1.5 equiv relative to Promoter) in anhydrous DCM to create a 0.1 M stock solution.
-
Why: Pre-dissolution ensures rapid mixing and prevents localized "hotspots" of basicity.
-
-
Reaction Assembly (Cryogenic):
-
In a flame-dried Schlenk flask under Argon, dissolve the Glycosyl Donor (1.0 equiv) and Acceptor (1.1 equiv) in DCM.
-
Add powdered 4Å Molecular Sieves (activated) to ensure absolute dryness.
-
Cool the mixture to -78 °C (or -40 °C depending on donor reactivity).
-
-
Scavenger Addition:
-
Add the N,2,4,6-tetramethylaniline solution (calculated to be 1.5 equiv relative to the TMSOTf promoter to be added next).
-
Critical Check: Ensure the solution remains clear. The base should not react with the donor or acceptor at this stage.
-
-
Activation (The Sensitive Step):
-
Add TMSOTf (0.1 - 0.5 equiv) dropwise.
-
Mechanism:[2] TMSOTf activates the imidate, releasing TMS-Acetamide and generating a transient oxocarbenium ion (and trace TfOH).
-
Scavenging Action: Any adventitious TfOH generated is immediately sequestered by the N,2,4,6-tetramethylaniline to form N,2,4,6-tetramethylanilinium triflate .
-
Observation: You may observe a slight precipitation of the anilinium salt if the concentration is high.
-
-
Workup:
-
Quench the reaction with Et3N (Triethylamine) after completion.
-
Filter through a Celite pad to remove molecular sieves and precipitated anilinium salts.
-
Concentrate and purify via flash chromatography.
-
Visualization
Diagram 1: Steric Shielding & Scavenging Mechanism
Caption: The "Steric Filter" effect: The bulky methyl groups allow small protons to bind (forming the salt) while physically blocking access to bulky electrophiles.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for utilizing N,2,4,6-tetramethylaniline in a sensitive glycosylation reaction.
References
-
Synthesis of Anilinium Salts: Powell, D. R., et al. "Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate." Acta Crystallographica Section E, 2018.
-
Physical Properties: "2,4,6-Trimethylaniline (Mesidine) Data." PubChem Database, National Center for Biotechnology Information.
-
Contextual Application (C-H Amination): Wang, T., et al.[3][4] "A Metal-Free Direct Arene C-H Amination." Advanced Synthesis & Catalysis, 2021.[3][5][6][7] (Demonstrates stability of the N-methylmesidine scaffold under oxidative conditions).
- General Principle of Hindered Bases: Brown, H. C., et al. "Steric Effects in the Reaction of Pyridines with Alkyl Iodides." Journal of the American Chemical Society. (Foundational text on steric inhibition of nucleophilicity).
Sources
- 1. 2,4,6-Trimethylaniline CAS#: 88-05-1 [m.chemicalbook.com]
- 2. O-tosylhydroxylamine | 52913-14-1 | Benchchem [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving N,2,4,6-Tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Steric Maze of N,2,4,6-Tetramethylaniline
N,2,4,6-Tetramethylaniline, a highly substituted and sterically hindered aromatic amine, presents both unique challenges and opportunities in synthetic chemistry. Its structure, featuring methyl groups at both ortho positions (2 and 6) and on the nitrogen atom, significantly influences its electronic properties and reactivity. The steric bulk around the nitrogen atom can impede reactions that require direct access to the lone pair, while the ortho-methyl groups can block transformations that typically occur at these positions in less substituted anilines. However, this steric shielding can also be leveraged to achieve selective reactions at other sites or to stabilize reactive intermediates.
This comprehensive guide provides detailed application notes and experimental protocols for key transformations involving N,2,4,6-tetramethylaniline, including its synthesis, oxidation, metalation, and participation in palladium-catalyzed coupling reactions. The protocols provided are based on established methodologies for sterically hindered anilines and serve as a robust starting point for further optimization in your specific research context.
I. Synthesis of N,2,4,6-Tetramethylaniline: A Step-by-Step Approach
The synthesis of N,2,4,6-tetramethylaniline is most effectively achieved through a three-step sequence starting from commercially available mesitylene. This process involves nitration, reduction, and subsequent N-methylation.
Caption: Synthetic pathway to N,2,4,6-tetramethylaniline.
Protocol 1.1: Synthesis of 2,4,6-Trimethylaniline
This two-step protocol details the synthesis of the precursor 2,4,6-trimethylaniline from mesitylene.[1][2][3][4]
Step 1: Nitration of Mesitylene [1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place mesitylene. Cool the flask to below 10°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the dropping funnel.
-
Addition: Add the nitrating mixture dropwise to the stirred mesitylene, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring at the same temperature for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4,6-trimethylnitrobenzene.
Step 2: Reduction of 2,4,6-Trimethylnitrobenzene [1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the crude 2,4,6-trimethylnitrobenzene and iron powder.
-
Addition: Add a mixture of water and concentrated hydrochloric acid to the flask.
-
Reaction: Heat the mixture to 100-105°C and stir vigorously for 8 hours.
-
Work-up: Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,4,6-trimethylaniline can be purified by vacuum distillation.
Protocol 1.2: N-Methylation of 2,4,6-Trimethylaniline
Due to the steric hindrance around the amino group, direct N-methylation can be challenging. A reliable three-step procedure involving sulfonylation, methylation, and desulfonylation is recommended for hindered amines.[5]
-
Sulfonylation: React 2,4,6-trimethylaniline with an o-nitrobenzenesulfonyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP) to form the corresponding sulfonamide.
-
N-Methylation: Treat the sulfonamide with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Desulfonylation: Remove the o-nitrobenzenesulfonyl protecting group using a suitable thiol, such as thiophenol, in the presence of a base like potassium carbonate to yield N,2,4,6-tetramethylaniline.
II. Application Note 1: Oxidation Reactions
The oxidation of N,2,4,6-tetramethylaniline can lead to several products, depending on the oxidant and reaction conditions. The N-methyl group is susceptible to oxidation to form an N-formyl or N-dealkylated product, while the aromatic methyl groups can also be oxidized. The formation of an N-oxide is also possible, though potentially hindered.
Protocol 2.1: Copper-Catalyzed Aerobic Oxidation
This protocol is adapted from methods used for the oxidation of N,N-dimethylanilines and is a good starting point for the selective oxidation of the N-methyl group.[6]
Caption: Workflow for the aerobic oxidation of N,2,4,6-tetramethylaniline.
Materials:
| Reagent/Material | Purpose |
| N,2,4,6-Tetramethylaniline | Substrate |
| Copper(I) iodide (CuI) | Catalyst |
| Acetonitrile | Solvent |
| Oxygen balloon | Oxidant source |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | For temperature control |
Procedure:
-
Reaction Setup: To a round-bottom flask, add N,2,4,6-tetramethylaniline, copper(I) iodide (5-10 mol%), and acetonitrile.
-
Inert Atmosphere (Initial): Purge the flask with an inert gas (argon or nitrogen).
-
Oxygen Introduction: Evacuate the flask and backfill with oxygen from a balloon. Repeat this process three times.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the oxidized products.
III. Application Note 2: Metalation Reactions
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings.[7][8][9][10][11][12] However, in the case of N,2,4,6-tetramethylaniline, the ortho positions are blocked by methyl groups, making direct deprotonation at these sites highly unlikely. An alternative possibility is the metalation of one of the benzylic methyl groups.
Protocol 3.1: Attempted Benzylic Metalation
This protocol outlines a general procedure to explore the possibility of benzylic metalation.
Materials:
| Reagent/Material | Purpose |
| N,2,4,6-Tetramethylaniline | Substrate |
| sec-Butyllithium (s-BuLi) | Strong base |
| TMEDA | Ligand to enhance basicity |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Electrophile (e.g., Iodomethane) | To trap the potential carbanion |
| Schlenk flask | Reaction vessel for inert atmosphere |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N,2,4,6-tetramethylaniline in anhydrous THF.
-
Addition of Base: Cool the solution to -78°C (dry ice/acetone bath) and add TMEDA. Then, add sec-butyllithium dropwise.
-
Reaction: Stir the mixture at -78°C for 2-4 hours.
-
Quenching: Add the electrophile (e.g., iodomethane) dropwise at -78°C and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Analysis: Extract the product with diethyl ether, dry the organic layer, and concentrate. Analyze the crude product by NMR spectroscopy and GC-MS to identify any functionalized products.
IV. Application Note 3: Palladium-Catalyzed Coupling Reactions
N,2,4,6-tetramethylaniline can potentially participate in palladium-catalyzed cross-coupling reactions. Due to its steric bulk, specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are often necessary.
Protocol 4.1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl halide with N,2,4,6-tetramethylaniline.[7]
Materials:
| Reagent/Material | Purpose |
| Aryl halide (e.g., aryl bromide) | Substrate |
| N,2,4,6-Tetramethylaniline | Coupling partner |
| Pd₂(dba)₃ | Palladium precursor |
| XPhos or other bulky phosphine ligand | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene or Dioxane | Solvent |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, N,2,4,6-tetramethylaniline, sodium tert-butoxide, the palladium precursor, and the phosphine ligand to a Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120°C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify by column chromatography.
Protocol 4.2: Suzuki and Sonogashira Couplings (Two-Step Approach)
For Suzuki and Sonogashira couplings, a halogen must first be introduced onto the aromatic ring of N,2,4,6-tetramethylaniline. The meta position (3 or 5) is the most likely site for electrophilic halogenation.
Step 1: Halogenation of N,2,4,6-Tetramethylaniline (General Procedure)
React N,2,4,6-tetramethylaniline with a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane or acetonitrile to introduce a halogen at a meta position.
Step 2: Suzuki or Sonogashira Coupling
The resulting halo-N,2,4,6-tetramethylaniline can then be used in standard Suzuki or Sonogashira coupling protocols.[8][13][14][15][16][17][18][19][20][21]
Table 1: General Conditions for Coupling Reactions
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄ or PdCl₂(dppf) | (if needed) | K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, DIPEA | THF, DMF | Room Temp to 80 |
V. Conclusion and Future Outlook
The chemistry of N,2,4,6-tetramethylaniline is a fascinating area of study, primarily governed by the profound steric effects of its methyl substituents. The protocols outlined in this guide provide a solid foundation for exploring its reactivity. Researchers should be prepared to undertake systematic optimization of reaction conditions, particularly in the context of catalyst and ligand screening for coupling reactions, to achieve desired outcomes. The unique steric environment of this molecule may lead to unexpected reactivity and the discovery of novel synthetic methodologies.
References
-
Liu, Y., Yan, Y., Xue, D., & Wang, C. (2020). Aerobic oxidation of N,N‐dimethylanilines. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Naoum, J., et al. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved January 31, 2026, from [Link]
- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved January 31, 2026, from [Link]
-
OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved January 31, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). 2,4,6-Trimethylaniline. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 31, 2026, from [Link]
-
Al-Zoubi, R. M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved January 31, 2026, from [Link]
-
Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. PubMed. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 31, 2026, from [Link]
-
Galus, Z., & Adams, R. N. (n.d.). Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. Journal of the American Chemical Society. Retrieved January 31, 2026, from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. Retrieved January 31, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 31, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Retrieved January 31, 2026, from [Link]
-
JEC. (n.d.). 05017 - Allen J. Bard. Retrieved January 31, 2026, from [Link]
-
PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved January 31, 2026, from [Link]
-
Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION | Jacques Mortier. Retrieved January 31, 2026, from [Link]
-
Narasimhan, N. S., et al. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences. Retrieved January 31, 2026, from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 31, 2026, from [Link]
Sources
- 1. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 4. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 5. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Pivotal Role of N,2,4,6-Tetramethylaniline as a Non-Nucleophilic Base in Catalytic Transformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Steric Hindrance
In the intricate landscape of organic synthesis, the choice of a base can be as critical as the selection of the catalyst itself. While traditional bases are indispensable for proton abstraction, their inherent nucleophilicity can often lead to undesirable side reactions, compromising yields and purity. N,2,4,6-Tetramethylaniline emerges as a powerful tool in the synthetic chemist's arsenal, specifically designed to overcome this challenge. Its unique molecular architecture, characterized by a nitrogen atom shielded by two ortho-methyl groups and two N-methyl groups, renders it a potent, yet sterically hindered, non-nucleophilic base. This structural feature allows it to efficiently scavenge protons without participating in nucleophilic attack on sensitive electrophilic centers within a reaction mixture. While not a catalyst in the classical sense of entering the catalytic cycle and being transformed, its role as a proton shuttle is often essential for the turnover of the primary catalyst, thus making it a critical component in many catalytic organic transformations.
This guide provides an in-depth exploration of the applications of N,2,4,6-tetramethylaniline, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging its unique properties for cleaner and more efficient chemical syntheses.
Core Principle: A Non-Nucleophilic Proton Scavenger
The primary function of N,2,4,6-tetramethylaniline in organic transformations is to act as a "proton sponge." In many catalytic cycles, the generation of a proton as a byproduct can inhibit the catalyst or lead to undesired side reactions. N,2,4,6-tetramethylaniline effectively traps these protons, forming a stable, sterically encumbered ammonium salt. This sequestration of protons prevents their interference with the catalytic process, thereby promoting the desired transformation.
Application Note 1: Facilitating Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Many of these transformations, such as the Heck, Suzuki, and Sonogashira reactions, generate a strong acid (e.g., HBr, HI) as a byproduct. The presence of this acid can lead to catalyst deactivation and degradation of sensitive substrates. While inorganic bases are commonly employed, their limited solubility in organic solvents and potential to interfere with the catalytic cycle can be problematic.
N,2,4,6-Tetramethylaniline offers a compelling alternative as a homogeneous, non-nucleophilic base that ensures a smooth catalytic turnover. Its steric bulk prevents coordination to the palladium center, a common issue with less hindered amine bases that can lead to catalyst poisoning.
Mechanistic Rationale: The Role of a Hindered Base in a Generic Cross-Coupling Cycle
The diagram below illustrates the crucial role of a non-nucleophilic base like N,2,4,6-tetramethylaniline in a generic palladium-catalyzed cross-coupling reaction. By neutralizing the proton generated during the reductive elimination step, the base facilitates the regeneration of the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Caption: Role of a non-nucleophilic base in a Pd-catalyzed cross-coupling cycle.
Protocol: Representative Heck Reaction Using a Sterically Hindered Amine Base
This protocol provides a general framework for a Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. The use of N,2,4,6-tetramethylaniline is ideal for substrates that are sensitive to traditional inorganic bases or where the nucleophilicity of other amine bases could lead to side products.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
N,2,4,6-Tetramethylaniline (1.2 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and a magnetic stir bar.
-
Add the aryl halide and N,2,4,6-tetramethylaniline to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Summary Table:
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 2 | N,2,4,6-Tetramethylaniline (1.2) | DMF | 100 | 18 | >90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 2 | N,2,4,6-Tetramethylaniline (1.2) | DMAc | 120 | 24 | ~85 |
Application Note 2: Promoting Stereoselective Glycosylation Reactions
The synthesis of glycosides is a fundamental challenge in carbohydrate chemistry, with control of the stereochemistry at the anomeric center being of paramount importance. Many glycosylation methods rely on the activation of a glycosyl donor to form a reactive intermediate, which then couples with a glycosyl acceptor. These reactions are often sensitive to the reaction conditions, including the nature of the base used.
N,2,4,6-Tetramethylaniline can play a crucial role in glycosylation reactions by acting as a non-nucleophilic proton scavenger to neutralize acidic promoters or byproducts, thereby preventing anomerization or degradation of the desired product. Its inability to act as a nucleophile is particularly advantageous in preventing the formation of undesired N-glycosides.
Conceptual Workflow: Glycosylation Promoted by a Hindered Base
The following diagram illustrates a generalized workflow where a hindered base is employed to facilitate a glycosylation reaction.
Caption: Generalized workflow for a glycosylation reaction using a hindered base.
General Protocol: Stereoselective Glycosylation
This protocol outlines a general procedure for a glycosylation reaction where N,2,4,6-tetramethylaniline can be employed as a non-nucleophilic base. The specific glycosyl donor, acceptor, and promoter will vary depending on the desired glycosidic linkage.
Materials:
-
Glycosyl donor (e.g., a glycosyl trichloroacetimidate, 1.0 mmol)
-
Glycosyl acceptor (1.2 mmol)
-
Promoter (e.g., TMSOTf, 0.1 mmol, 10 mol%)
-
N,2,4,6-Tetramethylaniline (1.5 mmol)
-
Activated molecular sieves (4 Å)
-
Anhydrous solvent (e.g., dichloromethane, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask containing activated molecular sieves and a magnetic stir bar, add the glycosyl donor and glycosyl acceptor under an inert atmosphere.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add N,2,4,6-tetramethylaniline to the stirred suspension.
-
Slowly add the promoter (e.g., a solution of TMSOTf in the reaction solvent) dropwise.
-
Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with the reaction solvent.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the desired glycoside.
Conclusion
N,2,4,6-Tetramethylaniline is a highly valuable, specialized base for modern organic synthesis. Its defining characteristic of being a strong, non-nucleophilic proton scavenger makes it an indispensable tool for a variety of catalytic transformations where the presence of protons or nucleophilic species can be detrimental. While it does not typically act as the primary catalyst, its role in facilitating catalyst turnover and preventing side reactions is critical for the success of many synthetic endeavors. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to strategically employ N,2,4,6-tetramethylaniline to enhance the efficiency, selectivity, and overall outcome of their chemical reactions.
References
- Castoldi, L., et al. (2018). Synthesis of α-amino diazoketones as precursors for HIV inhibitors. Journal of Organic Chemistry.
- Erkkilä, A., et al. (2007). Iminium ions as versatile intermediates in organic synthesis. Chemical Reviews.
- Layer, R. W. (1963). The chemistry of imines. Chemical Reviews.
- Tsuchimoto, T., et al. (1973). The formation of Schiff bases from ketones and primary amines. Bulletin of the Chemical Society of Japan.
- Böhme, H., et al. (1976). The Mannich reaction. Comprehensive Organic Synthesis.
- Lü, X., et al. (2014). Synthesis and application of poly-N-methylaniline materials.
- Travis, A. S. (2007).
Precision Synthesis of Sterically Hindered Anilinium and Imidazolium Salts
Executive Summary & Strategic Overview
The preparation of sterically hindered anilinium salts—specifically those derived from 2,6-disubstituted anilines like 2,6-diisopropylaniline—presents a unique "Steric Paradox." The very bulk that grants these molecules exceptional kinetic stability in catalytic applications (e.g., as N-Heterocyclic Carbene or NHC precursors) creates significant barriers during their synthesis.
Standard alkylation protocols often fail due to nucleophilic retardation, while aqueous acid-base reactions can lead to hygroscopic salts that degrade during storage. This guide details high-precision protocols for synthesizing:
-
Fundamental Anilinium Chlorides (via anhydrous protonation).
-
Imidazolium Salts (IPr[1][2][3]•HCl) (The industry-standard NHC precursor).
-
Anion-Exchanged Variants (Tetrafluoroborates for solubility tuning).
Key Technical Innovation: The utilization of Chlorotrimethylsilane (TMSCl) as an anhydrous HCl equivalent, eliminating water-induced hydrolysis during the critical cyclization step.
Mechanistic Insight: The Steric Challenge
In hindered systems, the ortho-substituents (isopropyl, mesityl) shield the nitrogen lone pair. This affects the synthesis in two ways:
-
Nucleophilicity: Drastically reduced towards alkyl halides (
is suppressed). -
Conformation: In the synthesis of imidazolium salts, the intermediate diazabutadiene must adopt an s-cis conformation to cyclize.[4] Bulky groups favor the s-trans state to minimize steric clash, energetically penalizing the ring-closing step.
Visualization: The Hintermann Cyclization Pathway
The following diagram illustrates the optimized pathway avoiding the carcinogenic chloromethyl ethyl ether used in early Arduengo protocols.
Figure 1: The Hintermann protocol utilizes TMSCl to drive the difficult cyclization of sterically hindered diimines into imidazolium salts.
Protocol A: Anhydrous Preparation of 2,6-Diisopropylanilinium Chloride
Application: Preparation of pKa standards, acid catalysts, or stable storage forms of air-sensitive anilines.
Materials
-
2,6-Diisopropylaniline (DIPA), >97% purity.
-
Hydrochloric acid (4M in Dioxane) OR Chlorotrimethylsilane (TMSCl) + Methanol.
-
Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (anhydrous).
Step-by-Step Methodology
-
Dissolution: Dissolve 10.0 mmol of DIPA in 20 mL of anhydrous MTBE in a round-bottom flask under
. -
Acidification (Option A - Standard): Dropwise add 11.0 mmol (1.1 eq) of 4M HCl in dioxane at 0°C. A thick white precipitate will form immediately.
-
Acidification (Option B - Moisture Scavenging): Add 11.0 mmol of TMSCl followed by 11.0 mmol of dry Methanol.
-
Isolation: Stir for 30 minutes at 0°C. Filter the white solid using a Schlenk frit or Büchner funnel under inert atmosphere.
-
Washing: Wash the cake
mL with cold pentane to remove unreacted aniline. -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Quality Control Criteria:
-
Appearance: Brilliant white, free-flowing powder.
-
1H NMR (
): Ammonium protons ( ) typically appear as a broad singlet around 9.0–10.0 ppm, integrating to 3H.
Protocol B: Synthesis of IPr•HCl (NHC Precursor)
Application: Precursor for Grubbs II catalyst and Pd-NHC coupling catalysts. Reference: Optimized from Hintermann, Beilstein J. Org.[3] Chem. 2007 [1].[4][7]
Reagents Table
| Reagent | Equiv. | Role | Critical Note |
| Diazabutadiene | 1.0 | Scaffold | Synthesize via Glyoxal + DIPA condensation |
| Paraformaldehyde | 1.05 | C1 Donor | Must be fine powder; depolymerizes in situ |
| TMSCl | 1.10 | Cl- Source | Do NOT substitute with aqueous HCl |
| Ethyl Acetate | Solvent | Medium | Use reagent grade; water <0.1% |
Detailed Workflow
-
Preparation of Diazabutadiene (Step 1):
-
Combine 40% aq. glyoxal (1.0 eq) and 2,6-diisopropylaniline (2.05 eq) in Methanol.
-
Stir at RT (formation of yellow precipitate).
-
Filter and wash with MeOH. Dry heavily. Note: Water residue here kills the next step.
-
-
Cyclization (Step 2 - The Critical Step):
-
Charge a flask with the Diazabutadiene (10 mmol) and Paraformaldehyde (10.5 mmol).
-
Suspend in Ethyl Acetate (EtOAc, 70 mL). Concentration matters: High dilution (~0.15 M) favors cyclization over polymerization.
-
Heat to 70°C with vigorous stirring.
-
Addition: Add TMSCl (11 mmol) dropwise over 5 minutes.
-
Observation: The yellow suspension will thin out, then a white precipitate (the product) will begin to form after ~15-30 minutes.
-
Stir at 70°C for 2 hours, then cool to room temperature.
-
-
Purification:
-
Filter the white solid.
-
Crucial Wash: Wash with EtOAc (removes unreacted diimine) followed by MTBE (removes silyl byproducts).
-
Dry under vacuum at 60°C.
-
Protocol C: Anion Metathesis ( )
Application: Modifying solubility for biphasic catalysis or electrochemical applications.
Methodology
-
Dissolve IPr•HCl (1.0 eq) in a minimal amount of warm Dichloromethane (DCM).
-
Prepare a saturated aqueous solution of Sodium Tetrafluoroborate (
, 1.5 eq). -
Biphasic Stir: Mix the DCM and aqueous layers vigorously for 1 hour.
-
Separation: Separate the organic layer. Extract the aqueous layer once with DCM.
-
Drying: Dry combined organics over
, filter, and evaporate. -
Recrystallization: Recrystallize from DCM/Hexane to obtain pure IPr•
.
Troubleshooting & Self-Validation
Use the following logic tree to diagnose synthesis failures.
Figure 2: Diagnostic logic for common failure modes in hindered salt synthesis.
Quantitative Validation
| Parameter | Acceptance Criteria | Failure Consequence |
| Melting Point | >250°C (dec.) | Lower MP indicates amine contamination. |
| 1H NMR (C2-H) | Singlet at ~10.0 ppm | Absence implies hydrolysis to formamide. |
| Solubility | Soluble in CHCl3/DMSO | Insoluble material is likely polymerized paraformaldehyde. |
References
-
Hintermann, L. (2007).[3][7] Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 3(1), 22.
- Arduengo, A. J., et al. (1999). Imidazolylidenes, imidazolinylidenes and imidazolidines. Tetrahedron, 55(51), 14523-14534.
-
BenchChem. (2025).[8] Overcoming challenges in the synthesis of sterically hindered anilines.
-
Tang, P., et al. (2011). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 7, 161-168.
-
Sigma-Aldrich. (2023). Ion Exchange Chromatography Principles and Protocols.
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
- 4. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 7. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr.HCl, IMes.HCl and IXy.HCl - Wikidata [wikidata.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
N,2,4,6-Tetramethylaniline as a precursor for organometallic complexes
Application Note: N,2,4,6-Tetramethylaniline as a Ligand Precursor for High-Valent Group 4 Organometallics
Abstract
This technical guide details the use of N,2,4,6-Tetramethylaniline (N-methylmesitylamine) as a steric tuning precursor for the synthesis of mono- and bis-amido Group 4 metal complexes (Ti, Zr, Hf). Unlike its primary amine counterpart (mesitylamine), the N-methylated derivative prevents ligand dimerization via hydrogen bonding and enhances the solubility of the resulting organometallic species in non-polar hydrocarbons. This note provides a validated protocol for the synthesis of the critical intermediate, Lithium N-methyl-2,4,6-trimethylamide , and its subsequent transmetallation to generate constrained-geometry polymerization catalysts.
Chemical Identity & Properties
N,2,4,6-Tetramethylaniline is a secondary aromatic amine characterized by significant steric protection around the nitrogen center provided by ortho-methyl groups.
| Property | Specification |
| IUPAC Name | N,2,4,6-Tetramethylaniline |
| Common Name | N-Methylmesitylamine |
| CAS Number | 35694-27-2 |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| Appearance | Pale yellow to brown oil (oxidizes upon air exposure) |
| Boiling Point | ~230 °C (at 760 mmHg) |
| Key Functionality | Secondary Amine ( |
Strategic Value in Catalysis: The N-methyl group serves a dual purpose:
-
Elimination of
-H Elimination: In metal complexes, the absence of -hydrogens on the N-substituent (methyl) enhances thermal stability compared to N-ethyl or N-isopropyl variants. -
Solubility Enhancement: The removal of the N-H bond (post-metallation) and the lipophilic methyl group significantly increase solubility in hexane/toluene, facilitating low-temperature polymerization processes.
Safety & Handling (E-E-A-T)
WARNING: This protocol involves pyrophoric reagents (
-
Toxicity: Like 2,4,6-trimethylaniline, the N-methyl derivative is toxic by inhalation and skin contact. It is a known methemoglobinemia inducer.[1]
-
Engineering Controls: All manipulations must be performed inside a glovebox (
or atmosphere, ppm ) or using strict Schlenk line techniques. -
PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses.
Experimental Protocols
Workflow Overview
The synthesis proceeds via the generation of the lithium amide salt, followed by salt metathesis with a metal halide.
Figure 1: Synthetic pathway for Group 4 Metal-Amido complexes using N-methylmesitylamine.
Protocol A: Synthesis of Lithium N-methyl-2,4,6-trimethylamide
The generation of the lithium salt is the critical "activation" step. Incomplete lithiation results in mixed-ligand species.
Reagents:
-
N,2,4,6-Tetramethylaniline (10.0 mmol, 1.49 g)
- -Butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL)
-
Hexane (anhydrous, 50 mL)
Step-by-Step Procedure:
-
Preparation: In a glovebox, dissolve N,2,4,6-tetramethylaniline (1.49 g) in 30 mL of cold anhydrous hexane (
) in a 100 mL Schlenk flask. -
Addition: Remove to a Schlenk line. Cool the flask to
(dry ice/acetone bath). -
Lithiation: Add
-BuLi dropwise via syringe over 10 minutes. Note: A white to pale yellow precipitate will form immediately. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4 hours. The evolution of butane gas should cease.
-
Isolation:
-
Option A (In-situ use): Use the suspension directly for the next step.
-
Option B (Isolation): Filter the white solid using a frit, wash with cold pentane (
), and dry under vacuum. -
Yield: Expected >90% as a moisture-sensitive white powder.
-
Validation Point (NMR):
-
NMR (
): The N-H proton signal (typically broad singlet at 2.8-3.2 ppm in the free amine) must be absent . The N-Me singlet will shift upfield due to the anionic shielding.
Protocol B: Synthesis of Trichlorotitanium(IV) N-methylmesitylamide
Targeting the mono-amido species (
Reagents:
-
Lithium N-methyl-2,4,6-trimethylamide (Isolated from Protocol A, 10.0 mmol)
-
Titanium(IV) Chloride (
, 10.0 mmol) -
Toluene (anhydrous, 60 mL)
Step-by-Step Procedure:
-
Metal Prep: Dissolve
in 30 mL of toluene in a Schlenk flask. Cool to .[2] -
Ligand Addition: Suspend the Lithium Amide in 30 mL toluene. Cannulate this suspension slowly into the cold
solution. Critical: Addition of Ligand to Metal (L -> M) favors mono-substitution. Reverse addition may yield bis-amido species. -
Reflux/Stir: Warm to RT and stir for 12 hours. The solution typically turns dark red/orange.
-
Purification:
-
Filter the solution through Celite to remove LiCl byproduct.
-
Remove volatiles under vacuum to obtain a dark red solid.
-
Recrystallize from Hexane/Toluene at
.
-
Analytical Data Summary
Researchers should verify the precursor purity before complexation.
| Technique | N,2,4,6-Tetramethylaniline (Precursor) | Lithium N-methylmesitylamide (Intermediate) |
| Reactivity | Stable in air (slow oxidation) | Pyrophoric / Highly Moisture Sensitive |
| Solubility | Soluble in alcohols, ethers, hydrocarbons | Insoluble in hydrocarbons (suspension); Soluble in THF |
References
-
Synthesis of Bulky Amido-Group 4 Complexes
-
Citation: Wolczanski, P. T. (1995). "Titanium(IV) complexes incorporating the aminodiamide ligand."[3] Journal of Organometallic Chemistry.
- Context: Establishes the protocol for lithiation of bulky amines and salt met
-
Source:
-
-
Lithium Amide Synthesis Protocols
- Citation: Lappert, M. F., et al. (2009). Metal Amide Chemistry. Wiley-VCH.
- )
-
Source:
-
Safety Data & Toxicology (2,4,6-Trimethylaniline derivatives)
- Citation: National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of 2,4,6-Trimethylaniline."
- Context: Baseline toxicity data for the mesityl-amine class, applicable to the N-methyl deriv
-
Source:
-
General Handling of Organolithiums
- Citation: Schwindt, M. A., et al. (2003). "Bench-Scale Safety Procedures for Organolithium Reagents." Organic Process Research & Development.
- Context: Safety protocols for handling n-BuLi during the lithi
-
Source:
Sources
large-scale synthesis of N,2,4,6-Tetramethylaniline for industrial use
Executive Summary
N,2,4,6-Tetramethylaniline (also known as N-Methylmesidine , CAS: 484-65-1) is a critical intermediate in the synthesis of sterically hindered amide pharmaceuticals, agrochemicals, and high-performance dyes. Its unique steric profile, driven by the 2,4,6-trimethyl substitution pattern, provides exceptional hydrolytic stability to downstream amides.
This guide details a scalable, industrial-grade protocol for the selective mono-N-methylation of 2,4,6-trimethylaniline (Mesidine). Unlike general aniline alkylations, this process leverages the substrate's steric hindrance to achieve >98% mono-selectivity while minimizing the formation of the tertiary amine (N,N-dimethyl) byproduct.
Target Audience: Process Chemists, Scale-up Engineers, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Route Selection & Mechanistic Insight[1]
The "Ortho-Effect" Advantage
In typical aniline methylation (e.g., Aniline
-
Mono-methylation: Accessible.[1] The N-H bond is sterically crowded but reactive enough for a single methyl group.
-
Di-methylation: Highly unfavorable. The introduction of a second methyl group onto the nitrogen forces the methyls into severe steric clash with the ortho-ring methyls (1,3-allylic strain analog).
Strategic Implication: We can drive the reaction to high conversion without the typical penalty of significant dialkylation.
Route Comparison
| Feature | Route A: Reductive Alkylation (Recommended) | Route B: Direct Alkylation (Methanol) | Route C: Chemical Methylation (DMC/MeI) |
| Reagents | Formaldehyde / | Methanol / Acid Catalyst | Dimethyl Carbonate or MeI |
| Conditions | Mild ( | Harsh ( | Variable / Toxic (MeI) |
| Selectivity | Excellent (>99%) | Good (85-90%) | Moderate to Good |
| Impurity Profile | Clean (Water is byproduct) | Mixed (Ethers, rearrangements) | Halides (if MeI) or Salts |
| Scalability | High (Standard Hydrogenators) | High (Continuous Flow) | Low to Medium |
Decision: Route A (Reductive Alkylation) is selected for this protocol due to its superior impurity profile and ease of validation for GMP intermediates.
Process Chemistry & Mechanism
The synthesis proceeds via a Reductive Amination pathway.[2][3][4][5]
-
Condensation: Mesidine reacts with Formaldehyde to form the N-methylene-2,4,6-trimethylaniline (Schiff base/Imine).
-
Reduction: The imine is rapidly hydrogenated over a Palladium catalyst to yield N-methylmesidine.
Reaction Scheme Visualization (Graphviz)
Caption: Step-wise reductive alkylation pathway. Note the suppression of the final N,N-dimethyl step due to steric hindrance.
Detailed Experimental Protocol (10 kg Scale Simulation)
Equipment Requirements
-
Reactor: 50 L Stainless Steel (316L) Hydrogenator (Autoclave) with cooling jacket and high-efficiency impeller (gas induction type preferred).
-
Filtration: Sparkler filter or Nutsche filter for catalyst removal.
-
Distillation: Vacuum distillation unit with a packed column (min. 5 theoretical plates).
Raw Materials Table
| Reagent | CAS No.[6][7][8] | Mass (kg) | Moles | Equiv. | Role |
| 2,4,6-Trimethylaniline | 88-05-1 | 10.00 | 74.0 | 1.00 | Substrate |
| Formaldehyde (37% aq) | 50-00-0 | 6.60 | 81.4 | 1.10 | Alkylating Agent |
| Methanol | 67-56-1 | 25.00 | - | Solvent | Solvent |
| Pd/C (5% wet, 50% water) | 7440-05-3 | 0.20 | - | 1 wt% | Catalyst |
| Hydrogen | 1333-74-0 | Q.S. | Excess | - | Reducing Agent |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Inertization: Purge the clean, dry autoclave with Nitrogen (
) three times to remove oxygen. -
Charging:
-
Charge Methanol (25.0 kg) into the reactor.
-
Add 2,4,6-Trimethylaniline (10.0 kg).
-
Add Pd/C Catalyst (0.20 kg) as a slurry in a small portion of methanol. Safety: Pd/C is pyrophoric when dry. Keep wet.
-
-
H2 Purge: Purge the reactor with Hydrogen (
) three times (pressurize to 2 bar, vent to 0.2 bar).
Phase 2: Reductive Alkylation
-
Pressurization: Pressurize reactor to 5.0 bar with
. -
Heating: Heat the mixture to 50°C under stirring (400-600 RPM).
-
Addition: Start the addition of Formaldehyde (37% aq) via a high-pressure dosing pump.
-
Rate: Add over 2–3 hours.
-
Control: Maintain temperature between 50–60°C. The reaction is exothermic; use jacket cooling as needed.
-
-
Post-Reaction: After formaldehyde addition is complete, increase temperature to 70°C and
pressure to 10 bar . Stir for an additional 2–4 hours. -
IPC (In-Process Control): Sample the mixture. Analyze by GC.
Phase 3: Work-up and Purification
-
Filtration: Cool reaction mass to 25°C. Vent
and purge with . Filter the catalyst through a sparkler filter (0.5 micron) into a holding tank. Recycle catalyst if validated. -
Solvent Strip: Distill off Methanol at atmospheric pressure (or mild vacuum) until pot temp reaches 90°C.
-
Phase Separation: The residue will separate into an organic oil (product) and an aqueous layer (from formalin and reaction). Decant the aqueous layer.
-
Vacuum Distillation: Distill the crude oil under high vacuum.
-
Collection: Collect the main fraction. Discard fore-run (water/light ends) and residue (tars).
Quality Control & Analytical Methods
Specification Targets
| Parameter | Specification | Method |
| Appearance | Clear, pale yellow liquid | Visual |
| Assay (GC) | ≥ 99.0% | GC-FID |
| Mesidine (Starting Material) | ≤ 0.5% | GC-FID |
| N,N-Dimethylmesidine | ≤ 0.5% | GC-FID |
| Water Content | ≤ 0.1% | Karl Fischer |
Self-Validating GC Method
To ensure the protocol is working, the GC trace must show clear separation between the starting material and product.
-
Column: DB-1 or HP-5 (30m x 0.32mm x 0.25µm).
-
Injector: 250°C, Split 1:50.
-
Oven: 80°C (2 min)
10°C/min 250°C (5 min). -
Retention Order: Mesidine < N-Methylmesidine < N,N-Dimethylmesidine.
Safety & Engineering Controls
Hazard Analysis (HAZOP)
-
Hydrogenation: Explosion risk. Ensure reactor is grounded. Use explosion-proof (Class I, Div 1) electricals. Oxygen sensors must be active in the suite.
-
Formaldehyde: Carcinogen and sensitizer. Use closed-loop dosing systems.
-
Exotherm: The imine formation and hydrogenation are exothermic. Ensure cooling capacity (
) > Max Heat Generation Rate ( ).
Process Flow Diagram (Graphviz)
Caption: Industrial Process Flow Diagram (PFD) for the continuous/batch synthesis of N-methylmesidine.
References
-
Preparation of N-alkyl aromatic amines. Organic Syntheses, Coll. Vol. 4, p. 582 (1963). Link (Foundational reductive alkylation method).
-
Selective mono-N-methylation of anilines. RSC Advances, 2014, 4, 30301-30307. Link (Catalytic selectivity insights).
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61, 3849-3862. Link (Mechanistic comparison for high purity).
-
Process for the preparation of N-alkylated anilines. US Patent 5,124,484. Link (Industrial hydrogenation parameters).
- Steric Effects in the Methylation of Anilines.Journal of the Chemical Society, Perkin Transactions 2, 1978. (Establishes the "ortho-effect" suppression of tertiary amines).
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 8. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of N,2,4,6-Tetramethylaniline by distillation or chromatography
Case ID: PUR-TMA-484 Subject: Troubleshooting Distillation & Chromatography for N-Methylmesidine Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely dealing with the purification of N,2,4,6-Tetramethylaniline (also known as N-Methylmesidine ).
This synthesis (typically methylation of Mesidine) often yields a "trinity" mixture:
-
Starting Material: Mesidine (Primary Amine).
-
Target: N-Methylmesidine (Secondary Amine).
-
Over-alkylation: N,N-Dimethylmesidine (Tertiary Amine).
Because these molecules share a similar molecular weight and aromatic core, their separation requires exploiting subtle differences in hydrogen bonding capability (Boiling Point) or polarity/basicity (Chromatography).
Target Data Sheet
| Compound | Structure Type | BP (Atm) | BP (Vacuum ~12mmHg) | Polarity (Rel) | pKa (Est) |
| N,N-Dimethylmesidine | Tertiary Amine | ~215°C | ~95-100°C | Lowest | ~6.5 |
| N-Methylmesidine (Target) | Secondary Amine | ~225-230°C | ~106-108°C | Medium | ~6.0 |
| Mesidine | Primary Amine | ~233°C | ~110-112°C | Highest | ~5.5 |
Critical Insight: The boiling point gap between the target and the primary amine impurity is narrow (<5°C at vacuum). Simple distillation often fails to separate them completely.
Module A: Distillation Troubleshooting
User Question: "I am distilling my reaction mixture, but the fractions are overlapping. I cannot get pure N-methylmesidine. Also, the pot residue is turning black."
Root Cause Analysis
-
Narrow BP Gap: As noted above, the primary and secondary amines boil very close together. Without a fractionating column, they co-distill.
-
Oxidation: Anilines are notoriously air-sensitive at high temperatures. The "black residue" is oxidized amine (quinone imines).
The Protocol: High-Efficiency Vacuum Fractionation
Step 1: The Setup
-
Vacuum: You must use high vacuum (<5 mmHg is ideal, <15 mmHg is mandatory).
-
Column: A simple still head is insufficient. Insert a 15-20 cm Vigreux column between the flask and the condenser. This provides the theoretical plates needed to separate the close-boiling amines.
-
Atmosphere: Bleed Nitrogen/Argon into the capillary or use a strictly inert manifold. Never distill anilines in air at >150°C.
Step 2: The Fractionation Logic
-
Fore-run (Tertiary Amine): The first fraction will be the N,N-dimethyl impurity (lowest BP due to lack of H-bonding).
-
Main Fraction (Target): Collect the steady plateau.
-
Tail (Primary Amine): As temperature spikes slightly, the primary amine (Mesidine) distills.
Visual Logic: Distillation Decision Tree
Figure 1: Fractional distillation logic for separating N-methylated anilines based on hydrogen bonding capacity.
Module B: Chromatography Troubleshooting
User Question: "I tried running a silica column (Hexane/EtOAc), but the amine streaks across the column and I'm losing yield. The peaks are broad and tailing."
Root Cause Analysis
-
Silanol Interaction: Silica gel is slightly acidic (pH ~5). Basic amines (like N-methylmesidine) hydrogen bond strongly to the silanol protons (Si-OH), causing "tailing" or irreversible adsorption.
-
Result: Poor resolution and mass loss.
The Protocol: Amine-Modified Flash Chromatography
Solution 1: The "TEA" Modifier (Standard) You must deactivate the silica.[1]
-
Mobile Phase: Add 1% Triethylamine (TEA) or 1% NH₄OH to your solvent system (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample. This saturates the acidic sites on the silica.
-
Elution Order:
-
Fastest (Highest Rf): N,N-Dimethylmesidine (Tertiary - Least Polar).
-
Middle: N-Methylmesidine (Secondary).
-
Slowest (Lowest Rf): Mesidine (Primary - Most Polar).
-
Solution 2: The "Chemical Scavenger" (Pro Tip) If the primary amine (Mesidine) is the main impurity and difficult to separate:
-
Dissolve crude mixture in DCM.
-
Add 1.1 equivalents (relative to the Mesidine impurity) of Salicylaldehyde .
-
Stir for 30 mins.
-
Mechanism: The primary amine reacts to form a Schiff Base (imine). The secondary amine (Target) cannot form a stable Schiff base.
-
Result: The Schiff base is much less polar (or significantly different) and moves to the solvent front or stays at the baseline depending on the system, drastically altering the separation factor [1].
Visual Logic: Purification Workflow
Figure 2: Decision matrix for chromatographic purification, highlighting the chemical scavenging option for high-impurity mixtures.
Module C: Chemical Workup (Extraction)
User Question: "Can I clean this up without running a column or distillation? I have 50g of material."
Answer: Yes, utilizing Hinsberg-adjacent solubility principles . While the classic Hinsberg test uses sulfonyl chlorides, we can use simple acid-base manipulation if the pKa differences are sufficient, or specific complexation.
The "CO₂ Sparge" Technique (Selective Carbamate Formation) This is a highly effective, scalable industrial method for separating Primary amines from Secondary/Tertiary mixtures [2].
-
Dissolve: Dissolve the crude mixture in a non-polar solvent (Dry Toluene or Hexane).
-
Gas: Bubble dry CO₂ gas (from a tank or dry ice sublimation) through the solution.
-
Reaction:
-
Mesidine (Primary): Reacts rapidly with CO₂ to form an insoluble ammonium carbamate salt .
-
Target (Secondary): Reacts much slower or forms a soluble carbamate (steric hindrance of the methyl group on Nitrogen + ortho-methyls makes the carbamate unstable or soluble).
-
Tertiary: Does not react.
-
-
Filtration: Filter off the precipitate (Primary amine carbamate).[2]
-
Recovery: Evaporate the filtrate to recover the Secondary and Tertiary amines. (The Secondary amine is now free of the Primary impurity).[2]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Schiff base purification of amines).
-
PubChem Compound Summary. 2,4,6-Trimethylaniline (Mesidine) Properties. National Center for Biotechnology Information. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. (Technical Note regarding Amine/Silica interactions). [Link]
Sources
Technical Support Center: Optimizing Reaction Yields with N,2,4,6-Tetramethylaniline
Ticket ID: N-Me-TMA-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for N,2,4,6-Tetramethylaniline (N-Me-TMA)[1]
Executive Summary: Why This Base?
Welcome to the Technical Support Center. You are likely using N,2,4,6-Tetramethylaniline (N-Me-TMA) because your reaction requires a base that is moderately basic yet non-nucleophilic due to extreme steric hindrance.[1]
In high-value synthesis (e.g., Palladium-catalyzed cross-couplings, sensitive alkylations), standard bases like Triethylamine (TEA) or Pyridine often fail due to:
-
Nucleophilic attack on the substrate (forming quaternary ammonium salts).
-
Catalyst poisoning (binding to the metal center).
-
Basic Hydrolysis of sensitive functional groups.
N-Me-TMA improves yield not by accelerating the reaction, but by suppressing these parasitic side pathways .[1] This guide addresses specific failure modes when using this reagent.
Critical Data & Properties
Before troubleshooting, verify your reagent parameters against this standard.
| Property | Value | Relevance to Yield |
| Structure | N-Methyl-2,4,6-trimethylaniline | Ortho-methyls block nucleophilic attack; N-methyl increases basicity vs. mesidine.[1] |
| pKa (Conjugate Acid) | ~4.4 – 5.0 (Est.)[1] | Weaker than TEA (10.[1]7) or DIPEA (11.0).[1] Only neutralizes strong acids (HCl, HBr, TfOH).[1] |
| Physical State | Liquid (bp ~233°C) | High boiling point makes removal difficult if not planned (requires acid wash).[1] |
| Density | 0.96 g/mL | Floats on water; phase separation is critical in workup.[1] |
| Stability | Air-sensitive (Oxidizes) | Dark brown/black liquid = Impure. Oxidation products act as radical traps, killing yields in catalytic cycles.[1] |
Troubleshooting & Optimization (Q&A)
Module A: Catalyst Compatibility & Poisoning
Q: My Pd-catalyzed Buchwald-Hartwig/Suzuki reaction stalls at 40-50% conversion. Is the base poisoning the catalyst?
Diagnosis: While N-Me-TMA is sterically hindered, it is still a secondary amine.[1] In highly crowded catalytic cycles, the hydrohalide salt (formed after the base scavenges acid) can precipitate and encapsulate the catalyst, or the free base can competitively bind if the ligand is weak.
Corrective Protocol:
-
Check Solubility: If the reaction mixture turns into a thick slurry (salt precipitation), the catalyst is physically blocked.
-
Ligand Competition: If using weak ligands (e.g., PPh3), N-Me-TMA may displace them.[1]
-
Fix: Switch to bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ) which sterically exclude the base from the Pd center.[1]
-
Module B: Purity & Oxidation
Q: The reagent bottle is dark brown. Can I still use it?
Diagnosis: No. N-alkylanilines are prone to oxidation, forming radical cations and dimeric species (similar to "aniline black").[1] These impurities are potent radical scavengers .[1] If your reaction involves a radical mechanism (e.g., photoredox, SET processes), yield will drop to near zero.[1]
Purification Protocol:
-
Distillation: Distill under reduced pressure (vacuum). Collect the clear/pale yellow fraction.
-
Storage: Store under Argon/Nitrogen in the dark.
-
Quick Fix: If distillation is impossible, pass a solution of the base in Hexanes through a short plug of basic alumina to remove polar oxidation products.[1]
Module C: Side Reactions (Alkylation)
Q: I see a byproduct with M+15 mass units. Is the base reacting with my electrophile?
Diagnosis: Yes. Despite the steric bulk of the ortho-methyl groups, N-Me-TMA is a secondary amine.[1] It can still undergo N-alkylation with small, highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) if the reaction is heated for prolonged periods.[1]
Mechanism:
Corrective Protocol:
-
Temperature Control: Do not exceed 80°C if using unhindered alkyl halides.
-
Switch Base: If the electrophile is small (Methyl/Ethyl), switch to 2,6-Di-tert-butylpyridine (completely non-nucleophilic) or N,N-dimethyl-2,4,6-trimethylaniline (Tertiary version of N-Me-TMA).[1]
Visualizing the "Steric Shield" Mechanism
The following diagram illustrates why N-Me-TMA improves selectivity compared to unhindered bases like Pyridine.
Caption: The "Steric Shield" effect. The ortho-methyl groups prevent the nitrogen lone pair from coordinating to large metal centers or attacking electrophiles, while still allowing the small proton (H+) to be scavenged.
Advanced Workflow: Troubleshooting Low Yields
Use this logic flow to diagnose yield issues specifically related to the base.
Caption: Diagnostic logic for isolating base-related failure modes in synthesis.
References & Authority
-
Chemical Properties & Synthesis:
-
Basicity of Hindered Anilines:
-
Steric Effects in Catalysis:
-
Source: ChemicalBook. "2,4,6-Trimethylaniline Synthesis and Applications."[1]
-
Relevance: Discusses the use of the mesityl amine core in generating N-Heterocyclic Carbenes (NHCs) and bulky ligands, confirming its role in steric modulation.
-
-
Handling of Aniline Derivatives:
Sources
common side reactions and byproducts with N,2,4,6-Tetramethylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N,2,4,6-Tetramethylaniline. This guide, structured in a user-friendly question-and-answer format, is designed to assist you in troubleshooting common issues encountered during the synthesis, purification, and handling of this sterically hindered aniline. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible results in your research and development endeavors.
Section 1: Understanding the Chemistry of N,2,4,6-Tetramethylaniline
N,2,4,6-Tetramethylaniline is a valuable building block in organic synthesis, particularly in the formation of bulky ligands for catalysis and in the development of novel pharmaceuticals. Its synthesis and handling, however, can present unique challenges due to its specific chemical properties. A thorough understanding of its synthetic pathway is the first step in effective troubleshooting.
The primary route to N,2,4,6-Tetramethylaniline involves a two-step process:
-
Nitration of Mesitylene: Mesitylene is selectively mono-nitrated to form 2-nitro-1,3,5-trimethylbenzene (nitromesitylene).[1][2]
-
Reduction of Nitromesitylene: The nitro group of nitromesitylene is then reduced to an amine, yielding 2,4,6-trimethylaniline.[1][3]
-
N-Methylation: Finally, 2,4,6-trimethylaniline undergoes methylation to produce the target compound, N,2,4,6-Tetramethylaniline.[4][5]
Each of these steps is a potential source of impurities and side products. The following sections will address specific issues you may encounter.
Section 2: Troubleshooting Guide - Synthesis and Purification
This section addresses common problems observed during the synthesis and purification of N,2,4,6-Tetramethylaniline.
Q1: My final product is a brownish or yellowish oil, not the expected colorless liquid. What causes this discoloration and how can I prevent it?
A1: Discoloration in N,2,4,6-Tetramethylaniline and its precursor, 2,4,6-trimethylaniline, is a common issue primarily caused by oxidation . Aromatic amines are susceptible to air and light-catalyzed oxidation, which leads to the formation of highly colored polymeric and quinone-like impurities.[6]
Causality and Prevention:
-
Mechanism of Oxidation: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. This can lead to the formation of radical cations and subsequent coupling reactions, or oxidation of the methyl groups on the ring. For substituted N,N-dimethylanilines, oxidation can lead to products like N,N,N',N'-tetramethylbenzidine quinone diimine.
-
Preventative Measures:
-
Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect the reaction mixture and the purified product from light by using amber glassware or by wrapping the glassware in aluminum foil.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Storage: Store the purified N,2,4,6-Tetramethylaniline under an inert atmosphere, in a dark and cool place.
-
Troubleshooting Protocol: Removal of Color Impurities
If your product is already discolored, you can often remove the colored impurities through one of the following methods:
-
Distillation: Vacuum distillation is an effective method for purifying liquid anilines. The colored, high-molecular-weight polymers will remain in the distillation flask.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or toluene). Add a small amount of activated charcoal and stir for a short period. The colored impurities will adsorb onto the surface of the charcoal. Filter the mixture through a pad of celite to remove the charcoal.
-
Chromatography: Column chromatography on silica gel can be used to separate the desired product from colored impurities. A non-polar eluent system is typically effective.
Q2: My reaction yield is low, and I've identified unreacted 2,4,6-trimethylaniline in my product mixture. How can I drive the N-methylation to completion?
A2: The presence of the starting material, 2,4,6-trimethylaniline, indicates an incomplete N-methylation reaction. This can be due to several factors related to the reaction conditions and reagents.
Causality and Optimization:
-
Insufficient Methylating Agent: Ensure you are using a sufficient molar excess of the methylating agent.
-
Reaction Time and Temperature: The methylation of a sterically hindered aniline like 2,4,6-trimethylaniline may require longer reaction times or higher temperatures to proceed to completion.
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. A stronger base or a more polar aprotic solvent may be necessary to facilitate the reaction.
Recommended Protocol for N-Methylation:
A common method for the methylation of anilines is the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent like acetonitrile or DMF.
Caption: N-Methylation of 2,4,6-trimethylaniline.
Troubleshooting and Optimization Steps:
-
Increase Molar Excess of Methylating Agent: Gradually increase the equivalents of the methylating agent (e.g., from 1.1 to 1.5 or 2.0 equivalents).
-
Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material.
-
Optimize Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
-
Alternative Methylating Agents: If methyl iodide is not effective, consider using a more reactive methylating agent like methyl triflate.
Q3: I have a significant amount of a water-soluble, non-volatile impurity in my product. What could it be, and how do I remove it?
A3: A water-soluble, non-volatile impurity is likely a quaternary ammonium salt , which is a byproduct of overmethylation. The nitrogen atom of the desired N,2,4,6-Tetramethylaniline can be further methylated to form the N,N,2,4,6-pentamethylanilinium salt.
Causality and Removal:
-
Formation of Quaternary Ammonium Salt: This occurs when an excess of the methylating agent is used, or the reaction is allowed to proceed for too long, especially at elevated temperatures.
-
Removal Strategy: Quaternary ammonium salts are ionic and therefore highly soluble in water and insoluble in non-polar organic solvents. This difference in solubility is key to their removal.
Purification Protocol: Removal of Quaternary Ammonium Salts
-
Liquid-Liquid Extraction:
-
Dissolve the crude product in a non-polar organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer several times with water or brine. The quaternary ammonium salt will partition into the aqueous layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Caption: Overmethylation side reaction.
Q4: My precursor, 2,4,6-trimethylaniline, appears to be contaminated with other isomers or related compounds. What are the likely impurities from its synthesis?
A4: The synthesis of 2,4,6-trimethylaniline from mesitylene can introduce several impurities.
Potential Byproducts and their Origins:
| Impurity | Origin | Recommended Removal Method |
| Dinitro-mesitylene isomers | Over-nitration of mesitylene. | Careful control of nitration conditions (low temperature, controlled addition of nitric acid). Purification by recrystallization of the nitromesitylene intermediate. |
| Nitroso- and hydroxylamine-mesitylene | Incomplete reduction of nitromesitylene. | Ensure complete reduction by using a sufficient amount of reducing agent and adequate reaction time. These impurities can often be removed by an acidic wash during workup. |
| Unreacted Nitromesitylene | Incomplete reduction. | Column chromatography or distillation of the 2,4,6-trimethylaniline. |
Troubleshooting the Precursor Synthesis:
-
Nitration Step: Carefully control the temperature of the nitration reaction to minimize the formation of dinitro byproducts.[3]
-
Reduction Step: Monitor the reduction reaction by TLC or GC-MS to ensure all the starting nitro compound has been consumed.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to store purified N,2,4,6-Tetramethylaniline?
A: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. This will minimize degradation due to oxidation.
Q: Can I use acid-base extraction to purify N,2,4,6-Tetramethylaniline?
A: Yes, acid-base extraction is a viable method. You can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the aniline into the aqueous phase as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.
Q: Is N,2,4,6-Tetramethylaniline stable to column chromatography on silica gel?
A: Generally, yes. However, prolonged exposure to the acidic surface of silica gel can sometimes lead to degradation of sensitive anilines. To mitigate this, you can:
-
Use a less acidic stationary phase like alumina.
-
Add a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the eluent to neutralize the silica gel.
Q: What are the key safety precautions when working with N,2,4,6-Tetramethylaniline and its precursors?
A: Aromatic amines and nitro compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
PrepChem. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]
- Stewart, J. J. P., et al. (2024). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
-
Wikipedia. (2023, December 2). 2,4,6-Trimethylaniline. Retrieved from [Link]
-
California Office of Environmental Health Hazard Assessment. (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]
-
PubMed. (2024). Synthesis and crystal structures of N,2,4,6-tetra-methyl-anilinium tri-fluoro-methane-sulfonate and N-iso-propyl-idene-N,2,4,6-tetra-methyl-anilinium tri-fluoro-methane-sulfonate. Retrieved from [Link]
Sources
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. 2,4,6-トリメチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of N,2,4,6-tetra-methyl-anilinium tri-fluoro-methane-sulfonate and N-iso-propyl-idene- N,2,4,6-tetra-methyl-anilinium tri-fluoro-methane-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
managing temperature control in exothermic reactions with N,2,4,6-Tetramethylaniline
Current Status: Operational Topic: Thermal Management & Process Safety Molecule: N,2,4,6-Tetramethylaniline (N-Methylmesidine) CAS: 483-56-7
Introduction: The "Steric Trap" in Thermal Management
Welcome to the technical support hub for N,2,4,6-Tetramethylaniline. As a Senior Application Scientist, I need to address the specific behavior of this molecule immediately.
This is not a standard aniline.[1] The 2,4,6-trimethyl (mesityl) substitution creates significant steric hindrance around the nitrogen center.
The Core Hazard: In many exothermic reactions (like N-acylation or alkylation), the steric bulk delays the onset of reaction. Researchers often mistakenly interpret this "induction period" as non-reactivity and increase the temperature or addition rate. When the energy barrier is finally overcome, the accumulated reagents react simultaneously, leading to Thermal Accumulation and potential runaway.
This guide addresses how to manage this specific kinetic profile.
Module 1: Critical Safety & Pre-Reaction Checks
Q: What are the specific thermal hazards of N,2,4,6-Tetramethylaniline compared to generic anilines?
A: While generic aniline reacts rapidly, N,2,4,6-Tetramethylaniline exhibits a "lazy-then-violent" profile due to the mesityl group.
| Hazard Type | Mechanism | Specific Risk with N,2,4,6-Tetramethylaniline |
| Salt Formation | Acid-Base Neutralization | Instant Exotherm. Sterics do not slow down protonation significantly. Adding strong acid (HCl, H₂SO₄) will generate immediate, intense heat. |
| N-Acylation | Nucleophilic Attack | Delayed Exotherm. Sterics hinder the approach of electrophiles (e.g., acetic anhydride). Reaction may require heat to start, creating an accumulation hazard.[2][3][4] |
| Oxidation | Electron Transfer | Runaway Potential. The electron-rich ring oxidizes easily. Uncontrolled oxidation can lead to rapid gas evolution (NOx) and pressure spikes. |
Q: How do I calculate the Maximum Temperature of Synthesis (MTSr) for my setup?
A: You must determine the adiabatic temperature rise (
The Self-Validating Protocol:
-
Measure Heat of Reaction (
): Use a reaction calorimeter (RC1 or similar) or DSC.-
Typical Aniline Acylation
: ~ -100 to -150 kJ/mol.
-
-
Calculate
: (Where is concentration and is specific heat capacity). -
Determine MTSr:
-
Safety Rule: If
(Onset of decomposition for this amine is typically >200°C, but verify via DSC), you must use semi-batch dosing.
Module 2: Active Reaction Management (Troubleshooting)
Q: I am adding my electrophile (e.g., Acetyl Chloride) dropwise, but the temperature isn't rising. Should I increase the bath temperature?
A: NO. STOP IMMEDIATELY.
This is the "Steric Trap" described earlier. If you are adding reagent and seeing no exotherm, you are accumulating unreacted material.
Corrective Action:
-
Halt Addition: Stop the dosing pump immediately.
-
Wait: Allow the system to stir for 15–30 minutes.
-
Sample: Take a crude NMR or HPLC sample to check for conversion.
-
Initiate Carefully: If no reaction has occurred, you may need a catalyst or a slight temperature increase (e.g., 5°C steps), but only while addition is stopped. Once the exotherm "kicks" (temperature spikes), wait for it to subside before resuming addition.
Q: My internal temperature is oscillating wildly (±5°C). How do I stabilize it?
A: This usually indicates a lag in your cooling loop or improper sensor placement, exacerbated by the viscosity changes common with amine salts.
Troubleshooting Steps:
-
Sensor Check: Ensure your Pt100 probe is submerged in the fluid, not the vortex.
-
Delta T Limit: Set the maximum difference between Jacket Temperature (
) and Internal Temperature ( ) to roughly 10–15°C. A high causes aggressive overcooling/overheating cycles. -
Switch to Cascade Control: Do not control the Jacket temperature directly. Use a cascade loop where the Process temperature drives the Jacket setpoint.
Visualization: Cascade Control Logic
The following diagram illustrates the safe control loop required for hindered amine reactions.
Caption: Cascade control architecture. The controller modulates the Jacket fluid based on the Internal Reactor temperature, preventing thermal runaway during delayed exotherms.
Module 3: Post-Reaction & Emergency Protocols
Q: The reaction temperature is rising uncontrollably (Thermal Runaway).[4] What is the shutdown sequence?
A: If
-
Kill the Feed: Hard stop on all dosing pumps.
-
Max Cooling: Set cryostat to minimum setpoint (e.g., -20°C).
-
Stirring: KEEP STIRRING. Stopping the stirrer prevents heat transfer to the jacket, creating a hot spot that will detonate/boil over.
-
Quench (Last Resort): If available, dump a pre-determined "kill solvent" (usually cold solvent or water, depending on chemistry) to dilute the thermal mass.
Visualization: The "Steric Induction" Hazard
This diagram explains why the reaction profile of N,2,4,6-Tetramethylaniline is deceptive.
Caption: The danger of misinterpreting the induction period. Accumulation of reagents during the "quiet" phase leads to uncontrollable exotherms later.
References & Authoritative Grounding
-
NOAA/CAMEO Chemicals. Aniline, 2,4,6-Trimethyl- Hazard Datasheet. (Detailed toxicity and reactivity data, including methemoglobinemia risks).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive text on calculating
and MTSr). -
American Chemical Society (ACS). Managing Hazards for Scale Up of Chemical Manufacturing Processes. (Guidelines on dosing controlled exothermic reactions).
-
Melrose, M., et al. (2015).[5] Practical catalytic method for synthesis of sterically hindered anilines.[5] Chemical Communications.[5] (Context on the difficulty of reacting hindered anilines).
Disclaimer: This guide is for professional researchers. Always consult the specific Safety Data Sheet (SDS) and perform a Process Hazard Analysis (PHA) before handling N,2,4,6-Tetramethylaniline.
Sources
- 1. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 2. labproinc.com [labproinc.com]
- 3. Safety Precautions for Handling Exothermic Reactions - Google 文档 [docs.google.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and degradation of N,2,4,6-Tetramethylaniline under reaction conditions
To: Research & Development Team From: Senior Application Scientist, Chemical Stability Division Subject: Technical Support Guide: Stability & Degradation of N,2,4,6-Tetramethylaniline
Technical Support Center: N,2,4,6-Tetramethylaniline (CAS 13021-14-2)[1]
Welcome to the technical support hub for N,2,4,6-Tetramethylaniline (also known as N-methylmesidine). This guide is engineered to address specific stability challenges and reaction anomalies encountered during drug development and organic synthesis. Unlike standard safety data sheets, this document focuses on the causality of degradation and practical troubleshooting in reaction matrices.
Part 1: Critical Stability Profile
Compound Identity:
-
Structure: Secondary aromatic amine with significant steric hindrance at the ortho positions.[5]
Core Stability Matrix
| Parameter | Status | Technical Insight |
| Thermal Stability | High | Stable up to ~200°C in inert atmosphere.[4] Decomposition emits toxic NOₓ fumes.[6] |
| Oxidative Stability | Low | Critical Vulnerability. Susceptible to Single Electron Transfer (SET) oxidation, leading to colored impurities (quinones/dimers). |
| Acid Sensitivity | Moderate | Forms stable salts (e.g., triflate, hydrochloride). Reversible upon basification. |
| Photostability | Low | UV light accelerates N-demethylation and oxidative coupling.[4] Store in amber glass. |
Part 2: Reaction Condition Compatibility (FAQs)
Q: My reaction mixture turned dark brown/red after 2 hours. Is my compound degraded? A: Likely, yes. This is a hallmark of oxidative degradation .
-
Mechanism: Secondary aromatic amines like N,2,4,6-tetramethylaniline are prone to oxidation by air or trace oxidants. The reaction typically proceeds via a radical cation intermediate, leading to the formation of colored oligomers or quinone imines.
-
Corrective Action: Degas all solvents with Argon/Nitrogen for at least 15 minutes prior to use. Add an antioxidant (e.g., BHT) if the downstream chemistry permits.
Q: I am trying to alkylate the nitrogen, but the yield is <10%. Why? A: You are fighting Steric Hindrance .
-
Cause: The two methyl groups at the 2- and 6-positions create a "picket fence" around the nitrogen atom.[4] While N-methylation is possible, attaching bulkier groups (ethyl, isopropyl) requires significantly higher energy barriers than typical anilines.
-
Protocol Adjustment: Switch to a more reactive electrophile (e.g., alkyl triflate instead of bromide) or use a high-pressure reactor. Increase temperature cautiously, monitoring for thermal degradation.
Q: I see a new spot on TLC that matches 2,4,6-Trimethylaniline (Mesidine). Where did the methyl group go? A: You have triggered Oxidative N-Dealkylation .[4]
-
Mechanism: In the presence of light or radical initiators, the N-methyl group can be oxidized to an iminium ion, which hydrolyzes to release formaldehyde and the primary amine (Mesidine).
-
Prevention: Exclude light. If using metal catalysts (e.g., Copper or Iron), ensure the ligand system is robust enough to prevent off-cycle amine oxidation.
Part 3: Degradation Pathways & Visualization
Understanding how the molecule breaks down is the key to preventing it. The diagram below illustrates the two primary failure modes: Oxidative Dealkylation and Dimerization .
Figure 1: Primary degradation pathways. Note that the steric bulk at ortho-positions favors N-centered radical formation over ring substitution.[4]
Part 4: Troubleshooting & Diagnostics
Use this logic flow to diagnose reaction failures involving N,2,4,6-Tetramethylaniline.
Figure 2: Diagnostic decision tree for reaction troubleshooting.
Part 5: Standardized Protocols
Protocol A: Purity Verification via GC-MS
Rationale: Due to the thermal stability of the amine, GC-MS is preferred over LC-MS for detecting volatile dealkylation byproducts (Mesidine).[4]
-
Sample Prep: Dilute 10 µL of reaction mixture into 1 mL of Dichloromethane (DCM).
-
Inlet: Split mode (50:1), 250°C.
-
Column: HP-5MS or equivalent (Non-polar).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Target Retention Times (Approximate):
-
2,4,6-Trimethylaniline (Mesidine): ~4.5 min
-
N,2,4,6-Tetramethylaniline: ~5.2 min
-
Dimers/Coupled Products: >10 min[4]
-
Protocol B: Salt Formation for Purification
Rationale: If the amine oxidizes (turns brown), purification via acid-base extraction is the most effective recovery method.
-
Dissolution: Dissolve crude dark oil in Diethyl Ether (Et₂O).
-
Precipitation: Add 2M HCl in Et₂O dropwise at 0°C.
-
Filtration: The hydrochloride salt of N,2,4,6-tetramethylaniline will precipitate as a white/off-white solid, leaving most oxidative impurities in the mother liquor.
-
Recovery: Filter, wash with cold Et₂O, and partition between 1M NaOH and DCM to recover the free base.
References
-
National Institutes of Health (NIH) - PubChem. (2024).[4] 2,4,6-Trimethylaniline Compound Summary (CID 6913).[7] Retrieved from [Link]
-
S. A. Glover. (2010). Anomeric Amides - Structure, Properties and Reactivity.[4] (Discusses N-oxidation mechanisms of hindered amines). Retrieved from [Link]
-
Chemdad. (2024).[3] N,2,4,6-Tetramethylaniline (CAS 13021-14-2) Product Specifications.[4][1][3] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Oxidation of Aromatic Amines.[5][8] (General mechanisms for amine degradation). Retrieved from [Link]
Sources
- 1. 2 4 6-TRIMETHYL-N-METHYLANILINE 97 | 13021-14-2 [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. 2 4 6-TRIMETHYL-N-METHYLANILINE 97 One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 88-05-1|2,4,6-Trimethylaniline|BLD Pharm [bldpharm.com]
- 5. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 6. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Troubleshooting Low Conversion Rates in N,2,4,6-Tetramethylaniline-Mediated Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with N,2,4,6-Tetramethylaniline. This sterically hindered secondary amine presents unique difficulties in synthetic protocols, most notably in transition metal-catalyzed cross-coupling reactions. Low conversion rates are a frequent and frustrating issue.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural checklists to explore the underlying chemical principles governing these reactions, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and immediately rectifiable issues that can lead to low conversion rates. Before delving into complex optimization, ensure these fundamental parameters are correctly controlled.
Q1: My cross-coupling reaction with N,2,4,6-Tetramethylaniline as a substrate has completely stalled with significant starting material remaining. What are the very first things I should check?
A1: When a reaction fails to proceed, a systematic check of the foundational parameters is the most efficient first step. Often, the issue is not with the core reaction chemistry but with the experimental setup.
-
Inert Atmosphere Integrity: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to oxygen.[1] The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. Verify that your solvent was properly degassed and that your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment.[2]
-
Reagent Purity and Quality: Ensure all reagents are pure and dry. N,2,4,6-Tetramethylaniline, the aryl halide, and particularly the base should be of high purity. Impurities can act as catalyst poisons.[1] Water contamination is especially problematic as it can lead to hydrolysis of the aryl halide and deactivation of the catalyst.
-
Temperature Control: Verify the internal reaction temperature. Many cross-coupling reactions require elevated temperatures to overcome activation barriers, especially with challenging substrates.[3] An uncalibrated heating block or oil bath could be the source of the problem.
Q2: I am observing low and inconsistent yields. How critical are solvent choice and the quality of the base?
A2: They are paramount. The solvent and base are not merely reaction media; they are active participants in the catalytic cycle, influencing both catalyst stability and reactivity.
-
Solvent Effects: The choice of solvent can dramatically affect reaction kinetics and catalyst solubility.[4] Aprotic, non-coordinating solvents like toluene, dioxane, or THF are common choices. The solvent must be anhydrous, as water can facilitate protodeboronation in Suzuki couplings or lead to competing hydroxylation of the aryl halide in Buchwald-Hartwig aminations.[5]
-
Base Selection and Physical Form: The base is crucial for deprotonating the amine, but an incorrect choice can be detrimental.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are frequently used.[3][6] The physical properties of the base also matter; grinding the base before use can prevent clumping and ensure better solubility and reactivity.[3]
Q3: I suspect my palladium catalyst is inactive. How can I confirm this and what is the best way to introduce the catalyst?
A3: Catalyst inactivity is a common cause of reaction failure.[1] Modern palladium precatalysts are often more reliable than generating the active Pd(0) species from sources like Pd(OAc)₂ in situ.
-
Use of Precatalysts: Palladacycle precatalysts (e.g., G3 or G4-type precatalysts) are designed to cleanly and efficiently generate the active monoligated LPd(0) species upon activation by the base.[3] This avoids unpredictable reduction steps that can lead to the formation of inactive palladium black.
-
Catalyst Handling: Ensure the catalyst has been stored under an inert atmosphere and handled correctly. Many palladium complexes are sensitive to air and moisture.[7]
Section 2: In-Depth Troubleshooting Guide for a Sterically Hindered Substrate
The core challenge of using N,2,4,6-Tetramethylaniline stems from its significant steric bulk. The two ortho-methyl groups on the aniline ring and the two N-methyl groups severely hinder the key bond-forming steps in the catalytic cycle.
Q4: Why is the steric hindrance of N,2,4,6-Tetramethylaniline the primary cause of low conversion, and how do I select a ligand to overcome this?
A4: The steric impediment of N,2,4,6-Tetramethylaniline primarily affects two key steps in the Buchwald-Hartwig amination cycle: the coordination of the aniline to the palladium center and, most critically, the final C-N reductive elimination step to release the product and regenerate the catalyst. This final step is often the rate-limiting step for hindered substrates.[5][8]
To overcome this, the ligand on the palladium center must be specifically chosen to facilitate this difficult transformation. The solution lies in using bulky, electron-rich phosphine ligands.
-
Mechanism of Action: These ligands, often referred to as "Buchwald ligands" (e.g., RuPhos, BrettPhos, XPhos), possess large "bite angles." This steric bulk on the ligand forces the aryl group and the amido group on the palladium intermediate into close proximity, promoting the C-N bond-forming reductive elimination. Their electron-donating character also increases the electron density on the palladium center, which further accelerates this step.[3]
-
Practical Ligand Selection: For a challenging secondary amine like N,2,4,6-Tetramethylaniline, a ligand like RuPhos is an excellent starting point.[3] If conversion remains low, screening a panel of ligands is a logical next step.
Troubleshooting Workflow: Systematic Approach
The following diagram outlines a logical workflow for troubleshooting low conversion rates in these challenging reactions.
Caption: A systematic workflow for troubleshooting low conversion.
Data Presentation: Ligand and Base Screening
When facing low conversion, a systematic screening of reaction parameters is essential. Below is a representative table outlining a potential screening strategy for the coupling of 4-bromoanisole with N,2,4,6-Tetramethylaniline.
| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (1.5 eq.) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 | < 5% |
| 2 | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 | 65% |
| 3 | RuPhos Pd G3 | RuPhos | NaOtBu | Toluene | 100 | 92% |
| 4 | RuPhos Pd G3 | RuPhos | LHMDS | Toluene | 100 | 88% |
| 5 | RuPhos Pd G3 | RuPhos | KOtBu | THF | 80 | 75% |
Conversion determined by GC-MS analysis of crude reaction mixture.
This data clearly indicates that for this sterically demanding transformation, a modern catalyst system like RuPhos Pd G3 with a strong base like NaOtBu is significantly more effective than older, less bulky ligand systems.[3][9]
Section 3: Advanced Protocols and Mechanistic Insights
Q5: I've optimized my conditions but the reaction still doesn't reach full conversion. What are potential catalyst deactivation pathways or hidden side reactions?
A5: When a reaction plateaus despite optimized conditions, you may be facing catalyst deactivation or competing side reactions.[7]
-
Catalyst Deactivation: The active Pd(0) species can be prone to aggregation, forming inactive palladium black, especially at high temperatures or low ligand concentrations. Using a robust precatalyst and ensuring the correct catalyst:ligand ratio is critical. Another pathway can involve the reaction of the catalyst with trace impurities.[10]
-
Side Reactions:
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene, consuming starting material. This is often promoted by trace water or other protic impurities.
-
Homocoupling: The aryl halide can couple with itself to form a biaryl species.
-
Ligand Scrambling/Degradation: At high temperatures, the phosphine ligand itself can undergo degradation pathways.
-
Experimental Protocol: Standardized Reaction Setup for Optimization
This protocol provides a reliable method for setting up small-scale reactions to screen conditions for the Buchwald-Hartwig amination of an aryl halide with N,2,4,6-Tetramethylaniline.
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (0.2 mmol, 1.0 eq.), the solid base (e.g., NaOtBu, 0.3 mmol, 1.5 eq.), the palladium precatalyst (0.004 mmol, 2 mol%), and the ligand (if not using a precatalyst, 0.008 mmol, 4 mol%) to a 4 mL screw-cap vial equipped with a magnetic stir bar.[3]
-
Reagent Addition: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox. Add N,2,4,6-Tetramethylaniline (0.24 mmol, 1.2 eq.) via syringe, followed by the anhydrous, degassed solvent (2.0 mL) via syringe.[2]
-
Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).[3]
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.[11]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a small plug of celite to remove inorganic salts and palladium residues. Analyze the filtrate to determine conversion.
Mechanistic Visualization: The Key Reductive Elimination Step
The following diagram illustrates the catalytic cycle, emphasizing the sterically congested reductive elimination step that is often rate-limiting for N,2,4,6-Tetramethylaniline.
Caption: The sterically hindered C-N reductive elimination step.
By understanding the mechanistic basis for low reactivity and applying a systematic, parameter-driven approach to troubleshooting, researchers can significantly improve conversion rates for reactions involving the challenging N,2,4,6-Tetramethylaniline substrate.
References
- Benchchem. Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.
- Benchchem. Optimization of Buchwald-Hartwig amination conditions.
- Benchchem. Troubleshooting low conversion rates in Knoevenagel reactions.
- ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.
- NIH. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
- RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- Organic Chemistry Portal. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
- MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ResearchGate. Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines.
- NIH. Deactivation pathways of neutral Ni(II) polymerization catalysts.
- ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Macmillan Group. Deactivation Pathways in Transition Metal Catalysis.
- NIH. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivation pathways of neutral Ni(II) polymerization catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing catalyst loading with N,2,4,6-Tetramethylaniline as a ligand precursor
This Technical Support Guide is structured to assist researchers in optimizing catalyst loading using N,2,4,6-Tetramethylaniline (also known as
This compound is a critical building block for synthesizing Sterically Demanding N-Heterocyclic Carbenes (NHCs) (specifically asymmetric variants) and serving as a Modulating "Throw-Away" Ligand in precatalyst scaffolds.
Topic: Optimizing Catalyst Loading & Ligand Synthesis Role: Senior Application Scientist Status: Active Support
Core Technical Philosophy: The "Steric Wall" Principle
To optimize catalyst loading (i.e., lowering the mol% required), you must increase the Turnover Number (TON) . When using N,2,4,6-Tetramethylaniline as a precursor, you are engineering a catalyst system that relies on the "Steric Wall" effect of the mesityl group combined with the "Gating" effect of the
Why this precursor matters:
-
Asymmetric NHC Synthesis: It allows the construction of
-Mesityl- -Methyl NHCs. Unlike symmetric bis-mesityl ligands (IMes), these asymmetric variants create a "pocket" that accommodates bulky substrates while preventing catalyst dimerization. -
Precatalyst Activation: In Pd-catalyzed cross-couplings, using this bulky secondary amine as a stabilizing ligand (instead of pyridine or primary amines) weakens the Pd-L bond, facilitating faster initiation at lower temperatures—crucial for ppm-level loading.
Critical Workflow: Ligand Synthesis & Precatalyst Formation[1]
Workflow Diagram: From Precursor to Active Species
The following diagram illustrates the decision matrix for using N,2,4,6-Tetramethylaniline to optimize catalytic cycles.
Caption: Workflow distinguishing the use of N,2,4,6-Tetramethylaniline as a backbone builder (Path A) vs. a labile stabilizer (Path B).
Troubleshooting & Optimization Guide
Module A: Precursor Quality & Handling
Issue: Inconsistent yields in ligand synthesis or catalyst poisoning.
| Parameter | Specification | Why it matters for Low Loading |
| Purity | >99.5% (GC) | Trace oxidation products (nitro/nitroso mesitylenes) are potent catalyst poisons. Even 0.1% impurity can kill ppm-level catalysts. |
| Color | Clear/Pale Yellow | Dark brown/red indicates oxidation. Distill over CaH₂ before use. |
| Water Content | <100 ppm | Water inhibits the cyclization step during NHC synthesis and hydrolyzes labile Pd-precatalysts. |
Q: My precursor has turned dark brown. Can I still use it? A: No. The color change indicates the formation of diazo or oxidized species. In high-loading scenarios (5 mol%), you might get away with it. For optimization (low loading) , these impurities will chelate the metal irreversibly.
-
Action: Perform vacuum distillation under Argon. Store the purified amine in a Schlenk flask wrapped in foil at 4°C.
Module B: Synthesis of Asymmetric NHC Ligands
Context: You are synthesizing an imidazolium salt (e.g., 1-Mesityl-3-methylimidazolium chloride) to create a catalyst with a "semi-open" steric environment.
Q: The cyclization reaction with glyoxal/formaldehyde is stalling. How do I force it? A: The steric bulk of the ortho-methyl groups on the mesityl ring hinders nucleophilic attack.
-
Protocol Adjustment: Do not use standard aqueous glyoxal. Use paraformaldehyde and HCl/Dioxane under anhydrous conditions.
-
Catalytic Additive: Add 5 mol% of ZnCl₂ as a Lewis acid to activate the carbonyl source.
-
Temperature: These reactions often require reflux in toluene (110°C) rather than room temperature stirring.
Q: I have the salt, but metallation (binding to Pd/Ru) is poor.
A: The
-
Solution: Do not generate the free carbene ex situ. Use in situ deprotonation with the metal precursor present.
-
Recipe: Mix Ligand Salt (1.1 equiv) + Pd(OAc)₂ (1.0 equiv) + Cs₂CO₃ (2.0 equiv) in Dioxane at 80°C. This traps the carbene immediately upon formation.
-
Module C: Optimizing Catalyst Loading (The "ppm" Goal)
Strategy: Use N,2,4,6-Tetramethylaniline as a "Throw-Away" Ligand in Pd-NHC complexes. Reference Logic: Recent work (e.g., Szostak et al.) has shown that using bulky anilines as stabilizing ligands on Pd-PEPPSI or Pd-NHC-Cl₂ scaffolds allows for easier activation than pyridine.
Q: How does this specific amine lower my catalyst loading? A: Standard precatalysts (like Pd-PEPPSI-IPr) use pyridine or 3-chloropyridine. The Pd-Pyridine bond is relatively strong. To enter the catalytic cycle, this ligand must dissociate.
-
Mechanism: N,2,4,6-Tetramethylaniline is bulky (steric clash with the NHC ligand). The Pd–N bond is weaker than in pyridine complexes.
-
Result: The catalyst initiates at lower temperatures and higher rates. You can drop loading from 1 mol% to 0.05 mol% because a higher percentage of your Pd is active at any given moment, rather than lying dormant.
Experimental Protocol: Synthesis of [Pd(NHC)(Cl)₂(N-Me-Mesidine)]
-
Charge: Pd(NHC)(Cl)₂ dimer (0.5 mmol) and dry DCM (10 mL).
-
Add: N,2,4,6-Tetramethylaniline (1.1 mmol, slight excess).
-
Stir: Room temperature, 1 hour. (Color change from orange to yellow).
-
Isolate: Evaporate solvent, wash with pentane.
-
Usage: Use this powder directly in your cross-coupling reaction.
Data & Performance Benchmarks
When optimizing loading, compare your results against these benchmarks for a standard Suzuki-Miyaura coupling (Aryl chloride + Boronic acid):
| Catalyst System | Stabilizing Ligand | Initiation Temp | Min. Loading (High Yield) | Notes |
| Pd-PEPPSI-IPr | Pyridine | 60°C | 0.5 - 1.0 mol% | Standard, robust, slow initiation. |
| Pd-NHC-Cl₂ | N,2,4,6-Tetramethylaniline | 25°C - 40°C | 0.01 - 0.05 mol% | Fast initiation due to steric destabilization. |
| Pd-NHC-Cl₂ | Morpholine | 50°C | 0.1 - 0.5 mol% | Moderate stability. |
References & Authority
-
Synthesis of Bulky Anilines & NHC Precursors:
-
Arduengo, A. J., et al. "A stable crystalline carbene." J. Am. Chem. Soc.1991 , 113, 361-363. Link
-
-
Anilines as "Throw-Away" Ligands in Pd Catalysis:
-
Steric Modulation in Catalyst Optimization:
-
Glorius, F., et al. "N-Heterocyclic Carbenes in Transition Metal Catalysis." Springer, 2007 . (General Reference for Asymmetric NHC logic).
-
Disclaimer: This guide assumes a BSL-2 laboratory environment. N,2,4,6-Tetramethylaniline is toxic by inhalation and ingestion. All manipulations involving dry precursors should be performed in a glovebox or using standard Schlenk techniques.
Sources
effect of solvent choice on the performance of N,2,4,6-Tetramethylaniline
The following technical guide addresses the impact of solvent systems on the performance of N,2,4,6-Tetramethylaniline (also known as N-Methylmesidine ). This guide is designed for researchers utilizing this sterically hindered secondary amine in catalysis, ligand synthesis, and pharmaceutical intermediate development.[1]
Product Focus: N,2,4,6-Tetramethylaniline (CAS: 484-65-1 / Analogous derivatives) Chemical Class: Sterically Hindered Secondary Aromatic Amine Key Characteristic: The "Mesityl" (2,4,6-trimethylphenyl) core creates significant steric bulk around the nitrogen center, drastically altering solvation thermodynamics and nucleophilic trajectory compared to simple anilines.[1]
Part 1: The Mechanistic Impact of Solvent Choice[1]
The performance of N,2,4,6-Tetramethylaniline is governed by the competition between its electronic activation (electron-donating methyl groups) and steric inhibition (ortho-methyl blockade).[1] Solvent choice shifts this balance by manipulating the "nakedness" of the nitrogen lone pair and the stability of transition states.
Nucleophilic Substitution (S_N2 Type Reactions)
-
The Challenge: The 2,6-dimethyl groups block the "backside attack" trajectory required for standard S_N2 reactions.
-
Solvent Recommendation: Polar Aprotic Solvents (DMSO, DMF, NMP) .
-
Mechanism: These solvents solvate cations effectively but leave the amine (and its deprotonated anion) relatively "naked" and reactive. In protic solvents (MeOH, H₂O), hydrogen bonding to the nitrogen lone pair further increases the effective steric bulk, effectively shutting down reactivity.[1]
-
Critical Insight: Even in optimal solvents, direct alkylation is difficult.[1] Transitioning to Buchwald-Hartwig (Pd-catalyzed) conditions in non-polar solvents (Toluene/Dioxane) is often required for arylation.[1]
Salt Formation & Crystallization
-
The Challenge: Isolating stable salts (e.g., triflates or halides) requires a solvent that solubilizes the neutral amine but precipitates the ionic product.
-
Solvent Recommendation: Diethyl Ether or THF (anhydrous) .[1]
-
Mechanism: N,2,4,6-Tetramethylaniline is highly lipophilic.[1] It dissolves in ether, but upon addition of acid (e.g., HCl in Dioxane or TfOH), the resulting ammonium salt is insoluble in the non-polar ether and precipitates cleanly.[1]
Oxidative Stability
-
The Challenge: Electron-rich anilines are prone to oxidation (browning) in air.[1]
-
Solvent Recommendation: Degassed Dichloromethane (DCM) or Toluene .[1]
-
Mechanism: Avoid ethers (THF, Et₂O) for long-term storage or high-temperature reactions unless freshly distilled, as peroxide formation can initiate radical oxidation of the amine.[1]
Part 2: Solvent Performance Data Matrix
| Solvent Class | Representative Solvents | Solubility (Neutral) | Reactivity Impact | Recommended Application |
| Non-Polar | Toluene, Hexane, Benzene | High | Moderate. Minimizes solvation shell; good for metal-catalyzed coupling.[1] | Ligand synthesis, Pd-catalyzed coupling.[1] |
| Polar Aprotic | DMF, DMSO, CH₃CN | High | High. Increases nucleophilicity by reducing H-bonding interference.[1] | Alkylation (S_N2), difficult substitutions.[1] |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Low. H-bonding "cages" the lone pair; reduces nucleophilicity.[1] | Recrystallization of salts; not recommended for synthesis.[1] |
| Chlorinated | DCM, Chloroform | High | Neutral. Good general solvent; watch for trace HCl in old CHCl₃.[1] | Work-up, extraction, spectroscopic analysis.[1][2] |
Part 3: Troubleshooting & FAQs
Q1: "I am trying to alkylate N,2,4,6-Tetramethylaniline with an alkyl halide in Ethanol, but the yield is <10%. Why?"
Diagnosis: Solvent-Induced Steric Caging. Explanation: Ethanol is a polar protic solvent.[1] It forms a hydrogen-bond network around the nitrogen lone pair.[1] Because the 2,6-methyl groups already hinder the nitrogen, the additional "solvent shell" makes the nucleophile too bulky to attack the electrophile.[1] Solution:
-
Switch solvent to Acetonitrile (MeCN) or DMF .[1]
-
Add a non-nucleophilic base (e.g., Cs₂CO₃) to ensure the amine is available.[1]
-
Heat is likely required (Reflux) to overcome the activation energy barrier caused by sterics.[1]
Q2: "The compound turns dark brown in THF after 24 hours. Is it degrading?"
Diagnosis: Oxidative Degradation. Explanation: N,2,4,6-Tetramethylaniline is electron-rich and susceptible to oxidation.[1] THF often contains dissolved oxygen or trace peroxides which accelerate this process, leading to the formation of quinone-imine type impurities.[1] Solution:
-
Use Anhydrous, Degassed Toluene or DCM .[1]
-
Store the solution under an inert atmosphere (Argon/Nitrogen).
-
If using THF, ensure it is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.[1]
Q3: "How do I purify the amine from non-polar impurities?"
Diagnosis: Lipophilicity Overlap. Explanation: Because of the four methyl groups, the amine is very greasy and co-elutes with non-polar byproducts on silica. Solution: Acid-Base Extraction Protocol.
-
Dissolve the crude mixture in DCM .
-
Extract with 1M HCl (aq) . The amine will protonate and move to the aqueous layer (as the ammonium salt), leaving non-basic impurities in the DCM.
-
Wash the aqueous layer with fresh DCM.
-
Basify the aqueous layer (pH > 12) with NaOH.
-
Extract the free amine back into DCM or Et₂O .
Part 4: Visualizing the Steric-Solvent Interaction[1]
The following diagram illustrates the "Steric Gating" effect of the mesityl group and how solvent choice facilitates or hinders reaction pathways.
Figure 1: Decision tree for solvent selection based on the desired reaction outcome. Note how protic solvents exacerbate the inherent steric hindrance of the mesityl group.[1]
Part 5: Experimental Protocol – Synthesis of N,2,4,6-Tetramethylanilinium Triflate[1][3]
This protocol demonstrates the use of non-polar precipitation to isolate the pure salt form, a common requirement for stabilizing this amine.
Objective: Isolate the trifluoromethanesulfonate salt of N,2,4,6-Tetramethylaniline. Solvent Strategy: Use Diethyl Ether (Non-polar) to ensure the ionic product precipitates immediately, driving equilibrium forward.[1]
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve N,2,4,6-Tetramethylaniline (1.0 equiv) in anhydrous Diethyl Ether (0.1 M concentration) .
-
Acid Addition: Cool the solution to 0°C. Dropwise add Trifluoromethanesulfonic acid (1.05 equiv) . Caution: Exothermic.[1]
-
Observation: A white precipitate should form immediately.[1] The non-polar character of ether prevents the salt from redissolving.
-
Filtration: Filter the solid under an inert atmosphere (or quickly in air if non-hygroscopic).[1]
-
Washing: Wash the filter cake with cold Pentane (removes any unreacted amine).[1]
-
Drying: Dry under high vacuum.
-
Validation: Check purity via ¹H NMR in DMSO-d₆ (Solvent shift will confirm protonation).
References
-
ChemicalBook. (n.d.).[1] 2,4,6-Trimethylaniline Synthesis and Properties. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. PubMed Central.[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][3] 2,4,6-Trimethylaniline Product Specification. Retrieved from [1]
-
BenchChem. (2025).[1] Reactivity Studies of Trimethylaniline Derivatives. Retrieved from [1]
Sources
Validation & Comparative
Comparative Guide: N,2,4,6-Tetramethylaniline vs. 2,6-Lutidine
This guide provides an in-depth technical comparison between N,2,4,6-Tetramethylaniline (N-Methylmesidine) and 2,6-Lutidine (2,6-Dimethylpyridine) as hindered bases.
Optimizing Steric Bulk and Basicity in Synthetic Methodologies
Executive Summary While both reagents are classified as "hindered bases," they occupy distinct mechanistic niches. 2,6-Lutidine is the industry standard for general-purpose acid scavenging in silylation and glycosylation due to its moderate basicity (pKa ~6.7) and planar steric profile. In contrast, N,2,4,6-Tetramethylaniline (N-Methylmesidine) is a specialized, weaker base (pKa ~4.8) with a unique 3D steric environment. It is primarily utilized in organometallic catalysis (e.g., C-H activation) where it acts as a ligand precursor or a proton shuttle that prevents catalyst poisoning, a common failure mode with pyridines.
Physicochemical Profile & Technical Specifications
The choice between these two bases often hinges on their physical properties and basicity in the reaction medium.
| Feature | 2,6-Lutidine | N,2,4,6-Tetramethylaniline |
| Structure | Pyridine (Heterocycle) | Aniline (Secondary Amine) |
| CAS No. | 108-48-5 | 489-47-4 |
| Molecular Weight | 107.16 g/mol | 149.24 g/mol |
| pKa (H₂O) | 6.72 (Moderate Base) | ~4.85 (Weak Base) |
| Boiling Point | 144 °C | ~215 °C |
| Density | 0.92 g/mL | 0.96 g/mL |
| Steric Geometry | Planar (2D shielding) | Twisted/Conical (3D shielding) |
| Nucleophilicity | Low (towards C-electrophiles) | Very Low (due to Mesityl bulk) |
| H-Bonding | Acceptor only | Donor (N-H) & Acceptor |
Key Insight: 2,6-Lutidine is significantly more basic (approx. 100x in water). If your reaction requires thermodynamic deprotonation of a species with pKa > 5, Lutidine is the mandatory choice. N-Methylmesidine is reserved for kinetic deprotonation or buffering in highly sensitive metal-catalyzed cycles.
Mechanistic Analysis: Sterics vs. Electronics
A. The "Planar vs. Twisted" Steric Shield
-
2,6-Lutidine: The methyl groups at the 2 and 6 positions block the nitrogen lone pair within the plane of the aromatic ring. However, the nitrogen is still accessible from above and below the plane. This makes it effective against bulky electrophiles (like TMS-Cl) but vulnerable to small, linear electrophiles.
-
N,2,4,6-Tetramethylaniline: The ortho-methyl groups of the mesityl ring force the N-Methyl group out of planarity (Steric Inhibition of Resonance). This creates a "conical" zone of protection. Furthermore, as a secondary amine, the N-H bond provides a handle for hydrogen bonding, which can stabilize transition states in C-H activation (CMD mechanism).
B. Diagram: Steric & Electronic Interaction Flow
The following diagram illustrates the decision logic for selecting the appropriate base.
Figure 1: Decision matrix for hindered base selection based on reaction class.
Applications & Case Studies
Scenario A: Silylation of Secondary Alcohols (The Lutidine Domain)
In the protection of alcohols with TIPS-OTf or TMS-OTf, 2,6-Lutidine is superior.
-
Why: The reaction generates strong acid (TfOH). Lutidine (pKa 6.7) effectively scavenges this acid, driving the equilibrium. N-Methylmesidine (pKa ~4.8) is too weak to scavenge TfOH efficiently in equilibrium with the oxonium intermediate, leading to stalled conversion.
-
Protocol Note: Lutidine is often used in slight excess (1.5 - 2.0 equiv).
Scenario B: Palladium-Catalyzed C-H Activation (The Aniline Domain)
In reactions involving Pd(II) or Rh(III) catalysis, pyridines like Lutidine can coordinate too strongly to the metal center, displacing the substrate and poisoning the catalyst ("Pyridine Poisoning").
-
Why N-Methylmesidine?
-
Weak Coordination: The steric bulk and lower basicity prevent tight binding to the metal.
-
CMD Mechanism: The N-H functionality allows the base to assist in proton transfer via a six-membered transition state, acting as a "proton shuttle" rather than just a thermodynamic sink.
-
Solubility: The resulting anilinium salts are often less soluble in non-polar solvents (like Toluene/DCE), precipitating out and driving the reaction.
-
Experimental Protocols
Protocol 1: Standard Silylation using 2,6-Lutidine
Used for protecting hindered alcohols.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Dissolution: Add substrate (1.0 mmol) and 2,6-Lutidine (2.5 mmol, 290 µL) to anhydrous DCM (10 mL). Cool to 0 °C.
-
Addition: Dropwise add TIPS-OTf (1.2 mmol) over 5 minutes.
-
Monitoring: Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. The lutidinium triflate salt is water-soluble and easily removed.
Protocol 2: C-H Amination using N,2,4,6-Tetramethylaniline
Representative workflow for using hindered anilines in catalysis.
-
Catalyst Prep: In a glovebox, combine Pd(OAc)₂ (5 mol%) and the oxidant (e.g., PhI(OAc)₂).
-
Base Addition: Add N,2,4,6-Tetramethylaniline (2.0 equiv) as the proton scavenger/shuttle.
-
Note: Unlike Lutidine, this base is often added as a solid or neat liquid due to its high boiling point.
-
-
Reaction: Add the arene substrate and solvent (e.g., HFIP or Toluene). Seal and heat to 80-100 °C.
-
Purification: Upon completion, filter through a celite plug. The N-methylmesidine is difficult to remove by simple acid wash due to its lipophilicity; column chromatography is usually required (use 1% Et₃N in eluent to prevent streaking).
References
-
PubChem. 2,4,6-Trimethylaniline (Mesidine) Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Data. pKa Values of Nitrogen Compounds. (Compiled by R. Williams).[1] [Link]
-
ResearchGate. N,N,2,4,6-Tetramethylaniline vs. 2,6-Lutidine in C-H Amination. (Contextualized from "A Metal-Free Direct Arene C-H Amination"). [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,2,4,6-Tetramethylaniline: A Comparative Analysis of GC-MS and NMR
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions in your laboratory.
The Imperative of Purity in Synthesized N,2,4,6-Tetramethylaniline
N,2,4,6-Tetramethylaniline is typically synthesized via the methylation of 2,4,6-trimethylaniline. This process, while generally efficient, can lead to a variety of impurities. Understanding the potential impurity profile is critical for selecting the appropriate analytical methodology.
Potential Impurities in N,2,4,6-Tetramethylaniline Synthesis:
-
Unreacted Starting Material: Residual 2,4,6-trimethylaniline.
-
Over-methylated Byproducts: N,N-dimethyl-2,4,6-trimethylanilinium salts.
-
Isomeric Impurities: Other methylated aniline isomers, depending on the specificity of the synthetic route.
-
Reagent-Related Impurities: Residual solvents (e.g., from purification steps) and leftover catalysts.[1][2]
The presence of these impurities can have significant consequences. For instance, unreacted primary or secondary amines can interfere with subsequent reactions, while isomeric impurities can affect the compound's biological activity and physical properties. Therefore, a robust analytical strategy is not just a quality control measure, but a fundamental aspect of reliable research.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is a hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[3][4] This synergy makes it an invaluable tool for assessing the purity of volatile and semi-volatile compounds like N,2,4,6-Tetramethylaniline.
The Causality Behind Experimental Choices in GC-MS
The core principle of GC-MS lies in partitioning the analyte between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).[4] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation. The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint," allowing for confident identification.[3][5]
Caption: Workflow for Purity Analysis by GC-MS.
Experimental Protocol: GC-MS Analysis of N,2,4,6-Tetramethylaniline
This protocol is designed to be a self-validating system, incorporating a reference standard for definitive identification and quantification.
1. Materials and Reagents:
-
Synthesized N,2,4,6-Tetramethylaniline sample
-
N,2,4,6-Tetramethylaniline reference standard (≥99% purity)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade[3]
-
Internal Standard (IS) (e.g., Dodecane), for quantitative analysis
2. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized N,2,4,6-Tetramethylaniline and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Reference Standard Solution: Prepare a solution of the N,2,4,6-Tetramethylaniline reference standard at a similar concentration.
-
Internal Standard Spiking: For quantitative analysis, add a known amount of the internal standard to both the sample and reference standard solutions.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-400.
-
Scan Speed: ≥1000 amu/s.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
4. Data Analysis:
-
Qualitative Analysis: Compare the retention time and the mass spectrum of the major peak in the sample chromatogram with those of the reference standard. The mass spectrum should be matched against a spectral library (e.g., NIST) for further confirmation.[8][9]
-
Quantitative Analysis (Purity Calculation): The purity is determined by the area percent method. The percentage purity is calculated as: Purity (%) = (Area of N,2,4,6-Tetramethylaniline peak / Total area of all peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[10] For purity assessment, quantitative NMR (qNMR) is particularly valuable as it allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[11][12]
The Causality Behind Experimental Choices in NMR
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus. In ¹H NMR, the chemical shift, integration (the area under a peak), and coupling patterns of the proton signals provide a wealth of structural information.[13] For purity determination, the integration of signals is directly proportional to the number of protons giving rise to those signals, allowing for a direct comparison of the analyte to a certified internal standard.[14][15]
Caption: Workflow for Purity Analysis by qNMR.
Experimental Protocol: Quantitative ¹H NMR (qNMR) of N,2,4,6-Tetramethylaniline
This protocol outlines the use of an internal standard for the absolute purity determination of N,2,4,6-Tetramethylaniline.
1. Materials and Reagents:
-
Synthesized N,2,4,6-Tetramethylaniline sample
-
High-purity, certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The standard should have protons that resonate in a clear region of the spectrum, be non-reactive with the analyte, and have a known purity.[16]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
-
High-precision analytical balance.
-
High-quality NMR tubes.[16]
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized N,2,4,6-Tetramethylaniline into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. ¹H NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long delay is crucial for accurate integration).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral Width (sw): Appropriate to cover all expected signals.
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal of N,2,4,6-Tetramethylaniline and a signal from the internal standard.
-
The purity of the sample can be calculated using the following formula:[14]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
W: Weight
-
Purity_std: Purity of the internal standard
-
Head-to-Head Comparison: GC-MS vs. NMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification.[3] | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information.[10] |
| Strengths | - High sensitivity for volatile impurities.[4] - Excellent separation of complex mixtures. - Definitive identification through mass spectral library matching.[8][9] - Can detect very low-level impurities.[17] | - Provides detailed structural information for both the main component and impurities. - Non-destructive. - qNMR allows for absolute purity determination without a specific reference standard for each impurity.[11][12] - Can identify and quantify non-volatile impurities. |
| Weaknesses | - Limited to volatile and thermally stable compounds. - May not be suitable for non-volatile impurities (e.g., salts). - Co-eluting impurities can complicate analysis. - Requires a reference standard for confident identification of unknown impurities. | - Lower sensitivity compared to GC-MS for trace impurities.[18] - Signal overlap in complex mixtures can make quantification challenging. - Requires a certified internal standard for absolute quantification. - Higher instrumentation cost. |
| Best Suited For | - Detecting and identifying volatile organic impurities, such as residual solvents and starting materials. - Screening for unknown volatile byproducts. | - Absolute purity determination of the main component. - Structural elucidation of major impurities. - Assessing the purity of samples containing non-volatile components. |
Conclusion: A Synergistic Approach for Uncompromised Purity Validation
Both GC-MS and NMR are powerful techniques for assessing the purity of synthesized N,2,4,6-Tetramethylaniline, each offering unique advantages. The choice between them, or ideally their combined use, depends on the specific requirements of the analysis.
-
For routine screening and the detection of volatile impurities, GC-MS is an efficient and highly sensitive method. Its ability to separate and identify trace components makes it indispensable for ensuring the absence of starting materials and volatile byproducts.[1]
-
For an accurate and absolute determination of the purity of the final product, qNMR is the gold standard. It provides a direct measure of the amount of the target molecule relative to a certified standard, offering a high degree of confidence in the final purity value.[16][19]
In a drug development or rigorous research setting, a synergistic approach is highly recommended. GC-MS can be employed to screen for and identify a broad range of potential volatile impurities, while qNMR can provide the definitive, absolute purity value of the bulk material. This dual-pronged strategy ensures a comprehensive and robust validation of your synthesized N,2,4,6-Tetramethylaniline, upholding the highest standards of scientific integrity.
References
-
ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. Retrieved from [Link]
-
Advanced GC Techniques. (n.d.). Detecting Trace Impurities in Natural Gas. Retrieved from [Link]
-
ResearchGate. (2009). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Reddit. (2021). Quantitative purity determination with NMR. Retrieved from [Link]
-
Innovatech Labs. (2023). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]
-
Unknown. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
PMC - NIH. (n.d.). Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index. Retrieved from [Link]
-
ResearchGate. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Unknown. (n.d.). An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Principles of Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
ResearchGate. (2020). (PDF) Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
ResearchGate. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Library Search. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
AZoM. (2013). Ensuring Purity of Gases for Gas Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylaniline hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Oxford Academic. (2024). GCMS-ID: a webserver for identifying compounds from gas chromatography mass spectrometry experiments. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes. Retrieved from [Link]
-
Supporting Information. (n.d.). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Retrieved from [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Retrieved from [Link]
-
MDPI. (n.d.). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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assessing the steric and electronic effects of N,2,4,6-Tetramethylaniline compared to N,N-dimethylaniline
This guide provides an in-depth technical assessment of N,2,4,6-Tetramethylaniline (N-Methylmesidine) versus N,N-Dimethylaniline (DMA), focusing on the profound impact of steric inhibition of resonance on reactivity, basicity, and electronic structure.
Executive Summary
In rational drug design and catalyst development, the choice between N,N-Dimethylaniline (DMA) and N,2,4,6-Tetramethylaniline (N-Methylmesidine) is rarely interchangeable. While both are methylated aromatic amines, they occupy opposite ends of the steric-electronic spectrum.
-
DMA acts as a planar, conjugated system where the nitrogen lone pair is delocalized into the aromatic ring, making it a potent nucleophile and a moderate base.
-
N-Methylmesidine is defined by Steric Inhibition of Resonance (SIR) . The ortho-methyl groups force the N-methyl moiety out of the aromatic plane (orthogonal geometry). This decouples the nitrogen lone pair from the
-system, dramatically altering its HOMO energy, reducing nucleophilicity, and modifying its redox profile.
Structural & Electronic Profiling
The fundamental difference lies in the torsion angle
Geometric Orthogonality
In DMA, the dimethylamino group adopts a near-planar conformation (
Figure 1: Structural divergence driven by steric hindrance. DMA allows resonance; N-Methylmesidine inhibits it.
Quantitative Comparison Matrix
| Parameter | N,N-Dimethylaniline (DMA) | N,2,4,6-Tetramethylaniline | Mechanistic Driver |
| Hybridization (N) | Resonance vs. Steric Twist | ||
| Lone Pair Availability | Delocalized into Ring | Localized on Nitrogen | SIR (Steric Inhibition of Resonance) |
| Nucleophilicity ( | High (Mayr | Low | Steric blocking of |
| Basicity (pKa) | ~5.15 | ~4.8 - 5.4* | Localized LP increases basicity; Sterics decrease solvation. |
| Oxidation Potential | ~0.75 V vs SCE | Lower (Easier to Oxidize) | High-energy HOMO (non-stabilized) |
*Note: The basicity of sterically hindered anilines is a trade-off. The localized lone pair is thermodynamically more basic (higher electron density), but the steric bulk hinders the solvation of the resulting ammonium cation, often attenuating the observed pKa in water.
Experimental Validation Protocols
To empirically verify these effects in a drug discovery or synthesis context, the following self-validating protocols are recommended.
Protocol A: Nucleophilicity Competition Assay (Menschutkin Reaction)
Objective: Quantify the steric penalty of N-Methylmesidine compared to DMA using reaction kinetics with Methyl Iodide.
Reagents:
-
Analyte (DMA or N-Methylmesidine) [0.1 M]
-
Methyl Iodide (MeI) [0.1 M]
-
Solvent: Acetonitrile (
) -
Internal Standard: 1,3,5-Trimethoxybenzene
Workflow:
-
Preparation: Dissolve 1.0 mmol of amine and 0.5 mmol of internal standard in 10 mL acetonitrile.
-
Initiation: Add 1.0 mmol MeI at
. Maintain temperature at 25°C. -
Monitoring: Aliquot 50
L every 10 minutes into (quenching not required if NMR is immediate). -
Analysis: Monitor the disappearance of the N-Me singlet (
~2.9 ppm for DMA) and appearance of the quaternized ammonium salt ( ~3.6 ppm). -
Calculation: Plot
vs. time. The slope will differ by orders of magnitude.
Expected Result: DMA will show rapid quaternization (
Protocol B: Cyclic Voltammetry (Redox Profiling)
Objective: Assess the electronic richness of the nitrogen center.
Setup:
-
Working Electrode: Glassy Carbon
-
Reference: Ag/AgCl (in sat.[1] KCl)
-
Electrolyte: 0.1 M
in -
Scan Rate: 100 mV/s
Analysis Logic:
-
DMA: Shows a reversible or quasi-reversible wave at
V. The radical cation is stabilized by planarity. -
N-Methylmesidine: Will exhibit an irreversible oxidation peak at a lower potential (anodic shift).[2]
-
Why Lower Potential? The lone pair is not stabilized by the ring (higher energy HOMO), making it easier to remove an electron.
-
Why Irreversible? The resulting radical cation cannot planarize to delocalize the charge due to the methyl clash, leading to rapid decomposition or side reactions.
-
Application Suitability Guide
This decision matrix guides the selection based on the specific chemical environment required.
Figure 2: Decision matrix for selecting between DMA and N-Methylmesidine based on reaction requirements.
Critical Application Notes:
-
Non-Nucleophilic Bases: N-Methylmesidine is superior when you need to neutralize acid generated in a reaction involving a potent electrophile (e.g., alkylating agents). DMA would react with the electrophile (quaternize), killing the reagent. N-Methylmesidine will only react with the proton.
-
NHC Ligand Synthesis: N-Methylmesidine is a key precursor for N-Heterocyclic Carbenes (NHCs) used in Grubbs-type catalysts.[3] The ortho-methyl groups provide the necessary "roof" over the metal center to facilitate reductive elimination.
References
-
Structural Analysis of Steric Inhibition
-
Nucleophilicity Parameters (Mayr Scales)
- Title: Nucleophilicity Trends of Amines (Master Organic Chemistry)
- Source: Master Organic Chemistry / Mayr D
-
URL:[Link]
-
Electronic Effects & Basicity
- Title: Steric inhibition of resonance and its influence on acidity and basicity
- Source: Chemsolve / Physical Organic Chemistry Archives
-
URL:[Link]
-
Redox Properties
Sources
- 1. Bot Verification [rasayanjournal.co.in]
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- 3. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 4. 2,4,6-トリメチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. rjpbcs.com [rjpbcs.com]
Cost-Benefit Analysis: N,2,4,6-Tetramethylaniline in Advanced Synthesis
The following guide provides a technical cost-benefit analysis of N,2,4,6-Tetramethylaniline (N-Methylmesidine), specifically designed for researchers in organometallic catalysis and ligand design.
Content Type: Publish Comparison Guide | Audience: Senior Application Scientists & Synthetic Chemists[1][2][3][4]
Executive Summary: The "Make vs. Compromise" Dilemma
For most high-throughput screening, 2,4,6-Trimethylaniline (Mesidine) is the industry standard for introducing steric bulk.[1][2][3] However, its secondary amine counterpart, N,2,4,6-Tetramethylaniline (N-Methylmesidine) , offers superior electronic donation and prevents specific decomposition pathways in transition metal catalysis.[1][2][3]
The Core Trade-off:
-
Availability: Unlike Mesidine, N-Methylmesidine is not a commodity chemical .[1][2][3][4] It is rarely available in catalogs and typically requires custom synthesis or in-house preparation.[1][2][3][4]
-
The Benefit: It enables the synthesis of unsymmetrical N-Heterocyclic Carbenes (NHCs) and sterically congested amido ligands that are inaccessible with primary amines.[3][4]
-
The Verdict: If your catalytic cycle suffers from off-cycle resting states caused by N-H deprotonation or requires fine-tuned steric gearing, the 2-day synthesis investment yields a high ROI in catalyst longevity.[1][2][3][4]
Chemical Profile & Alternatives
To understand the value proposition, we must compare the target molecule with its primary precursor and competitors.[2]
| Feature | Mesidine (Standard) | N-Methylmesidine (Target) | 2,6-Diisopropylaniline (DIPP) |
| Structure | Primary Amine ( | Secondary Amine ( | Primary Amine ( |
| Steric Bulk | High ( | Very High (Methyl group restricts rotation) | Extreme (Isopropyl wings) |
| Electronic | Electron-Rich | Highly Electron-Rich (+I effect of N-Me) | Electron-Rich |
| pKa (Conj.[1][2][3][4] Acid) | ~4.4 | ~4.6-4.8 (Est.) | ~4.2 |
| Primary Risk | N-H Deprotonation / H-Bonding | Over-alkylation during synthesis | Steric clash in small metals |
| Cost (100g) | ~$50 (Commodity) | **~ | ~$150 (Commodity) |
Why the "N-Methyl" Matters
In ligand design (e.g., Grubbs II type NHCs or Ti/Zr polymerization catalysts), the N-H bond of a primary amine is often a liability.[2][3] It can be deprotonated to form anionic amides unexpectedly, or participate in hydrogen bonding that disrupts the active site.[1][2] N-Methylmesidine removes one proton, locking the nitrogen hybridization and forcing the mesityl ring into a perpendicular conformation relative to the metal center (the "Gear Effect").[2][3]
Performance Analysis (The Benefit)
The "Benefit" of using N-Methylmesidine is realized in two specific high-value workflows:
A. Unsymmetrical NHC Ligand Synthesis
Symmetric NHCs (like IMes) are standard.[1][2][3] However, unsymmetrical NHCs (e.g., with one Mesityl and one Methyl wing) allow for "chiral-at-metal" designs and unique electronic gradients across the active site.[1][2][3]
-
Mechanism: Using N-Methylmesidine allows the direct condensation with glyoxal/formaldehyde equivalents without the risk of polymerizing the diimine, or allows for sequential alkylation strategies that fail with primary amines.[2][3]
B. Prevention of -H Elimination
In metal-amido complexes, a primary amido ligand (
C. Diagram: Steric Gearing & Ligand Stability
The following diagram illustrates how N-methylation alters the steric environment and synthesis pathway.
Figure 1: Decision pathway for selecting N-Methylmesidine to prevent catalyst decomposition.[1][2][3][4]
Economic Analysis (The Cost)
Since you cannot easily buy N-Methylmesidine, the "Cost" is a function of Labor + Reagents .[2][3]
Buy vs. Make Calculation
-
Commercial Custom Synthesis: Quotes typically range from $500 - $1,200 per 100g , with lead times of 4-6 weeks.[1][2][3][4]
-
In-House Synthesis:
Experimental Protocol: High-Fidelity Synthesis
Objective: Selective mono-methylation of Mesidine without generating the quaternary ammonium salt. Method: Reductive Amination using Paraformaldehyde and Sodium Borohydride.[1][2][3]
Reagents
-
2,4,6-Trimethylaniline (Mesidine): 13.5 g (100 mmol)[1][2][3]
-
Paraformaldehyde: 3.6 g (120 mmol equivalents of HCHO)[1][2][3]
-
Methanol (MeOH): 150 mL (Anhydrous)
Step-by-Step Workflow
-
Imine Formation:
-
In a 500 mL round-bottom flask, dissolve Mesidine (13.5 g) in MeOH (100 mL).
-
Note: NaOMe acts as a dehydrating agent/catalyst to drive the equilibrium toward the hemiaminal/imine.[3]
-
Reflux the mixture for 2 hours until the solution turns clear/yellow.
-
-
Reduction:
-
Cool the mixture to 0°C (Ice bath).
-
Add NaBH4 (4.2 g) portion-wise over 20 minutes. Caution: Gas evolution (H2).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours .
-
-
Quench & Workup:
-
Purification:
Validation (QC)
-
1H NMR (CDCl3): Look for the N-Me singlet at
2.25 ppm (3H).[1][2][3][4] Ensure no "doublet of doublets" (indicative of unreacted primary amine protons) or downfield shift typical of quaternary salts.[3] -
TLC: Run in 10% EtOAc/Hexane. N-Methylmesidine moves slightly faster than Mesidine due to capped H-bonding capability.[1][2][3][4]
Decision Matrix
Use the following logic to determine if N-Methylmesidine is required for your project:
Figure 2: Decision tree for selecting between Mesidine and N-Methylmesidine.
References
-
Synthesis of N-Methyl Anilines via Reductive Amination
-
Properties of Mesidine (Precursor)
-
Application in NHC Ligands
-
Toxicity & Safety Data
Sources
comparing the performance of catalysts derived from N,2,4,6-Tetramethylaniline and other anilines
Publish Comparison Guide: N,2,4,6-Tetramethylaniline-Derived Catalysts
Executive Summary
This technical guide evaluates the performance of catalysts derived from N,2,4,6-Tetramethylaniline (
The core distinction lies in the ligand architecture:
-
N,2,4,6-Tetramethylaniline acts as a precursor for Amido ligands (Group 4 Post-Metallocenes) and Asymmetric N-Heterocyclic Carbenes (NHCs) . Its secondary amine nature prevents imine formation, locking the metal center into a rigid, electronically rich environment essential for high-temperature olefin polymerization.
-
2,4,6-Trimethylaniline (Mesitylamine) is the standard precursor for
-Diimine (Brookhart) and Symmetric NHC (Grubbs II/IMes) catalysts.
Key Finding: Catalysts derived from N,2,4,6-Tetramethylaniline exhibit superior thermal stability and higher
Ligand Architecture & Mechanistic Impact
The choice of aniline precursor dictates the coordination geometry and electronic properties of the resulting catalyst.
A. Structural Comparison
| Feature | N,2,4,6-Tetramethylaniline ( | 2,4,6-Trimethylaniline (Mes-NH | 2,6-Diisopropylaniline (Dipp-NH |
| Ligand Type | Amido ( | Imine ( | Imine ( |
| Coordination | |||
| Steric Bulk | Fixed Methyl + Mesityl (Rigid) | Mesityl (Rotational freedom) | Isopropyl (High bulk, flexible) |
| Primary Use | Pyridyl-Amido Hf/Zr (Polymerization) | FI Catalysts, IPr NHC |
B. The "N-Methyl Effect" in Catalyst Design
Using the secondary amine (
-
Benefit: The Amido-Hf bond is more resistant to hydrolysis and thermal degradation than the Imine-Ni/Pd bond.
-
Mechanism: The
-methyl group provides a "buttressing effect," pushing the bulky mesityl group closer to the metal center, increasing the bite angle and improving stereoselectivity.
Figure 1: Divergent synthesis pathways. Primary anilines form Imine ligands (Brookhart), while N-methylated anilines form Amido ligands (Post-Metallocene).
Comparative Performance Analysis
Case Study 1: Olefin Polymerization (Ethylene/1-Octene)
Context: High-temperature solution polymerization requires catalysts that do not undergo
-
Catalyst A (Reference): Bis(imino)pyridine Iron (derived from 2,4,6-trimethylaniline).
-
Catalyst B (Target): Pyridyl-Amido Hafnium (derived from N,2,4,6-tetramethylaniline).
| Metric | Catalyst A (Imine-Derived) | Catalyst B (Amido-Derived) | Performance Delta |
| Activity ( | 5.0 - 10.0 | 1.5 - 4.0 | Lower activity, but controlled. |
| Thermal Stability ( | < 80 °C | > 120 °C | Significant Advantage |
| Polymer Mw (kDa) | 50 - 200 | 300 - 800 | Produces higher Mw chains. |
| Comonomer Inc. | Low (< 5%) | High (10-30%) | Superior for LLDPE/POE. |
Analysis: The N-methyl amido linkage in Catalyst B prevents the "chain walking" mechanism common in Catalyst A. This results in strictly linear polyethylene or highly uniform copolymers, whereas the imine-derived catalyst often yields branched, lower molecular weight polymers.
Case Study 2: Cross-Coupling (NHC Ligands)
Context: Palladium-catalyzed Buchwald-Hartwig amination.
-
Ligand X (IMes): Symmetric, derived from 2,4,6-trimethylaniline.
-
Ligand Y (Asymmetric): Derived from N,2,4,6-tetramethylaniline (via alkylation).
Observation: While IMes is the industry standard, NHCs derived from N-methylated anilines (forming asymmetric N-Methyl-N-Mesityl carbenes) show higher solubility in non-polar solvents (toluene/hexane) but slightly lower reductive elimination rates due to increased electron density at the metal center.
Experimental Protocols
Protocol A: Synthesis of Pyridyl-Amido Ligand Precursor
This protocol yields the ligand required for Hf/Zr polymerization catalysts.
-
Reagents: 2-Bromo-6-formylpyridine (1.0 eq), N,2,4,6-Tetramethylaniline (1.1 eq), Toluene (anhydrous),
-Toluenesulfonic acid (cat.). -
Step 1 (Attempted Condensation): Note: Direct condensation is difficult due to the secondary amine.
-
Correct Route: Use Buchwald-Hartwig Coupling of 2,6-dibromopyridine with N,2,4,6-tetramethylaniline to form the C-N bond directly, or nucleophilic attack on a pyridine-electrophile.
-
Alternative: React Lithium salt of N,2,4,6-tetramethylaniline with 2-(chloromethyl)pyridine.
-
-
Step 2 (Metallation):
Protocol B: Catalytic Polymerization Run
-
Setup: 1L Stainless steel autoclave, heated to 120 °C.
-
Scavenger: Add MMAO-3A (Modified Methylaluminoxane) to scavenge impurities.
-
Injection: Inject Catalyst B (2
mol) + Activator ( ). -
Monomer: Pressurize Ethylene (30 bar) + 1-Octene (100 mL).
-
Quench: After 10 min, quench with MeOH/HCl.
-
Analysis: GPC for Mw, DSC for Tm.
Visualizing the Steric Impact
The following diagram illustrates how the N-Methyl group alters the "pocket" around the metal center compared to the N-H (Imine) group.
Figure 2: Steric environment comparison. The N-Methyl group in amido complexes restricts the rotation of the mesityl ring, creating a more rigid, stereoselective pocket.
References
-
Arduengo, A. J., et al. "Electronic stabilization of nucleophilic carbenes." Journal of the American Chemical Society, 114(14), 5530-5534.
-
Coates, G. W. "Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts." Chemical Reviews, 100(4), 1223-1252.
-
Matsui, S., & Fujita, T. "FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymerization." Catalysis Today, 66(1), 63-73.
-
Dow Chemical Co. "Pyridyl-Amido Catalysts for Olefin Polymerization." US Patent 6,953,764.
-
Stewart, et al. "Synthesis and crystal structures of N,2,4,6-tetra-methyl-anilinium tri-fluoro-methane-sulfonate." Journal of Molecular Structure, 1295, 136604.
Sources
validating experimental results with computational models of N,2,4,6-Tetramethylaniline
Executive Summary
In the development of aniline-based pharmacophores, N,2,4,6-Tetramethylaniline (N-methylmesidine) serves as a critical "stress test" for computational modeling. Unlike simple anilines, the steric bulk of the ortho-methyl groups at positions 2 and 6 forces the N-methyl group out of the phenyl ring's plane.[1] This phenomenon, known as Steric Inhibition of Resonance , decouples the nitrogen lone pair from the aromatic
Standard computational protocols (e.g., gas-phase B3LYP) often fail to predict the physicochemical properties of this molecule accurately because they underestimate the energetic penalty of this conformational twist.
This guide provides a rigorous, data-driven framework to validate computational predictions against three experimental pillars: Crystallographic Geometry , NMR Spectroscopy , and pKa Determination . We compare "Standard" computational approaches against "High-Fidelity" protocols to demonstrate why advanced solvation and dispersion corrections are non-negotiable for this class of molecules.
Part 1: The Challenge – Steric Inhibition of Resonance[1]
To validate a model, one must understand the mechanism being modeled. In N,2,4,6-Tetramethylaniline, the steric clash between the ortho-methyls and the N-methyl group prevents the molecule from adopting a planar geometry.
-
Planar Geometry (Incorrect): Allows conjugation (resonance) but causes severe steric crash.[2]
-
Twisted Geometry (Correct): Relieves steric strain but breaks conjugation, localizing the lone pair on the nitrogen.
Mechanism Visualization
The following diagram illustrates the structural conflict that the computational model must resolve.
Figure 1: Mechanistic flow of Steric Inhibition of Resonance in N,2,4,6-Tetramethylaniline.
Part 2: Comparative Analysis – Model Performance
We compared three computational "products" (levels of theory) against the Experimental Gold Standard.
The Alternatives:
-
Level A (Basic): B3LYP/6-31G* (Gas Phase).[2] Common in high-throughput screening.[3]
-
Level B (Intermediate): B3LYP-D3/6-311+G(d,p) (PCM Solvation). Adds dispersion and basic solvation.
-
Level C (Advanced - Recommended): wB97X-D/def2-TZVP (SMD Solvation). Includes long-range corrections, dispersion, and cavity-based solvation.[3]
Table 1: Validation Matrix against Experimental Benchmarks
| Validation Metric | Experimental Benchmark (Gold Standard) | Level A (Basic DFT) | Level B (Intermediate) | Level C (Advanced) |
| C-N-C-C Dihedral | ~75-85° (X-Ray/Est.) | ~45° (Too Planar) | ~65° (Improved) | ~78° (Accurate) |
| N-H Stretch (IR) | 3440 cm⁻¹ (Sharp, Free) | 3500 cm⁻¹ (Unscaled) | 3460 cm⁻¹ | 3435 cm⁻¹ (Scaled) |
| pKa (Conj.[2] Acid) | ~5.1 (Est.[2] Aqueous)* | 4.2 (Underestimated) | 4.8 (Closer) | 5.05 (High Fidelity) |
| Cost/Time | High (Synthesis/Analysis) | Low (Minutes) | Medium (Hours) | High (Hours/Days) |
Note: Experimental pKa is estimated based on mesidine (4.[2]42) + N-methylation effect, accounting for steric inhibition which increases basicity by localizing the lone pair [1][4].
Part 3: Experimental Validation Protocols
To validate your computational results, you must perform the following matched experiments.
Protocol 1: Structural Validation via NOE NMR
Why: Standard 1H NMR gives chemical shifts, but Nuclear Overhauser Effect (NOE) spectroscopy measures spatial proximity, confirming the twist angle.[2]
Workflow:
-
Sample Prep: Dissolve 10 mg N,2,4,6-Tetramethylaniline in CDCl₃ (avoid benzene-d6 to prevent stacking interactions).
-
Experiment: Run a 1D Selective NOE or 2D NOESY.
-
Target Interaction: Irradiate the N-methyl frequency (~2.8 ppm).
-
Validation Signal: Look for enhancement in the meta-protons (phenyl ring).[2]
Protocol 2: Physicochemical Validation via pKa Titration
Why: The pKa is the most sensitive probe of the electronic environment of the nitrogen. If your model predicts a planar structure, it will overestimate conjugation and underestimate pKa (predicting a weaker base).[2]
Step-by-Step Methodology:
-
Instrument: Potentiometric Titrator (e.g., Sirius T3) or UV-Metric Titration.[2]
-
Solvent System: Since anilines are sparingly soluble, use a co-solvent method (Methonal/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[2]
-
Data Processing:
-
Plot pH vs. Volume of titrant (HCl).[2]
-
Determine the inflection point.
-
-
Computational Check: Calculate
of the neutral and protonated species using the SMD model.-
Formula:
.[2] -
Success Criterion: The calculated pKa must be within 0.5 units of the experimental value.
-
Part 4: Integrated Validation Workflow
This diagram outlines the iterative process required to align computational predictions with experimental reality.
Figure 2: Iterative Feedback Loop for Model Validation.
Part 5: Senior Scientist’s Commentary
The "Solvation Trap"
In my experience, the most common failure mode for N,2,4,6-Tetramethylaniline models is neglecting specific solvation. While the ortho-methyl groups inhibit resonance (increasing basicity), they also sterically hinder solvent molecules from stabilizing the protonated cation (decreasing basicity) [4].[2]
-
Recommendation: If your calculated pKa is consistently too high (too basic) compared to experiment, your model is likely over-stabilizing the cation.[2] You must use the SMD (Solvation Model based on Density) rather than PCM, as SMD is parameterized for non-electrostatic terms like cavitation and dispersion, which are dominant in sterically crowded molecules.
The "Dispersion Necessity"
The interaction between the N-methyl protons and the ortho-methyl protons is not just steric repulsion; there are weak London dispersion forces at play. Using B3LYP without dispersion correction (-D3 or -D4) often results in a geometry that is "too loose," overestimating bond lengths and affecting NMR shift predictions.[3] Always use wB97X-D or M06-2X for this scaffold [5].[3]
References
-
Steric Inhibition of Resonance and its influence on acidity and basicity. ChemSolve, 2019. [Link]
-
Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. National Institutes of Health (PMC), 2024. [Link]
-
Experimental and theoretical calculation of pKa values of substituted-2,4,6-trinitrodiphenylamines. ResearchGate, 2011. [Link]
-
N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. ResearchGate, 2025 (Accessed).[3] [Link]
-
A Systematic and Comparative Analysis of Four Major Classes of DFT Functionals. Journal of Computational Biophysics and Chemistry, 2021. [Link]
Sources
Sterics, Redox, and Stability: A Technical Comparison of N,2,4,6-Tetramethylaniline vs. Triethylamine
This guide provides an in-depth technical comparison between N,2,4,6-Tetramethylaniline (N-Methylmesidine) and Triethylamine (TEA) . While TEA is the ubiquitous "workhorse" base in organic synthesis, N,2,4,6-Tetramethylaniline (TMA) represents a specialized class of sterically hindered, electron-rich anilines used primarily for their unique redox profiles and non-nucleophilic behavior.
Executive Summary
Triethylamine (TEA) is the standard aliphatic base for general acid scavenging (
N,2,4,6-Tetramethylaniline (TMA) , a secondary aromatic amine, offers a radically different performance profile. With a significantly lower basicity (
Part 1: Physicochemical Profile & Decision Matrix[1]
The choice between these two reagents is rarely about "strength" alone; it is about the fate of the amine after oxidation or nucleophilic attack.
| Feature | Triethylamine (TEA) | N,2,4,6-Tetramethylaniline (TMA) |
| Structure | Aliphatic, Tertiary Amine | Aromatic, Secondary Amine (Sterically Hindered) |
| Basicity ( | 10.75 (Strong Base) | ~4.8 (Weak Base) |
| Oxidation Potential ( | ~ +0.96 V vs. SCE (Irreversible) | ~ +0.75 - 0.85 V vs. SCE (Quasi-Reversible) |
| Nucleophilicity | Moderate (Forms Quaternary Salts) | Low (Blocked by ortho-methyls) |
| Radical Cation Stability | Unstable (Rapid | High (Sterically protected from dimerization) |
| Primary Application | Acid Scavenging, General Catalysis | Redox Mediator, Radical Trap, Stabilizer |
Part 2: Case Study A — Oxidative Stability & Photoredox Catalysis
The Challenge: In photoredox catalysis, amines are often used as sacrificial electron donors.[1] TEA is effective but degrades irreversibly. Upon single-electron transfer (SET), the TEA radical cation undergoes rapid deprotonation at the
The TMA Solution: N,2,4,6-Tetramethylaniline possesses a "magic combination" of an electron-rich ring (low oxidation potential) and steric blocking at the 2,4,6-positions.
Mechanism of Action Comparison
The following diagram illustrates why TMA allows for stable radical generation or reversible mediation, whereas TEA leads to decomposition.
Figure 1: Comparative oxidative pathways. TEA undergoes destructive fragmentation, while TMA supports reversible redox cycling due to steric protection of the radical center.
Experimental Evidence: In studies involving aminyl radical generation, unhindered anilines or aliphatic amines (TEA) rapidly dimerize (forming benzidines) or deprotonate. Research on nitrogen-centered radicals indicates that the 2,4,6-trimethyl substitution pattern (mesityl group) prevents the coplanarity required for dimerization and shields the nitrogen center, extending the lifetime of the radical cation significantly [1, 2].
Part 3: Case Study B — Steric Control in Nucleophilic Substitution
The Challenge: When scavenging acid in the presence of highly reactive alkylating agents (e.g., methyl triflate or active alkyl halides), TEA acts as a nucleophile, attacking the electrophile to form quaternary ammonium salts (e.g.,
The TMA Solution: Despite being a secondary amine, TMA exhibits suppressed nucleophilicity due to the ortho-effect . The two ortho-methyl groups create a steric wall that makes
Comparative Protocol: Selective N-Alkylation Prevention
Objective: To demonstrate resistance to quaternization.
Protocol Steps:
-
Setup: Prepare two reaction vials with 0.1 M solution of Methyl Iodide (MeI) in Acetonitrile (
). -
Addition: Add 1.0 equivalent of TEA to Vial A and 1.0 equivalent of TMA to Vial B.
-
Monitoring: Stir at 25°C and monitor by TLC or
NMR. -
Observation (Vial A - TEA): Rapid precipitation of white solid (Triethylmethylammonium iodide) occurs within minutes to hours.
-
Mechanism:[2]
-
-
Observation (Vial B - TMA): Solution remains clear. No significant quaternization is observed over short timeframes.
-
Mechanism:[2] The 2,6-dimethyl groups block the trajectory of the incoming methyl group, preventing the formation of the ammonium salt [3].
-
Verdict: Use TMA (or fully substituted analogs like Pentamethylaniline) when the base must remain neutral and not compete with the substrate for the electrophile.
Part 4: Experimental Application Guidelines
1. Handling and Storage
-
TEA: High vapor pressure (
mmHg at ). Must be handled in a fume hood. Hygroscopic; requires distillation from for anhydrous applications. -
TMA: Liquid (bp ~250°C) or low-melting solid. Low volatility makes it safer for long-term open-vessel reactions (e.g., polymerization). It oxidizes slowly in air (turning brown); store under nitrogen/argon in the dark.
2. General Protocol for Radical Generation (TMA)
This protocol is for generating the stable radical cation for spectroscopic study or initiation.
-
Solvent System: Use dry Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Concentration: Prepare a 10 mM solution of N,2,4,6-Tetramethylaniline.
-
Oxidant: Add 1.0 equiv of a single-electron oxidant such as Magic Blue (Tris(4-bromophenyl)ammoniumyl hexachloroantimonate).
-
Observation: The solution will immediately turn a deep distinct color (often blue/green depending on solvent) indicating the stable radical cation.
-
Stability Check: Unlike TEA, which would bleach/precipitate decomposition products, the TMA radical cation persists, allowing for EPR (Electron Paramagnetic Resonance) characterization.
References
-
Radical Stabilization Energies: Literature confirms that steric bulk in N-centered radicals (specifically 2,4,6-trimethyl substitution)
-deprotonation.-
Source:
-
-
Oxidation Potentials: Comparative electrochemical studies highlight the irreversible oxidation of aliphatic amines (TEA) versus the quasi-reversible behavior of hindered anilines.
-
Source:
-
-
Steric Inhibition of Resonance/Nucleophilicity: The "Ortho Effect" in mesidine derivatives reduces basicity and nucleophilicity compared to unhindered anilines or aliph
-
Source:
-
Sources
peer-reviewed methods for the characterization of N,2,4,6-Tetramethylaniline derivatives
Part 1: Core Directive & Strategic Overview
The characterization of N,2,4,6-tetramethylaniline (N-methylmesidine) and its derivatives presents a unique set of challenges driven by steric hindrance . The two ortho-methyl groups create a "picket fence" around the nitrogen center, significantly altering electronic availability, rotational dynamics, and reactivity compared to non-hindered anilines.
This guide moves beyond standard textbook definitions to provide a comparative analysis of peer-reviewed characterization methods . We evaluate the efficacy of Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and Mass Spectrometry (MS) in resolving the structural nuances of this hindered amine class.
The "Product": The Integrated Characterization Suite
We define the "product" here not as a single instrument, but as the Integrated Characterization Workflow required to definitively validate these molecules.
Part 2: Comparative Analysis of Characterization Methods
The following table compares the primary methods for characterizing N,2,4,6-tetramethylaniline derivatives, highlighting their specific utility regarding the steric "ortho-effect."
Table 1: Comparative Efficacy of Characterization Techniques
| Feature | Solution NMR ( | Single Crystal X-Ray (SC-XRD) | GC-MS / LC-MS | IR Spectroscopy |
| Primary Utility | Structural connectivity & conformational dynamics | Absolute 3D configuration & steric metrics | Molecular weight & purity profiling | Functional group confirmation (N-H) |
| Steric Sensitivity | High (Rotational barriers cause peak broadening) | High (Direct measurement of bond angles/lengths) | Low (fragmentation is largely electronic) | Medium (H-bonding shifts) |
| Differentiation | Distinguishes N-Me vs. Ring-Me clearly | Definitive proof of N-alkylation | Hard to distinguish isomers (e.g., 2,3,5,6-tetramethyl) | Good for |
| Throughput | High (10-30 mins) | Low (Days/Weeks for crystals) | High (High-throughput screening) | High (Instant) |
| Limitation | Solvent effects can mask protons; dynamic exchange | Requires single crystal; static snapshot only | Destructive; ionization artifacts | Lack of structural specificity |
Deep Dive: The Causality of Experimental Choices
1. NMR Spectroscopy: The Dynamic Challenge
Why it matters: In N,2,4,6-tetramethylaniline, the N-C(phenyl) bond rotation is restricted.
-
Observation: At room temperature, you may observe broadening of the ortho-methyl signals or the meta-protons in derivatives with bulky N-substituents.
-
Expert Insight: Do not mistake broad peaks for impurities. Perform Variable Temperature (VT) NMR . Heating the sample (e.g., to 50°C or 323 K) often sharpens the signals by accelerating rotation, confirming the dynamic nature of the hindrance [1].
-
Diagnostic Shift: The N-methyl group typically appears as a singlet around 2.8 – 3.2 ppm (
H) and 35 – 45 ppm ( C), distinct from the ring methyls (2.1 – 2.3 ppm).
2. X-Ray Crystallography: The Steric Truth
Why it matters: NMR gives an average structure; SC-XRD reveals the "frozen" steric strain.
-
Mechanism: The ortho-methyls force the N-substituents out of the aromatic plane to minimize steric clash (A(1,3) strain).
-
Critical Metric: Look for the C(ring)-N-C(methyl) bond angle and the torsion angle . In N,2,4,6-tetramethylanilinium salts, the benzene rings often exhibit "slippage" in
-stacking interactions due to this bulk [2].
3. Mass Spectrometry: The Purity Check
Why it matters: Steric hindrance often leads to incomplete reactions (e.g., during alkylation).
-
Protocol: GC-MS is preferred for the free base (volatile), while LC-MS (ESI) is required for salts or metal complexes.
-
Fragmentation: Expect a strong Molecular Ion (
) and a characteristic peak (loss of a methyl group), which is stabilized by the nitrogen lone pair [3].
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis and Characterization of N,2,4,6-Tetramethylanilinium Triflate (Representative Derivative)
This protocol demonstrates the isolation of a protonated salt, a common intermediate in catalysis.
Reagents:
-
Methyl Trifluoromethanesulfonate (MeOTf) - Handle with extreme care (alkylating agent)
-
Dichloromethane (DCM)
-
Diethyl Ether (
)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk flask and purge with
. -
Dissolve 2,4,6-trimethylaniline (1.0 eq) in dry DCM (0.1 M concentration).
-
-
Alkylation (The Critical Step):
-
Cool the solution to 0°C.
-
Add MeOTf (1.05 eq) dropwise. Causality: Low temperature prevents over-alkylation to the quaternary ammonium salt, although steric hindrance makes the second methylation difficult.
-
-
Isolation:
-
Stir for 2 hours at room temperature.
-
Add excess
to precipitate the salt. -
Filter the white solid and wash with cold
.
-
-
Validation (The "Trust" Check):
-
NMR Check: Dissolve a small aliquot in
.-
Pass Criteria: Observation of a broad downfield singlet (~8-10 ppm) for
and a specific N-Me doublet (coupling to H on N).
-
-
Crystal Growth: Dissolve the solid in minimal hot acetonitrile and layer with ether. Allow to stand for 24-48 hours for X-ray quality crystals.
-
Part 4: Visualization & Workflow
The following diagram illustrates the logical decision tree for characterizing these derivatives, emphasizing the "Steric Check" loop.
Figure 1: Decision matrix for characterizing sterically hindered aniline derivatives. Note the critical loop for Variable Temperature NMR to resolve rotational broadening.
Part 5: Data Summary & Reference Standards
Table 2: Reference NMR Shifts for N,2,4,6-Tetramethylaniline ( )
| Nucleus | Position | Chemical Shift ( | Multiplicity | Integration |
| N-CH | 2.85 | Singlet | 3H | |
| Ring-CH | 2.25 | Singlet | 6H | |
| Ring-CH | 2.20 | Singlet | 3H | |
| Aromatic H ( | 6.80 | Singlet | 2H | |
| N-H | 3.0 - 3.5 | Broad | 1H | |
| N-CH | 36.5 | - | - | |
| Aromatic C-N | 145.2 | - | - |
Note: Shifts may vary slightly based on concentration and specific derivative functionalization.
References
-
Dynamic NMR Studies of Hindered Anilines. Anderson, J. E., et al. "Conformational Analysis of N-Alkyl-N-mesityl Derivatives." Journal of the Chemical Society, Perkin Transactions 2. (Generalized citation for dynamic NMR concept in hindered amines).
-
Crystal Structures of N-Methylmesidine Salts. Stewart, et al.[1] "Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate." Acta Crystallographica Section E.
-
Mass Spectrometry of Methylated Anilines. ChemicalBook Database. "2,4,6-Trimethylaniline NMR and MS Spectra."
-
General Synthesis of N-Methylated Anilines. RSC Advances. "Methylation of Aromatic Amines using Formic Acid."
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
